Methyl 4-O-feruloylquinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H22O9 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H22O9/c1-25-14-7-10(3-5-11(14)19)4-6-15(22)27-16-12(20)8-18(24,9-13(16)21)17(23)26-2/h3-7,12-13,16,19-21,24H,8-9H2,1-2H3/b6-4+ |
InChI Key |
SSSAJVICHISXEW-GQCTYLIASA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Methyl 4-O-feruloylquinate?
Methyl 4-O-feruloylquinate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring phenolic compound classified within the chlorogenic acid family.[1] As an ester formed between ferulic acid and methyl quinate, it is a subject of growing interest for its potential therapeutic properties, which are suggested by the activities of its structural relatives.[1][2] This technical guide provides a detailed overview of this compound, covering its chemical structure, known biological activities, and relevant experimental protocols for its synthesis, isolation, and analysis. The document outlines key signaling pathways potentially modulated by this compound, offering a foundational resource for its further investigation in drug discovery and development.
Chemical Structure and Properties
This compound is a derivative of 4-O-feruloylquinic acid, where the carboxylic acid group of the quinic acid moiety is esterified with a methyl group.[1] The structure consists of a methyl quinate core linked to a ferulic acid moiety via an ester bond at the C-4 position of the quinic acid ring.[1] Its structure has been elucidated and confirmed using various spectroscopic methods, including Ultraviolet (UV) spectroscopy, Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS).[3][4]
The biosynthesis of this compound is thought to originate from the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants.[1] This pathway generates hydroxycinnamic acids like ferulic acid, which are then esterified with quinic acid.[1] The final formation of this compound likely involves a specific methyltransferase enzyme.[1]
Physicochemical and Spectroscopic Data
While comprehensive, experimentally verified spectroscopic data for this compound is not widely available in public literature, the table below summarizes its known properties and expected spectroscopic characteristics based on analyses of the compound and its close structural analogs.[3] A certificate of analysis for a commercial sample has confirmed that its NMR spectrum is consistent with the proposed structure, though specific data was not provided.[3]
| Property | Value / Description | Reference |
| Molecular Formula | C₁₈H₂₂O₉ | [3] |
| Molecular Weight | ~382.36 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| ¹H NMR (Expected) | The methyl ester introduces a characteristic proton singlet around δ 3.7 ppm. The proton at the esterified C-4 position on the quinic acid ring is expected to shift significantly downfield to approximately δ 5.0-5.4 ppm. Other signals correspond to the feruloyl and quinate moieties. | [6] |
| ¹³C NMR (Expected) | The methyl ester group introduces a characteristic carbon signal around δ 52 ppm. | [6] |
| Mass Spectrometry | Structure confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. | [3][4] |
| UV Spectroscopy | The UV absorption maxima (λmax) are characteristic of the ferulic acid chromophore. | [3] |
Biological Activity and Therapeutic Potential
Direct quantitative data on the biological activity of this compound is limited. However, its structural components—ferulic acid and a quinic acid derivative—are known to possess significant anti-inflammatory, antioxidant, and neuroprotective properties, suggesting a similar potential for the title compound.[2][7]
Quantitative Biological Data
The following table summarizes the known activity of this compound and provides comparative data from a structurally similar compound to indicate the expected range of efficacy.
| Assay / Activity | Test System | Compound | Result / Efficacy | Reference |
| Antiviral (H5N1) | Madin-Darby Canine Kidney (MDCK) cells | This compound | 3% protective rate at 5 μM | [1] |
| Antioxidant (CAA) | HEK293 or SH-SY5Y cells | 3-O-feruloylquinic acid (related) | IC₅₀ value represents the concentration that inhibits 50% of ROS formation. | [2] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | 3-O-feruloylquinic acid (related) | IC₅₀ values can be determined for the inhibition of NO and inflammatory cytokines. | [2] |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis, isolation from natural sources, spectroscopic characterization, and in vitro biological evaluation of this compound.
Protocol 1: Chemical Synthesis
The synthesis of this compound is a multi-step process requiring careful regioselective protection of hydroxyl groups.[8] The general strategy involves the protection of ferulic acid, activation of its carboxylic acid, preparation of a selectively protected methyl quinate, coupling, and final deprotection.[8][9]
-
Protection of Ferulic Acid: The phenolic hydroxyl group of ferulic acid is protected, commonly as an acetate (B1210297) ester, to prevent side reactions during the subsequent activation step.
-
Activation of Protected Ferulic Acid: The carboxylic acid of 4-acetoxy-3-methoxycinnamic acid (10 mmol) is converted to a highly reactive acyl chloride.[8] This is achieved by suspending the acid in dry dichloromethane (B109758) (50 mL) with a catalytic amount of DMF (1 drop), cooling to 0 °C, and adding oxalyl chloride (1.0 mL, 11.5 mmol) dropwise.[8] The reaction is stirred for 3 hours while warming to room temperature. The solvent is then removed under reduced pressure to yield 4-acetoxy-3-methoxycinnamoyl chloride, which is used immediately.[8]
-
Preparation of Selectively Protected Methyl Quinate: D-(-)-quinic acid is first converted to its methyl ester using methanol (B129727) and an acid catalyst (e.g., (±)-10-camphorsulfonic acid) under reflux.[9] Subsequently, the hydroxyl groups at the C-3 and C-5 positions are selectively protected, often using acetals, leaving the C-4 hydroxyl group available for esterification.[9]
-
Coupling Reaction: The selectively protected methyl quinate (10 mmol) is dissolved in a mixture of dry dichloromethane (50 mL) and pyridine (B92270) (5 mL) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[8] The solution is cooled to 0 °C before the dropwise addition of the 4-acetoxy-3-methoxycinnamoyl chloride solution.[8] The reaction is allowed to warm to room temperature and stirred for 24 hours.[8]
-
Work-up and Deprotection: The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8] The organic layer is dried and concentrated. The protecting groups are then removed. For example, certain acid-labile protecting groups can be cleaved by dissolving the coupled product in a dichloromethane/water mixture and adding trifluoroacetic acid, stirring for 4 hours at room temperature.[8]
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography, to separate it from any remaining reactants or byproducts.[9] Recrystallization can be employed for further purification.[9]
Protocol 2: Isolation from Natural Sources
This compound has been identified in plants such as Stemona japonica.[1][3] The general workflow for its isolation is as follows:
-
Extraction: Dried and ground plant material is extracted with an organic solvent, typically methanol or ethanol.[3]
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning using solvents of varying polarities (e.g., water and ethyl acetate) to achieve a preliminary separation of compounds based on solubility.[3]
-
Chromatography: The fraction enriched with the target compound undergoes one or more chromatographic steps for purification. This often involves preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.[3]
Protocol 3: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) is a critical technique for the structural elucidation of this compound.[6]
-
Sample Preparation: Accurately weigh the sample (2-5 mg for ¹H NMR; 15-20 mg for ¹³C NMR).[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Chloroform-d) in a glass vial.[6] Transfer the solution to a high-quality 5 mm NMR tube.[6]
-
Instrumental Parameters (¹H NMR):
-
Instrumental Parameters (¹³C NMR):
-
2D NMR: Correlation Spectroscopy (COSY) experiments should be performed to identify spin-spin coupled protons, which helps in assigning signals to the quinic acid and feruloyl moieties.[6]
Protocol 4: In Vitro Anti-Inflammatory Activity Assay
This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in a cell-based model.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO and dilute to final concentrations (e.g., 1-50 µM) in serum-free medium. Pre-treat the cells with the compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Quantification of Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Quantification of Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the percentage of inhibition of NO and cytokines for each compound concentration relative to the LPS-only treated cells. Determine the IC₅₀ values.[2]
Signaling Pathways and Experimental Workflows
The biological effects of this compound are hypothesized to be mediated through the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.
Chemical Synthesis Workflow
Caption: A generalized workflow for the chemical synthesis of this compound.
NF-κB Inflammatory Signaling Pathway
This compound is thought to exert anti-inflammatory effects by inhibiting the NF-κB pathway, a central regulator of inflammation.[2]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Keap1-Nrf2 Antioxidant Response Pathway
The antioxidant properties of this compound may be mediated through the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[2]
Caption: Hypothetical activation of the Keap1-Nrf2 antioxidant response pathway.
Conclusion and Future Directions
This compound is a promising natural product whose therapeutic potential is strongly suggested by the well-documented activities of its constituent moieties and related chlorogenic acids. This guide provides a foundational overview of its chemical properties, along with detailed protocols for its synthesis and biological evaluation.
However, a significant gap exists in the literature regarding direct in vivo and in vitro studies on this specific compound.[7] Future research should focus on obtaining comprehensive quantitative data on its antioxidant, anti-inflammatory, and other potential therapeutic activities. Elucidating its pharmacokinetic profile and confirming its mechanisms of action through targeted mechanistic studies are critical next steps for advancing its development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-O-Feruloylquinic acid | TargetMol [targetmol.com]
- 5. 4-O-Feruloylquinic acid CAS#: 2613-86-7 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methyl 4-O-feruloylquinate: A Comprehensive Physicochemical and Biological Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the physicochemical properties, analytical methodologies, and hypothesized biological activities of Methyl 4-O-feruloylquinate. As a naturally occurring phenolic compound, this derivative of chlorogenic acid presents a subject of interest for its potential therapeutic applications, including antioxidant and anti-inflammatory effects.[1]
Core Physicochemical Properties
This compound, also identified as 4-O-Feruloylquinic acid methyl ester, is structurally characterized by the esterification of ferulic acid with the 4-hydroxyl group of methyl quinate.[1][2] This structural arrangement imparts specific physicochemical characteristics that are fundamental to its isolation, characterization, and biological activity.
| Property | Value | Source |
| CAS Number | 195723-10-5 | [2] |
| Molecular Formula | C₁₈H₂₂O₉ | [2][3] |
| Molecular Weight | 382.36 g/mol | [2][3][4] |
| Purity | >97.5% | [2] |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Solubility | No quantitative data available. Stock solutions of 10 mM can be prepared. For higher solubility, warming the tube to 37°C and using an ultrasonic bath is recommended. | [2] |
| pKa | Data not available | [2] |
Spectroscopic and Chromatographic Data
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry Data
Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for confirming the molecular weight of this compound. While specific fragmentation patterns for the methyl ester are not extensively detailed in public literature, data from its parent compound, 4-O-Feruloylquinic acid, offers insights into the expected fragmentation of the feruloyl and quinic acid moieties.[3]
| Analysis Type | Expected Precursor Ion (m/z) | Key Fragment Ions (m/z) - for 4-O-Feruloylquinic acid |
| ESI-MS | [M+H]⁺: ~383.13, [M+Na]⁺: ~405.11 | 193 (Feruloyl moiety), 177, 145, 117 |
NMR Spectroscopic Data
While complete, experimentally verified Nuclear Magnetic Resonance (NMR) data for this compound is not publicly available, NMR spectroscopy has been utilized for its structural confirmation.[3] A certificate of analysis for a commercially available sample indicates that the NMR spectrum is "Consistent with structure," though specific chemical shifts and coupling constants are not provided.[3] The methylation of the carboxylic acid on the quinic acid moiety is expected to primarily influence the chemical shifts of adjacent protons when compared to its parent compound, 4-feruloylquinic acid.[3]
UV Spectroscopic Data
The ultraviolet (UV) spectrum of this compound is characterized by the presence of the ferulic acid chromophore.[3]
| Solvent | Expected λmax (nm) |
| Methanol (B129727) or Ethanol (B145695) (typical) | ~325 nm and ~290 nm |
Experimental Protocols
The following section details standardized methodologies for the isolation, purification, and analysis of this compound.
Isolation and Purification of Natural Product
This compound can be isolated from plant sources, such as Stemona japonica.[1][2][3] The general workflow for its purification involves a multi-step process.[3]
-
Extraction : The dried and ground plant material is extracted with a suitable organic solvent like methanol or ethanol to obtain a crude extract.[3]
-
Fractionation : The crude extract is then subjected to solvent-solvent partitioning using immiscible solvents of varying polarities (e.g., water and ethyl acetate) to separate compounds based on their differential solubility.[3]
-
Chromatography : The fraction containing this compound is further purified using one or more chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is often employed to yield the pure compound.[3]
Purity Determination using HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[2]
-
Mobile Phase Preparation : A suitable mobile phase, typically a mixture of acetonitrile or methanol and water, often with a modifier like formic acid, is prepared.[2]
-
Sample Preparation : A stock solution of the compound is prepared at a known concentration in a solvent such as methanol or DMSO.[2]
-
Instrumentation : An HPLC system equipped with a C18 reversed-phase column, a pump, an autosampler, a column oven, and a detector (e.g., Diode Array Detector - DAD or UV-Vis) is used.[2]
-
Chromatographic Conditions : The column temperature, flow rate, and mobile phase gradient are set, and the detector wavelength is optimized for the analyte.[2]
-
Data Analysis : The purity is determined by calculating the ratio of the main peak area to the total area of all detected peaks.[2]
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is pivotal for the unambiguous structural confirmation of this compound.[5]
-
Sample Preparation : 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).[2]
-
Data Acquisition : 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.[5]
-
Spectral Analysis : The chemical shifts, coupling constants, and correlations are analyzed to confirm the connectivity and stereochemistry of the molecule.[5]
Molecular Weight Confirmation by Mass Spectrometry
-
Sample Preparation : The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.[3]
-
Data Acquisition : The analysis is typically performed in both positive and negative ion modes to observe the molecular ion and its adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3]
Biological Activity and Hypothesized Signaling Pathways
This compound is suggested to possess antioxidant and anti-inflammatory properties, characteristic of many phenolic compounds.[1] One study has reported its anti-H5N1 activity with a 3% protective rate at a 5 μM concentration in Madin-Darby Canine Kidney (MDCK) cells.[1] The anti-inflammatory effects are hypothesized to be mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]
Hypothesized Anti-inflammatory Signaling Pathway: NF-κB Inhibition
The NF-κB pathway is a key regulator of the inflammatory response. It is proposed that this compound may inhibit this pathway by preventing the degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.[1]
References
Natural Plant Sources of Methyl 4-O-feruloylquinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. It is an ester of ferulic acid and methyl quinate.[1] As a derivative of feruloylquinic acid, it shares structural similarities with other chlorogenic acids and is of interest for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the known natural plant sources of this compound, details on its extraction and isolation, and quantitative data where available.
Natural Plant Sources
This compound has been identified in a variety of plant species, often alongside other chlorogenic acids. The primary known sources include:
-
Stemona japonica : This plant, used in traditional medicine, has been identified as a source of this compound.[1]
-
Xanthium strumarium (Cocklebur) : The fruits of this plant are another source of this compound.[2][3] Xanthium strumarium has been investigated for its phytochemical constituents and various pharmacological activities.[4][5]
-
Coffea arabica and Coffea robusta (Coffee beans) : this compound is a more recently identified constituent of coffee beans, adding to the complex array of bioactive compounds found in this globally consumed beverage.[6]
-
Artemisia species : Some species within the Artemisia genus, known for their rich phytochemical profiles, have been found to contain this compound.[7][8][9][10]
Quantitative Data
Quantitative data for this compound specifically is limited in publicly available literature. However, studies on the broader class of feruloylquinic acids and other related phenolic compounds provide context for their abundance in various plant materials. The concentration of these compounds is influenced by factors such as the plant species, part of the plant, geographical location, and harvesting time.
| Plant Source | Compound Class | Concentration Range | Notes |
| Arnica montana flowers | Total Phenolic Acids | 1.03% - 2.35% of dry weight | Includes various caffeoylquinic and feruloylquinic acid derivatives.[11] |
| Salvia officinalis leaves | Rosmarinic Acid | 1.0560 g% - 1.4270 g% | While not this compound, this provides an example of phenolic acid concentration in a medicinal herb.[12] |
| Coffee beans | Feruloylquinic Acids | Varies significantly | Concentration is dependent on the coffee species and the degree of roasting. |
Experimental Protocols
The extraction and isolation of this compound from plant sources involve multi-step processes. The following are generalized protocols based on methodologies for feruloylquinic acid derivatives.
Extraction
The choice of extraction method is crucial and depends on the plant matrix.
-
Solvent Extraction:
-
Plant Material Preparation: Dried and powdered plant material is used to increase the surface area for extraction.
-
Solvent System: A common solvent system is a mixture of methanol (B129727), water, and an acid (e.g., formic acid) in a ratio of 80:15:5 (v/v/v).[6] It's important to note that the use of methanolic or ethanolic solvents can potentially lead to the formation of methyl and ethyl ester artifacts through transesterification.[13][14]
-
Procedure: A specific weight of the powdered sample is mixed with the extraction solvent and subjected to methods like ultrasonication or microwave-assisted extraction to enhance efficiency.[15][16] The mixture is then typically centrifuged and the supernatant collected.[15]
-
Purification
Following extraction, the crude extract requires purification to isolate this compound.
-
Liquid-Liquid Extraction: The supernatant can be subjected to liquid-liquid extraction using a solvent like ethyl acetate (B1210297) to partition and concentrate the compounds of interest.[15]
-
Solid-Phase Extraction (SPE): SPE is a rapid and efficient method for sample cleanup. A C18 cartridge is commonly used.[17]
-
Conditioning: The cartridge is activated with methanol and then equilibrated with deionized water.[17]
-
Sample Loading: The crude extract, dissolved in a compatible solvent and acidified (pH 2-3), is loaded onto the cartridge.[17]
-
Washing: The cartridge is washed with a weak solvent to remove polar impurities.[17]
-
Elution: this compound is eluted with a stronger solvent, such as acidified methanol.[17]
-
-
Column Chromatography: For further purification, column chromatography using resins like Amberlite XAD16 can be employed. The extract is loaded onto the column, washed with water to remove impurities, and then the phenolic compounds are eluted with ethanol.[15]
Identification and Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is a standard technique for the analysis of phenolic compounds. A C18 reversed-phase column is typically used with a gradient mobile phase of acidified water and acetonitrile.[16]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the definitive identification and quantification of this compound by determining its mass-to-charge ratio and fragmentation pattern.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Phytochemical investigation of the fruits of Xanthium strumarium and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lavierebelle.org [lavierebelle.org]
- 8. Comparative phytochemical profiling and authentication of four Artemisia species using integrated GC-MS, HPTLC and NIR spectroscopy approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisia spp.: An Update on Its Chemical Composition, Pharmacological and Toxicological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artemisia Species with High Biological Values as a Potential Source of Medicinal and Cosmetic Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biosynthesis of Methyl 4-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound and a derivative of chlorogenic acid, an important class of plant secondary metabolites. As an ester of ferulic acid and methyl quinate, it is found in various plant species and is of interest to the scientific community for its potential biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, presenting the core enzymatic steps, quantitative data on related enzymes, and detailed experimental protocols for the study of this pathway.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, a major route for the synthesis of a wide array of phenolic compounds in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce feruloyl-CoA, the activated form of ferulic acid. This is then esterified to quinic acid, followed by a final methylation step.
The key stages in the biosynthesis are:
-
Core Phenylpropanoid Pathway: L-phenylalanine is converted to feruloyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), HCT, p-coumaroyl shikimate 3'-hydroxylase (C3'H), and Caffeoyl-CoA O-methyltransferase (CCoAOMT).
-
Esterification to Quinic Acid: The feruloyl moiety is transferred from feruloyl-CoA to the 4-hydroxyl group of quinic acid. This reaction is catalyzed by a hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT), an enzyme belonging to the BAHD family of acyltransferases.
-
Final Methylation: The carboxyl group of the quinate moiety in 4-O-feruloylquinic acid is methylated to yield this compound. The specific enzyme responsible for this terminal step has not been definitively characterized in the literature. Two plausible biochemical routes are hypothesized:
-
Route A: Direct methylation of 4-O-feruloylquinic acid by a putative S-adenosyl-L-methionine (SAM)-dependent carboxyl O-methyltransferase.
-
Route B: Esterification of feruloyl-CoA with a pre-existing pool of methyl quinate.
-
The following diagram illustrates the proposed biosynthetic pathway:
Quantitative Data
While specific kinetic data for the enzymes directly leading to this compound are scarce, studies on homologous enzymes within the phenylpropanoid pathway provide valuable insights. The table below summarizes the kinetic parameters for a hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) from Physcomitrella patens, which also exhibits activity with quinate.
| Enzyme | Substrate (Acyl Donor) | Substrate (Acyl Acceptor) | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| PpHCT | p-Coumaroyl-CoA | Shikimate | 0.22 | 5.1 | 23.18 |
| PpHCT | p-Coumaroyl-CoA | Quinate | 9.4 | 3.5 | 0.37 |
Data adapted from a study on PpHCT, which shows a preference for shikimate over quinate as an acyl acceptor.[1]
Experimental Protocols
The elucidation of the biosynthetic pathway of this compound relies on a combination of molecular biology, protein biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.
General Experimental Workflow
The following diagram outlines a typical workflow for the characterization of enzymes in the biosynthetic pathway.
Protocol 1: Expression and Purification of Recombinant Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT)
This protocol describes the expression of a candidate HQT gene in E. coli and subsequent purification of the recombinant protein.
1. Gene Cloning and Transformation:
-
A candidate HQT gene is cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
-
A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium.
-
The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (e.g., 0.5 mM final concentration).
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein production.
3. Cell Lysis:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
4. Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged HQT protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
5. Protein Dialysis and Storage:
-
The eluted protein fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole.
-
The purified protein concentration is determined (e.g., by Bradford assay), and aliquots are stored at -80°C.
Protocol 2: Enzyme Assay for HQT Activity
This assay measures the formation of 4-O-feruloylquinic acid from feruloyl-CoA and quinic acid.
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
- 100 mM potassium phosphate (B84403) buffer (pH 7.0)
- 1 mM Dithiothreitol (DTT)
- 10 mM Quinic acid
- 0.5 mM Feruloyl-CoA
-
The reaction is initiated by the addition of the purified HQT enzyme (e.g., 1-5 µg).
-
The final reaction volume is typically 50-100 µL.
2. Incubation:
-
The reaction mixture is incubated at 30°C for a defined period (e.g., 15-60 minutes).
3. Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding an equal volume of methanol (B129727) or an acidic solution (e.g., 1 M HCl).
-
The mixture is centrifuged to pellet any precipitated protein.
-
The supernatant is transferred to an HPLC vial for analysis.
4. Product Detection by HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Detection: Diode array detector (DAD) monitoring at wavelengths relevant for hydroxycinnamates (e.g., 320 nm).
-
Quantification: The amount of 4-O-feruloylquinic acid formed is quantified by comparing the peak area to a standard curve of the authentic compound.
Protocol 3: Enzyme Assay for the Putative 4-O-Feruloylquinate Carboxyl O-Methyltransferase
This hypothetical protocol is based on standard assays for SAM-dependent methyltransferases.
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
- 100 mM Tris-HCl buffer (pH 7.5)
- 1 mM DTT
- 5 mM MgCl2
- 1 mM 4-O-Feruloylquinic acid
- 0.5 mM S-adenosyl-L-methionine (SAM) (can be radiolabeled, e.g., with 14C-methyl group, for sensitive detection)
-
The reaction is initiated by the addition of a protein extract or purified enzyme fraction.
2. Incubation:
-
The reaction mixture is incubated at 30°C for 1-2 hours.
3. Reaction Termination and Product Extraction:
-
The reaction is stopped by the addition of acid (e.g., 1 M HCl).
-
The product, this compound, is extracted with an organic solvent such as ethyl acetate.
4. Product Detection:
-
If using radiolabeled SAM: The amount of radioactivity incorporated into the organic phase is measured by liquid scintillation counting.
-
If using non-labeled SAM: The extracted product is dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by HPLC or LC-MS as described in Protocol 2, with detection and quantification of the this compound peak.
Conclusion
The biosynthesis of this compound is a multi-step process that originates from the well-established phenylpropanoid pathway. While the formation of its precursor, 4-O-feruloylquinic acid, is catalyzed by a member of the HQT family of enzymes, the final methylation step remains to be fully elucidated. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway, characterize the enzymes involved, and explore the potential for metabolic engineering to produce this and related valuable compounds. Future research should focus on the identification and characterization of the specific O-methyltransferase responsible for the final step in this biosynthetic route.
References
The Interplay of Methyl 4-O-feruloylquinate and Chlorogenic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the relationship between Methyl 4-O-feruloylquinate and the broader class of chlorogenic acids. As a structurally related derivative, this compound shares a common biosynthetic origin with chlorogenic acids via the phenylpropanoid pathway and exhibits analogous, albeit potentially modulated, biological activities. This document delineates their structural similarities and differences, biosynthetic pathways, and comparative biological effects, with a focus on their antioxidant and anti-inflammatory properties. Detailed experimental protocols for the isolation, characterization, and evaluation of these compounds are provided, alongside quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to support further research and drug development endeavors in this area.
Introduction: Defining the Chemical Relationship
Chlorogenic acids (CGAs) are a major class of phenolic compounds found throughout the plant kingdom, formed through the esterification of a hydroxycinnamic acid (such as caffeic, ferulic, or p-coumaric acid) with quinic acid.[1][2] this compound is a specific derivative within this extensive family. Structurally, it is the methyl ester of 4-O-feruloylquinic acid, meaning a ferulic acid moiety is attached at the 4-position of the quinic acid ring, and the carboxylic acid group of the quinic acid is methylated.[2] This methylation distinguishes it from its parent compound, 4-O-feruloylquinic acid, and may influence its physicochemical properties, such as lipophilicity, which in turn can affect its bioavailability and metabolic fate.[2]
Biosynthesis: A Shared Phenylpropanoid Origin
Both this compound and chlorogenic acids originate from the phenylpropanoid pathway, a fundamental metabolic route in plants for the synthesis of a wide array of secondary metabolites. The pathway commences with the amino acid phenylalanine, which is converted to cinnamic acid. Through a series of hydroxylation and methylation reactions, cinnamic acid is transformed into various hydroxycinnamic acids, including ferulic acid. These activated hydroxycinnamic acids are then esterified with quinic acid to form the corresponding feruloylquinic acids. The final step in the formation of this compound is the methylation of the quinic acid's carboxylic acid group, a reaction likely catalyzed by a specific methyltransferase enzyme.[2]
Figure 1: Simplified biosynthetic pathway of this compound and chlorogenic acid.
Comparative Biological Activities: Antioxidant and Anti-inflammatory Properties
Both this compound and chlorogenic acids are recognized for their antioxidant and anti-inflammatory potential, largely attributed to the phenolic hydroxyl groups on the hydroxycinnamic acid moiety.
Antioxidant Activity
The antioxidant capacity of these compounds stems from their ability to donate a hydrogen atom or an electron to scavenge free radicals. A computational study comparing 5-caffeoylquinic acid (5-CQA), a prevalent chlorogenic acid, and 5-feruloylquinic acid (5-FQA) revealed that both are potent radical scavengers. The study indicated that 5-CQA, with its catechol group, is a more potent antioxidant than 5-FQA.[3] This suggests that while this compound possesses antioxidant activity due to its feruloyl group, it may be less potent than caffeoylquinic acids.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Chlorogenic Acid | DPPH | 3.09 - 6.17 | [4][5] |
| Chlorogenic Acid | ABTS | 67.3 - 77.6 (diCQA isomers) | [1] |
| This compound | DPPH | Data not available | |
| Ascorbic Acid (Standard) | DPPH | 8.41 | [5] |
Anti-inflammatory Activity
The anti-inflammatory effects of both compound classes are thought to be mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][6] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[7][8] Studies on chlorogenic acid methyl esters suggest they exert strong anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB pathway.[9]
| Compound | Assay | Parameter | IC50 (µM) | Reference |
| Chlorogenic Acid | LPS-stimulated RAW 264.7 cells | NO Production | ~25-50 | [8] |
| This compound | LPS-stimulated RAW 264.7 cells | NO Production | 28.5 (Hypothetical) | [6] |
| Ferulic Acid (Related Compound) | LPS-stimulated RAW 264.7 cells | NO Production | 35.2 (Hypothetical) | [6] |
| Diclofenac (Standard) | LPS-stimulated RAW 264.7 cells | NO Production | 15.8 (Hypothetical) | [6] |
Table 2: Comparative Anti-inflammatory Activity. The IC50 value for this compound is based on a comparative framework with hypothetical data and requires experimental validation.
Figure 2: Hypothesized anti-inflammatory signaling pathway.
Experimental Protocols
Isolation and Purification
Protocol 4.1.1: Isolation of this compound using Preparative HPLC
-
Extraction: Obtain a crude extract from a plant source (e.g., Stemona japonica) using methanol (B129727) or ethanol. Filter the extract through a 0.45 µm filter and concentrate under reduced pressure.
-
Analytical Method Development: Develop an analytical HPLC method on a C18 column with a gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Preparative HPLC: Scale up the analytical method to a preparative C18 column. Inject the redissolved crude extract.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using analytical HPLC. Pool fractions with >95% purity and remove the solvent under reduced pressure to obtain the pure compound.[6]
Protocol 4.1.2: Purification of Chlorogenic Acids using Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Activate a C18 SPE cartridge with 5 mL of methanol, followed by equilibration with 5 mL of deionized water.
-
Sample Loading: Dissolve the crude plant extract in water, acidify to pH 2-3 with formic acid, and load it onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of acidified water (pH 2-3) containing 5% methanol to remove polar impurities.
-
Elution: Elute the chlorogenic acids with 5 mL of methanol containing 0.1% formic acid.
-
Analysis: Analyze the eluate by HPLC.
Figure 3: General experimental workflow for isolation and analysis.
In Vitro Biological Assays
Protocol 4.2.1: DPPH Radical Scavenging Assay
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of the test compound (this compound or chlorogenic acid) and a positive control (e.g., Trolox) in methanol.
-
In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[10]
Protocol 4.2.2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Measure the nitrite (B80452) concentration in the cell culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition and determine the IC50 value.[6]
Conclusion
This compound, as a derivative of the chlorogenic acid family, shares fundamental biosynthetic and biological properties with its parent compounds. Its structural distinction, the methyl ester group, may confer unique pharmacokinetic characteristics that warrant further investigation. While existing research and comparative analyses of related compounds suggest potent antioxidant and anti-inflammatory activities, direct, quantitative comparisons with common chlorogenic acids are needed to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to pursue these investigations and advance the understanding of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone [mdpi.com]
- 4. Quantification of Major Bioactive Constituents, Antioxidant Activity, and Enzyme Inhibitory Effects of Whole Coffee Cherries (Coffea arabica) and Their Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Methyl 4-O-feruloylquinate: A Technical Overview of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound belonging to the chlorogenic acid family.[1] It is an ester formed from ferulic acid and methyl quinate.[1] Found in plants such as Stemona japonica, this molecule's structure suggests potential antioxidant, anti-inflammatory, and neuroprotective properties, characteristic of many phenolic compounds.[1] This technical guide provides a comprehensive overview of the known and hypothesized biological activities of this compound, detailed experimental protocols for its evaluation, and a summary of relevant quantitative data. While direct research on this compound is limited, this guide draws parallels from structurally related compounds to infer its potential therapeutic applications.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its study.
| Property | Value | Source |
| CAS Number | 195723-10-5 | [2] |
| Molecular Formula | C₁₈H₂₂O₉ | [2] |
| Molecular Weight | 382.36 g/mol | [2] |
| Purity | >97.5% | [2] |
| Solubility | Stock solutions of 10 mM can be prepared. For higher solubility, warming to 37°C and ultrasonication are recommended. | [2] |
Known and Potential Biological Activities
Direct studies on the biological activities of this compound are sparse. However, its structural components, ferulic acid and a quinic acid derivative, are well-studied, providing a basis for its predicted effects.[3]
Antiviral Activity
One of the few direct studies on this compound reported its activity against the H5N1 influenza virus.
| Biological Activity | Cell Line | Concentration | Result |
| Anti-H5N1 Activity | Madin-Darby Canine Kidney (MDCK) | 5 µM | 3% protective rate |
Antioxidant Activity (Hypothesized)
Like other chlorogenic acids, this compound is expected to possess antioxidant properties.[1] These compounds can donate hydrogen atoms to reduce free radicals, thereby mitigating oxidative stress.[4] The antioxidant effects are likely mediated through the activation of the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses.[5]
Hypothesized Antioxidant Data (Based on 3-O-feruloylquinic acid)
| Assay | Method | IC₅₀ (µM) |
|---|---|---|
| DPPH Radical Scavenging | Spectrophotometry | Data not available |
| Cellular Antioxidant Assay (CAA) | Fluorescence measurement of ROS inhibition | Data not available |
Anti-inflammatory Activity (Hypothesized)
The anti-inflammatory potential of this compound is inferred from the known activities of ferulic acid and other caffeoylquinic acids.[3] It is hypothesized to exert its effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6.[7][8]
Hypothesized Anti-inflammatory Data (Based on 3-O-feruloylquinic acid)
| Assay | Cell Line | IC₅₀ (µM) for Inhibition of |
|---|---|---|
| Nitric Oxide (NO) Production | RAW 264.7 | Data not available |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | RAW 264.7 | Data not available |
Neuroprotective Activity (Hypothesized)
The neuroprotective potential of this compound is suggested by the known effects of its constituent, ferulic acid, which can cross the blood-brain barrier.[9] It is hypothesized to protect against neurotoxin-induced cell death and apoptosis by modulating MAPK signaling pathways and inhibiting apoptosis.[5]
In Vivo Neuroprotective Data (Based on Structurally Related Compounds)
| Compound | Animal Model | Inducer | Dosage | Key Outcomes |
|---|---|---|---|---|
| Ferulic Acid | Rat (MPTP-induced Parkinson's Disease model) | MPTP | 50 mg/kg/day (oral) | Improved motor function, increased dopamine (B1211576) levels, reduced loss of dopaminergic neurons.[3] |
| N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) | Mouse (Aβ₁₋₄₂-injected Alzheimer's Disease model) | Amyloid-β₁₋₄₂ | 50 mg/kg/day (intraperitoneal) | Decreased BACE-1 and Aβ expression, attenuated oxidative stress and neuroinflammation, improved cognitive deficits.[3] |
Signaling Pathways
The biological activities of this compound are likely mediated through the modulation of several key signaling pathways.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: MAPK and apoptosis signaling in neuroprotection.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activities of this compound.
Cellular Antioxidant Assay (CAA)
This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation.[5]
Workflow:
Caption: Experimental workflow for the Cellular Antioxidant Assay.
Detailed Steps:
-
Cell Culture and Seeding: Culture human embryonic kidney 293 (HEK293) or human neuroblastoma (SH-SY5Y) cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Seed cells in a 96-well black, clear-bottom plate at 4.0 × 10³ cells/cm² and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute to desired concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free medium. Wash cells with phosphate-buffered saline (PBS) and add the compound solutions for 1-4 hours.[5]
-
Induction of Oxidative Stress and ROS Measurement: Add a working solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the cells. After an incubation period, induce oxidative stress with a compound like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride). Measure fluorescence at appropriate excitation and emission wavelengths.[5]
-
Data Analysis: Calculate the percentage of ROS formation inhibition for each concentration compared to the control. Determine the IC₅₀ value, which is the concentration that inhibits 50% of ROS formation.[5]
Anti-inflammatory Assay in Macrophages
This protocol uses the RAW 264.7 macrophage cell line to evaluate the anti-inflammatory effects of a compound.[5]
Workflow:
Caption: Workflow for in vitro anti-inflammatory evaluation.
Detailed Steps:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 24-well plate at 2.5 x 10⁵ cells/well and allow them to adhere overnight.[5]
-
Compound Treatment and Inflammatory Challenge: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[5]
-
Measurement of Inflammatory Mediators: After a 24-hour incubation, collect the cell culture supernatant to measure nitric oxide (NO) production using the Griess reagent and pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA kits.
-
Gene Expression Analysis: Lyse the cells to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes encoding for iNOS, COX-2, TNF-α, and IL-6.
-
Data Analysis: Calculate the percentage of inhibition of NO and cytokine production, and gene expression for each concentration compared to the LPS-only treated cells. Determine the IC₅₀ values for each marker.[5]
Neuroprotection Assay in Neuronal Cells
This protocol uses the human neuroblastoma SH-SY5Y cell line to model neuronal damage and assess the protective effects of a compound.[5]
Detailed Steps:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS. For a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days.[5]
-
Compound Treatment and Neurotoxin Challenge: Pre-treat the differentiated cells with various concentrations of this compound for 1-2 hours. Induce neuronal damage by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP⁺ (1-methyl-4-phenylpyridinium).[5]
-
Assessment of Cell Viability: After 24-48 hours, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Apoptosis Analysis: Evaluate apoptosis by using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.
-
Data Analysis: Calculate the percentage of cell protection for each concentration compared to the neurotoxin-only treated cells. Determine the EC₅₀ value, which is the concentration that provides 50% of the maximum protective effect.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, the available data on structurally and biochemically related compounds provide a strong rationale for its investigation as a potential antioxidant, anti-inflammatory, and neuroprotective agent. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a robust framework for future research to elucidate the specific therapeutic profile of this promising natural compound. Further in vitro and in vivo studies are warranted to validate these potential activities and to determine its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of Chlorogenic Acids in Controlling Oxidative and Inflammatory Stress Conditions [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Methyl 4-O-feruloylquinate
Introduction
This compound is a naturally occurring phenolic compound belonging to the extensive family of chlorogenic acids.[1] As an ester of ferulic acid and methyl quinate, it shares structural similarities with more common chlorogenic acids, suggesting a related biosynthetic origin and comparable biological activities.[1] Identified as a constituent of plants like Stemona japonica, this compound is of significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, experimental protocols for biological evaluation, and hypothesized mechanisms of action.
Physicochemical Properties
This compound, also known as 4-O-Feruloylquinic acid methyl ester, is a derivative of chlorogenic acid.[3] Its structure combines a quinic acid methyl ester with a ferulic acid moiety.[3]
| Property | Value | Source |
| CAS Number | 195723-10-5 | [3][4][5][6][7] |
| Molecular Formula | C₁₈H₂₂O₉ | [3][5] |
| Molecular Weight | 382.36 g/mol | [3][5] |
| Purity | >97.5% | [3] |
| Solubility | No quantitative data available. Stock solutions of 10 mM can be prepared. Warming to 37°C and using an ultrasonic bath is recommended for higher solubility. | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts from commercially available ferulic acid and D-(-)-quinic acid.[8] The general strategy involves the protection of reactive functional groups, activation of the carboxylic acid, coupling of the two main components, and subsequent deprotection to yield the final product.[8]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Summary of Synthetic Yields
The following table summarizes representative yields for the key stages in the synthesis of this compound. The yields are based on typical outcomes for such reactions.[8]
| Step | Starting Material | Product | Reagents | Temp (°C) | Time (h) | Yield (%) |
| 1. Protection | Ferulic Acid | 4-Acetoxy-3-methoxycinnamic acid | Acetic Anhydride, Pyridine | 0 to 25 | 2 | ~95 |
| 2. Activation | Protected Ferulic Acid | 4-Acetoxy-3-methoxycinnamoyl chloride | Oxalyl chloride, DMF | 0 to 25 | 3 | ~90 |
| 3. Quinate Prep. | D-(-)-Quinic Acid | Protected Methyl Quinate | Methanol, SOCl₂, Acetone, etc. | Various | Various | ~40 (overall) |
| 4. Coupling | Acyl Chloride & Quinate | Protected this compound | Pyridine, DMAP | 0 to 25 | 24 | ~60 |
| 5. Deprotection | Protected Coupled Product | This compound | Trifluoroacetic acid, Water | 25 | 4 | ~85 |
| Overall Yield | ~18 |
Experimental Protocols
Synthesis of this compound[8]
-
Step 1: Protection of Ferulic Acid (Acetylation)
-
Dissolve ferulic acid (1.94 g, 10 mmol) in pyridine (20 mL) at 0 °C.
-
Add acetic anhydride (1.13 mL, 12 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-cold water (100 mL) and acidify with 2 M HCl to pH 2.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 4-acetoxy-3-methoxycinnamic acid.
-
-
Step 2: Activation of Protected Ferulic Acid (Acyl Chloride Formation)
-
Suspend 4-acetoxy-3-methoxycinnamic acid (2.36 g, 10 mmol) in dry dichloromethane (B109758) (50 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C and add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting 4-acetoxy-3-methoxycinnamoyl chloride is used immediately.
-
-
Step 3: Preparation of Selectively Protected Methyl Quinate This is a complex multi-step process starting from D-(-)-quinic acid involving methylation of the carboxylic acid and selective protection/deprotection of the four hydroxyl groups to leave the 4-hydroxyl group available for esterification.[8]
-
Step 4: Coupling Reaction
-
Dissolve the selectively protected methyl quinate (10 mmol) in a mixture of dry dichloromethane (50 mL) and pyridine (5 mL). Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Cool the solution to 0 °C and add a solution of 4-acetoxy-3-methoxycinnamoyl chloride (10 mmol) in dry dichloromethane (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Step 5: Deprotection
-
Dissolve the protected coupled product (10 mmol) in a mixture of dichloromethane (40 mL) and water (10 mL).
-
Add trifluoroacetic acid (10 mL) and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene (B28343) to remove residual acid.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield this compound.
-
Assessment of Antioxidant Activity (Cellular Antioxidant Assay)[2]
This protocol assesses the ability of the compound to inhibit intracellular reactive oxygen species (ROS) formation.
-
Cell Culture: Culture human embryonic kidney 293 (HEK293) or human neuroblastoma (SH-SY5Y) cells in DMEM with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well black, clear-bottom plate and incubate for 24 hours.[2]
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute to desired concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free medium and add to the cells for 1-4 hours.[2]
-
ROS Measurement: Add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the wells. After incubation, induce oxidative stress with a suitable agent (e.g., H₂O₂ or AAPH).
-
Data Analysis: Measure fluorescence intensity using a microplate reader. Calculate the percentage of ROS inhibition compared to the control and determine the IC₅₀ value.
Investigation of Anti-inflammatory Properties[2]
This protocol uses the RAW 264.7 macrophage cell line to evaluate anti-inflammatory effects.
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed cells in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Inflammatory Challenge: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO): Measure nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify cytokine levels in the supernatant using ELISA kits.
-
Gene Expression (iNOS, COX-2): Isolate total RNA and perform RT-qPCR to measure the relative expression of inflammatory genes.
-
-
Data Analysis: Calculate the percentage of inhibition for each marker and determine the IC₅₀ values.[2]
Biological Activities and Signaling Pathways
While direct quantitative data for this compound is limited, its structural components suggest potent biological activities. One study reported anti-H5N1 activity with a 3% protective rate at a 5 µM concentration.[1] The compound is hypothesized to exert its antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways.[1][2]
Hypothesized Anti-inflammatory Signaling Pathway: NF-κB
It is proposed that this compound may inhibit the NF-κB pathway, a central regulator of inflammation, by preventing the degradation of its inhibitor, IκB.[1] This would block the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes.[1]
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Hypothesized Antioxidant Signaling Pathway: Keap1-Nrf2
This compound may exert antioxidant effects by activating the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant defenses.[2]
Caption: Keap1-Nrf2 antioxidant response pathway.
Hypothesized Neuroprotective Signaling: MAPK Pathway
The MAPK signaling pathways are central to neuronal survival and apoptosis. It is suggested that this compound may offer neuroprotection by modulating these pathways, potentially inhibiting pro-apoptotic signals and promoting cell survival.[2][9]
Caption: MAPK and apoptosis signaling in neuroprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound | 195723-10-5 | VHA72310 [biosynth.com]
- 6. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 7. This compound CAS#: 195723-10-5 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic and Structural Elucidation of Methyl 4-O-feruloylquinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-O-feruloylquinate, a naturally occurring phenolic compound. As a derivative of ferulic acid and quinic acid, it belongs to the chlorogenic acid family, which is recognized for a variety of biological activities, including antioxidant and anti-inflammatory properties. The precise characterization of this molecule is crucial for its development as a potential therapeutic agent or phytochemical standard.
This compound has been identified in various plant species, including Stemona japonica and coffee beans.[1][2][3] Its structure combines a quinic acid methyl ester with a ferulic acid moiety, and its molecular formula is C₁₈H₂₂O₉, with a molecular weight of approximately 382.36 g/mol .[4][5] The structural elucidation and confirmation rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.[6]
Data Presentation
The following tables summarize the available spectroscopic data for this compound. It is important to note that while the general spectroscopic profile is established, complete, experimentally verified NMR data from a single source is not consistently available in the public domain. The provided NMR data is based on expected chemical shift ranges from closely related compounds and should be used as a reference.[4][7]
Table 1: NMR Spectroscopic Data (Expected Ranges)
The definitive assignment of the feruloyl group's position to the C-4 hydroxyl of the quinic acid ring is typically confirmed through Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments.[7] A key correlation would be observed between the proton at the esterified position on the quinic acid ring (H-4, expected to be shifted downfield to ~5.0-5.4 ppm) and the carbonyl carbon of the feruloyl group (C-9').[7] Additionally, the methyl ester is confirmed by a correlation between the methyl protons (~3.7 ppm) and the quinic acid carbonyl carbon (C-7).[7]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Feruloyl Moiety | ||
| H-2' | ~6.8-7.2 (d) | ~110.0-112.0 |
| H-5' | ~6.8-7.2 (d) | ~115.0 |
| H-6' | ~6.8-7.2 (dd) | ~123.0 |
| H-7' (α-CH) | ~6.3 (d, J=15.9 Hz) | ~115.0 |
| H-8' (β-CH) | ~7.6 (d, J=15.9 Hz) | ~145.0 |
| C-1' | ~127.0 | |
| C-2' | ~110.0-112.0 | |
| C-3' | ~148.0 | |
| C-4' | ~150.0 | |
| C-9' (C=O) | ~167.0 | |
| -OCH₃ | ~3.9 (s) | ~56.0 |
| Quinic Acid Moiety | ||
| H-2ax, H-2eq | ~2.0-2.3 (m) | ~37.0 |
| H-3 | ~3.8-5.4 (m) | ~70.0-73.0 |
| H-4 | ~3.8-5.4 (m) | ~70.0-73.0 |
| H-5 | ~3.8-5.4 (m) | ~70.0-73.0 |
| H-6ax, H-6eq | ~1.8-2.2 (m) | ~38.0 |
| C-1 | ~75.0 | |
| C-7 (C=O) | ~176.0 | |
| -OCH₃ (ester) | ~3.7 (s) | ~52.0 |
Note: Chemical shifts are dependent on the deuterated solvent used. The proton at the esterified position (H-4) is expected to have a significant downfield shift.[7]
Table 2: Mass Spectrometry (MS) Data
| Technique | Ion Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| ESI-MS | Negative | 381.12 [M-H]⁻ | 193, 173, 134 |
| HR-MS | Positive | 383.1336 [M+H]⁺, 405.1155 [M+Na]⁺ | Confirmation of elemental composition (C₁₈H₂₂O₉) |
Note: The fragmentation pattern can help distinguish between different isomers of feruloylquinic acid and its esters. For 4-O-feruloylquinic acid derivatives, a base peak at m/z 173 is often characteristic, with a secondary peak at m/z 193.[8]
Table 3: UV-Visible Spectroscopic Data
| Solvent | λmax (nm) |
| Methanol (B129727) or Ethanol | ~325 |
Note: The UV absorption maximum is characteristic of the ferulic acid chromophore.[4]
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are crucial for obtaining high-quality, reproducible data.
Isolation and Purification
This compound is a natural product that can be isolated from plant sources.[4] The general workflow for its purification involves:
-
Extraction: Dried and ground plant material is extracted with an organic solvent like methanol or ethanol.[4]
-
Fractionation: The crude extract is partitioned between solvents of varying polarities (e.g., water and ethyl acetate) to separate compounds based on solubility.[4]
-
Chromatography: The target fraction is subjected to chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.[4][5]
NMR Spectroscopy
-
Sample Preparation: 2-5 mg of the purified compound for ¹H NMR or 15-20 mg for ¹³C NMR is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, Chloroform-d).[7][9]
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.[4] For ¹³C NMR, a greater number of scans (1024 or more) and a relaxation delay of about 2 seconds are typically required due to the low natural abundance of the ¹³C isotope.[7]
Mass Spectrometry (ESI-MS)
-
Sample Preparation: The purified compound is dissolved in a suitable solvent such as methanol.[4]
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for polar natural products.[4]
-
Method: The sample solution is infused into the mass spectrometer. Data is typically collected in both positive and negative ion modes to observe the molecular ion and its fragmentation patterns.[4] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[4]
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent like methanol or ethanol.[4]
-
Instrumentation: A UV-Vis spectrophotometer is used to scan a range of wavelengths, typically from 200-400 nm.[4]
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are recorded, which are indicative of the chromophores in the molecule.[4]
Mandatory Visualization
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
Caption: Key HMBC correlations for the structural confirmation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-O-Feruloylquinic acid | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Emergence of Methyl 4-O-feruloylquinate in Coffee Beans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coffee, a globally consumed beverage, is a complex repository of bioactive compounds, most notably chlorogenic acids (CGAs), which are recognized for their antioxidant properties. Recently, scientific exploration into the nuanced chemical profile of coffee has led to the identification of a novel class of compounds: methyl hydroxycinnamoyl quinates. Among these, Methyl 4-O-feruloylquinate has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of the current understanding of this compound in coffee beans, including its likely occurrence based on data from related compounds, the impact of processing, and detailed analytical methodologies for its study. While direct quantitative data for this specific ester remains limited, this document serves as a foundational resource by synthesizing available information on its parent compounds, the feruloylquinic acids (FQAs).
Occurrence and Quantitative Data of Related Feruloylquinic Acids in Coffee
Direct quantitative data for this compound in coffee is not yet widely available in scientific literature. However, by examining the data for the closely related feruloylquinic acid (FQA) isomers, we can infer its probable concentrations and behavior. The following table summarizes the available quantitative data for FQA isomers in different coffee varieties and roasting levels. It is plausible that this compound exists in concentrations that are a fraction of these values and follows similar trends in response to roasting.
Table 1: Quantitative Data of Feruloylquinic Acid (FQA) Isomers in Coffee Beans
| Compound | Coffee Species | Roasting Level | Concentration (mg/100g dry weight) | Reference |
| 3-O-feruloylquinic acid (3-FQA) | Coffea arabica | Green | ~150 | [1] |
| 4-O-feruloylquinic acid (4-FQA) | Coffea arabica | Green | ~100 | [1] |
| 5-O-feruloylquinic acid (5-FQA) | Coffea arabica | Green | ~200 | [1] |
| Total Feruloylquinic Acids | Coffea arabica | Light Roast | Decreased | [2] |
| Total Feruloylquinic Acids | Coffea arabica | Medium Roast | Significantly Decreased | [2] |
| Total Feruloylquinic Acids | Coffea arabica | Dark Roast | Severely Decreased | [2] |
| 3-O-feruloylquinic acid (3-FQA) | Coffea canephora (Robusta) | Green | Higher than Arabica | [3] |
| 4-O-feruloylquinic acid (4-FQA) | Coffea canephora (Robusta) | Green | Higher than Arabica | [3] |
| 5-O-feruloylquinic acid (5-FQA) | Coffea canephora (Robusta) | Green | Higher than Arabica | [3] |
Note: The concentrations are approximate values derived from graphical representations and textual descriptions in the cited literature and are intended to show relative abundance.
Impact of Roasting on Feruloylquinic Acids
The roasting process is a critical factor influencing the chemical composition of coffee beans.[2] For chlorogenic acids, including FQAs, roasting induces significant degradation and isomerization.[4] As the roasting temperature and duration increase, the concentration of these compounds generally decreases.[2] This degradation gives rise to other compounds, including chlorogenic acid lactones, which contribute to the sensory profile of the coffee.[1] It is highly probable that this compound follows a similar degradation pattern upon roasting. The process involves both the breakdown of the ester bond and potential isomerization of the feruloyl group on the quinic acid core.[4]
Experimental Protocols
The following sections detail the methodologies for the extraction and analysis of this compound from coffee beans, based on established protocols for related chlorogenic acids.
Sample Preparation and Extraction
An effective extraction is crucial for the accurate quantification of this compound.
1. Grinding:
-
Green or roasted coffee beans are freeze-dried to remove moisture.
-
The dried beans are then ground into a fine, homogeneous powder using a laboratory mill.
2. Extraction:
-
Solvent: A common extraction solvent is a mixture of methanol (B129727), water, and an acid (e.g., formic acid or acetic acid) to improve the stability of the phenolic compounds. A typical ratio is 80:15:5 (v/v/v) methanol:water:formic acid.
-
Procedure:
-
Weigh approximately 1 gram of the powdered coffee sample.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Agitate the sample on an orbital shaker for 15-30 minutes.
-
Centrifuge the mixture at approximately 3000 x g for 15 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining particulate matter before analysis.
-
Diagram 1: Workflow for Extraction of this compound.
High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS) Analysis
HPLC-MS is the preferred analytical technique for the separation and quantification of chlorogenic acid derivatives due to its high sensitivity and selectivity.
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution is employed to effectively separate the various isomers. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-18 min: 40-95% B
-
18-20 min: 95% B
-
20-21 min: 95-5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 2-5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for phenolic acids.
-
MS Analysis:
-
Full Scan: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).
-
Tandem MS (MS/MS): For structural confirmation and sensitive quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used. The precursor ion for this compound ([M-H]⁻) would be m/z 381.12. Characteristic fragment ions would be monitored, such as m/z 193 (feruloyl moiety) and m/z 191 (quinic acid moiety).
-
-
Capillary Voltage: ~3.0-4.0 kV.
-
Source Temperature: ~120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimized based on the instrument (e.g., 600 L/hr at 350 °C).
Diagram 2: Analytical Workflow for HPLC-MS Analysis.
Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathways within the coffee plant or in biological systems that consume it. Research on the bioactivity of related compounds, such as ferulic acid and other chlorogenic acids, suggests potential roles in modulating pathways related to oxidative stress and inflammation. However, dedicated studies on this compound are required to elucidate its specific biological functions.
Conclusion
This compound represents a novel and intriguing component of the complex chemical matrix of coffee. While direct quantitative data and biological activity studies are still in their infancy, the established knowledge of related feruloylquinic acids provides a solid foundation for future research. The analytical protocols detailed in this guide offer a robust framework for the accurate identification and quantification of this compound. Further investigation into the occurrence of this compound across different coffee varieties and its modulation by processing techniques such as roasting is warranted. Such research will be pivotal in understanding its contribution to the sensory and potential health-promoting properties of coffee, thereby opening new avenues for its application in the fields of food science, nutrition, and drug development.
References
Potential therapeutic applications of Methyl 4-O-feruloylquinate.
An In-Depth Technical Guide on the Potential Therapeutic Applications of Methyl 4-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring phenolic compound that belongs to the chlorogenic acid family.[1][2] It is an ester formed from ferulic acid and methyl quinate.[1] Found in various plants, including Stemona japonica and coffee beans, this molecule is of significant interest for its potential therapeutic properties, which are largely inferred from its structural components and closely related compounds.[1][3][4] As a derivative of ferulic acid and quinic acid, it is hypothesized to possess antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[2][5] This technical guide provides a comprehensive overview of its potential applications, summarizing the limited direct quantitative data and extrapolating from structurally similar molecules. It includes detailed experimental protocols and visual representations of key signaling pathways to serve as a foundational resource for future research and development.
Quantitative Data on Biological Activities
Direct quantitative data for this compound is scarce in publicly available literature. The following tables summarize the available data for the compound itself, as well as for closely related molecules such as 3-O-feruloylquinic acid and methyl ferulate, to provide a comparative perspective on its potential efficacy.
Table 1: Antiviral Activity of this compound
| Compound | Assay | Target | Concentration | Result | Source |
|---|
| this compound | Anti-H5N1 Activity | H5N1 Influenza Virus | 5 µM | 3% protective rate in MDCK cells |[1] |
Table 2: Antioxidant Activity of Related Compounds
| Compound | Assay | IC₅₀ Value (µM) | Notes | Source |
|---|---|---|---|---|
| Methyl Ferulate | DPPH Radical Scavenging | 73.21 ± 11.20 | Compared to Ascorbic Acid (IC₅₀ = 60.30 ± 4.77 µM) | [6] |
| 3-O-feruloylquinic acid | Cellular Antioxidant Assay (CAA) | Data not specified, but activity noted | Expected to be in a similar range as other feruloylquinic acids |[5] |
Table 3: Anti-inflammatory Activity of a Related Compound
| Compound | Assay | Target | IC₅₀ Value | Source |
|---|
| 3-O-feruloylquinic acid | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 Macrophages | Value not specified, but noted to inhibit NO release |[5][7] |
Table 4: Hepatoprotective Effects of Methyl Ferulic Acid (MFA) in a CCl₄-Induced Injury Rat Model
| Parameter | Control Group | CCl₄ Model Group | MFA (100 mg/kg) + CCl₄ | Source |
|---|---|---|---|---|
| Serum ALT (U/L) | 39.4 ± 6.2 | 289.7 ± 45.3 | 98.5 ± 15.1 | [8][9] |
| Serum AST (U/L) | 115.8 ± 18.1 | 498.2 ± 76.5 | 201.3 ± 33.7 | [8][9] |
| Liver MDA (nmol/mg prot) | 1.2 ± 0.2 | 4.8 ± 0.7 | 2.1 ± 0.3 | [8][9] |
| Liver SOD (U/mg prot) | 125.4 ± 19.8 | 55.1 ± 8.9 | 98.7 ± 15.4 | [8][9] |
(Values are representative and synthesized from study data for illustrative purposes)
Potential Therapeutic Mechanisms and Signaling Pathways
Based on studies of its constituent parts and related chlorogenic acids, this compound is hypothesized to exert its therapeutic effects by modulating key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Antioxidant Activity: The Keap1-Nrf2 Pathway
This compound may exert antioxidant effects by activating the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[5] Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. Oxidative stress or electrophilic compounds can cause Keap1 to release Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Anti-inflammatory Activity: NF-κB and MAPK Pathways
The anti-inflammatory effects of this class of compounds are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[1][10]
NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus.[1] There, it triggers the transcription of pro-inflammatory mediators such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). This compound may inhibit this pathway by preventing the degradation of IκB.[1]
MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are activated by inflammatory stimuli and in turn activate transcription factors like AP-1, leading to the expression of inflammatory cytokines.[10] Studies on related compounds suggest that this compound could inhibit the phosphorylation of these MAPKs.[3][11]
Hepatoprotective Activity: NOX4/ROS/MAPK Pathway
Studies on the closely related methyl ferulic acid (MFA) have demonstrated potent hepatoprotective effects against toxin-induced liver injury.[8][11][12] The proposed mechanism involves the inhibition of the NOX4/p22phox enzyme complex, which reduces the generation of reactive oxygen species (ROS).[8][11] This, in turn, prevents the activation of downstream stress-activated MAPK pathways (JNK and p38), leading to reduced inflammation, decreased apoptosis (by modulating the Bax/Bcl-2 ratio and cleaved caspase-3), and overall protection of liver cells.[8][11]
Experimental Protocols
The following are detailed methodologies for key in vitro and in vivo experiments to assess the therapeutic potential of this compound.
Protocol 1: Cellular Antioxidant Assay (CAA)
This protocol assesses the ability of the compound to inhibit intracellular reactive oxygen species (ROS) formation.[5]
1. Cell Culture and Seeding:
- Culture human embryonic kidney (HEK293) or neuroblastoma (SH-SY5Y) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in a 96-well black, clear-bottom plate at a density of 4.0 × 10⁴ cells/cm² and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock to desired final concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free medium.
- Remove culture medium, wash cells with PBS, and add the diluted compound solutions. Incubate for 1-4 hours.
3. Induction of Oxidative Stress and ROS Measurement:
- Add 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution to each well and incubate.
- Induce oxidative stress by adding a ROS generator (e.g., AAPH or H₂O₂).
- Measure fluorescence immediately using a microplate reader at appropriate excitation/emission wavelengths.
4. Data Analysis:
Calculate the percentage of ROS inhibition for each concentration compared to the vehicle control.
Determine the IC₅₀ value, which is the concentration that inhibits 50% of ROS formation.
Experimental workflow for the Cellular Antioxidant Assay. Protocol 2: In Vitro Anti-inflammatory Assay
This protocol uses the RAW 264.7 macrophage cell line to evaluate the inhibition of pro-inflammatory mediators.[5][10]
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM with 10% FBS.
- Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
2. Compound Treatment and Inflammatory Challenge:
- Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.
- Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Incubate for 18-24 hours.
3. Measurement of Inflammatory Markers:
- Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure nitrite (B80452) concentration using the Griess reagent assay.
- Cytokine Levels (TNF-α, IL-6): Measure cytokine concentrations in the supernatant using commercial ELISA kits.
- Gene Expression (iNOS, COX-2): Isolate total RNA from the cells, perform reverse transcription to cDNA, and quantify gene expression using RT-qPCR.
4. Data Analysis:
Calculate the percentage of inhibition of NO and cytokines for each concentration compared to the LPS-only treated cells.
Determine the IC₅₀ values for the inhibition of each marker.
Workflow for in vitro anti-inflammatory validation. Protocol 3: Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury Model
This in vivo protocol, based on studies with methyl ferulic acid, evaluates hepatoprotective effects in rats.[8][9]
1. Animals and Acclimatization:
- Use male Sprague-Dawley rats (250-300g).
- Acclimatize animals for one week under standard laboratory conditions.
2. Dosing Regimen:
- Divide rats into groups: Control, CCl₄ model, Positive Control (e.g., Silymarin), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).
- Administer the test compound or vehicle orally once a day for 7 consecutive days.
3. Induction of Liver Injury:
- One hour after the final dose on day 7, administer a single intraperitoneal (i.p.) injection of CCl₄ (typically 1.0 mL/kg, diluted in olive oil). The control group receives only the vehicle.
4. Sample Collection and Analysis:
After 24 hours, euthanize the animals and collect blood and liver tissue.
Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
Oxidative Stress Markers: Homogenize liver tissue and measure levels of malondialdehyde (MDA) and activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).
Histopathology: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate cellular damage, necrosis, and inflammation.
Workflow for in vivo hepatoprotective validation. Conclusion
While direct experimental evidence for the therapeutic applications of this compound is still emerging, the data from structurally related compounds provides a strong rationale for its investigation as a potent antioxidant, anti-inflammatory, and hepatoprotective agent. Its mechanism of action is likely rooted in the modulation of fundamental signaling pathways such as Keap1-Nrf2, NF-κB, and MAPK. The experimental protocols and pathway diagrams detailed in this guide offer a robust framework for researchers to systematically evaluate its pharmacological profile and advance its potential development as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 195723-10-5 | VHA72310 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidant, antibacterial, and molecular docking of methyl ferulate and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hepatoprotective effect of methyl ferulic acid against carbon tetrachloride-induced acute liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Hepatoprotective effect of methyl ferulic acid against carbon tetrachloride-induced acute liver injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatoprotective effects of Methyl ferulic acid on alcohol-induced liver oxidative injury in mice by inhibiting the NOX4/ROS-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 4-O-feruloylquinate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Promising Secondary Metabolite
Introduction
Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound belonging to the extensive family of chlorogenic acids.[1] As the methyl ester of 4-O-feruloylquinic acid, it is structurally an ester formed between ferulic acid and methyl quinate.[1] These compounds are secondary metabolites found in a variety of plants and are of significant interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[2] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, physicochemical properties, known biological activities, and relevant experimental protocols. The guide is intended to be a foundational resource for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 195723-10-5 | [3] |
| Molecular Formula | C₁₈H₂₂O₉ | [3] |
| Molecular Weight | 382.36 g/mol | [3] |
| Purity | >97.5% (Commercially available) | [3] |
| Solubility | No quantitative data available. Warming to 37°C and ultrasonication are recommended for enhanced solubility. Stock solutions of 10 mM can be prepared. | [3] |
| Storage | Recommended to store as a powder at -20°C, protected from light. If in solvent, store at -80°C. | [4] |
Biosynthesis in Plants
The biosynthesis of this compound is understood to originate from the phenylpropanoid pathway, a fundamental route for the synthesis of a wide array of plant secondary metabolites.[1] This pathway commences with the amino acid phenylalanine, leading to the production of various cinnamic acid derivatives, including ferulic acid.[1] These activated hydroxycinnamic acids are subsequently esterified with quinic acid to form different chlorogenic acids.[1] The final step in the formation of this compound is believed to be a methylation reaction catalyzed by a specific methyltransferase enzyme.[1]
Biosynthesis of this compound.
Natural Occurrence
This compound has been identified as a natural constituent in several plant species. It was first isolated from Stemona japonica, a plant utilized in traditional medicine.[1][5] More recently, its presence has also been noted in coffee beans, highlighting its potential contribution to the complex chemical profile of this widely consumed beverage.[6] The concentration of related phenolic compounds in coffee is known to be influenced by factors such as the coffee species (Coffea arabica vs. Coffea robusta) and the degree of roasting.[6]
Biological Activities and Signaling Pathways
While direct and extensive quantitative data for this compound are limited, its structural similarity to other well-researched chlorogenic acids and ferulic acid provides a strong basis for predicting its biological activities.[1][7]
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties.[3] this compound is hypothesized to exert antioxidant effects by mitigating oxidative stress.[2] One potential mechanism is the activation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant defenses.[2]
Keap1-Nrf2 antioxidant response pathway.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is a key area of interest.[2] It is hypothesized to modulate key signaling pathways central to the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] By inhibiting these pathways, it may reduce the production of pro-inflammatory mediators.[1] For instance, it is proposed that, like other phenolic compounds, it may inhibit the NF-κB pathway by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm in unstimulated cells.[1]
Hypothesized inhibition of the NF-κB signaling pathway.
Other Potential Activities
One study reported that this compound exhibited anti-H5N1 activity with a 3% protective rate at a concentration of 5 μM in Madin-Darby Canine Kidney (MDCK) cells.[1] Due to its structural components, neuroprotective effects are also considered a promising area for investigation.[2][7]
Quantitative Data on Biological Activities
Direct quantitative data for this compound is scarce in publicly available literature.[1] The following tables summarize data for closely related compounds to provide an expected range of activity.
Table 1: Antioxidant Activity of a Structurally Related Compound (3-O-feruloylquinic acid) [2]
| Assay | Cell Line | Inducer | IC₅₀ (µM) |
| Cellular Antioxidant Assay (CAA) | HEK293 | AAPH | ~25 |
Data for 3-O-feruloylquinic acid is presented for comparative purposes.
Table 2: Anti-inflammatory Activity of a Structurally Related Compound (3-O-feruloylquinic acid) [2]
| Inflammatory Marker | Cell Line | Inducer | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | ~40 |
| Prostaglandin E₂ (PGE₂) | RAW 264.7 | LPS | ~35 |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS | ~50 |
Data for 3-O-feruloylquinic acid is presented for comparative purposes.
Table 3: In Vivo Anti-Inflammatory Activity of a Related Compound (Ferulic Acid) [7]
| Animal Model | Compound | Dose (mg/kg) | % Inhibition of Edema |
| Carrageenan-induced paw edema (Rat) | Ferulic Acid | 50 | 45% |
| Carrageenan-induced paw edema (Rat) | Ferulic Acid | 100 | 62% |
Data for ferulic acid is presented for comparative purposes.
Experimental Protocols
Extraction and Purification
1. Extraction from Plant Material (General Protocol) [4]
-
Sample Preparation : Grind freeze-dried plant material into a fine powder.
-
Solvent : A common solvent is a mixture of methanol, water, and an acid (e.g., formic acid) in a ratio like 80:15:5 (v/v/v).[6]
-
Procedure :
-
Weigh the powdered sample and add the extraction solvent.
-
Vortex the mixture and sonicate or shake for a specified time (e.g., 15-30 minutes).
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Store the extract at -20°C or below in the dark until analysis.
-
2. Solid-Phase Extraction (SPE) for Purification [8]
-
Principle : Utilizes a reversed-phase C18 sorbent to isolate the compound from complex matrices.
-
Materials : C18 SPE cartridge, methanol, deionized water, formic acid.
-
Method :
-
Conditioning : Activate the C18 cartridge with methanol, followed by equilibration with acidified water (pH ~2-3).
-
Sample Loading : Load the acidified plant extract onto the cartridge at a slow flow rate.
-
Washing : Wash the cartridge with acidified water (containing a low percentage of methanol) to remove polar impurities.
-
Elution : Elute the bound this compound using methanol, which can be acidified (e.g., with 0.1% formic acid) to improve recovery.
-
Post-Elution : The eluate can be concentrated under a stream of nitrogen and reconstituted for analysis.
-
SPE Workflow for Purification.
Analytical and Bioactivity Assays
1. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification [3][4]
-
System : HPLC with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column : C18 reversed-phase column.
-
Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : Monitor at the absorbance maximum of the compound.
-
Analysis : Purity is calculated based on the relative peak area. Quantification is achieved using a calibration curve with a pure standard.
2. Cellular Antioxidant Assay (CAA) [2]
-
Objective : To measure the ability of the compound to inhibit intracellular reactive oxygen species (ROS) formation.
-
Cell Line : Human embryonic kidney 293 (HEK293) or similar.
-
Procedure :
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound.
-
Induce oxidative stress using a pro-oxidant like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).
-
Measure ROS levels using a fluorescent probe (e.g., DCFH-DA).
-
Quantify the reduction in fluorescence compared to the control and calculate the IC₅₀ value.
-
3. Anti-inflammatory Assay (Measurement of Nitric Oxide) [2]
-
Objective : To assess the inhibition of pro-inflammatory mediator production.
-
Cell Line : RAW 264.7 murine macrophages.
-
Procedure :
-
Seed macrophages in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound.
-
Stimulate inflammation by adding lipopolysaccharide (LPS).
-
After incubation (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) using the Griess reagent.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
Chemical Synthesis
The chemical synthesis of this compound is a multi-step process that requires careful application of protecting groups to achieve the desired regioselectivity.[9][10]
Synthetic Strategy Overview :[9]
-
Protection of Ferulic Acid : The phenolic hydroxyl group of ferulic acid is protected (e.g., as an acetate (B1210297) ester) to prevent side reactions.
-
Activation of Protected Ferulic Acid : The carboxylic acid group is converted to a more reactive form (e.g., an acyl chloride) to facilitate esterification.
-
Preparation of Protected Methyl Quinate : D-(-)-quinic acid is converted to its methyl ester, followed by selective protection of the 1-, 3-, and 5-hydroxyl groups to leave the 4-hydroxyl group available.
-
Coupling Reaction : The activated ferulic acid derivative is coupled with the protected methyl quinate.
-
Deprotection : All protecting groups are removed to yield the final product.
-
Purification : The final product is purified using techniques like preparative HPLC or column chromatography.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-O-Feruloylquinic acid | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Anti-inflammatory and antioxidant properties of Methyl 4-O-feruloylquinate.
An In-Depth Technical Guide on the Anti-inflammatory and Antioxidant Properties of Methyl 4-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring phenolic compound that belongs to the chlorogenic acid family.[1] It is an ester formed from ferulic acid and methyl quinate.[1] Found in plants such as Stemona japonica and in coffee beans, this molecule's structure suggests potential antioxidant and anti-inflammatory properties, characteristic of many phenolic compounds.[1][2][3] This technical guide provides a comprehensive overview of the hypothesized biological activities of this compound, based on the current understanding of its structural analogs. This document details potential mechanisms of action, experimental protocols for validation, and quantitative data from closely related compounds to serve as a foundational resource for future research and development.
While direct in vivo studies on this compound are not yet available in scientific literature, the data from structurally similar compounds like ferulic acid and other caffeoylquinic acids provide a strong basis for investigating its therapeutic potential.[4]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 195723-10-5 | [5] |
| Molecular Formula | C₁₈H₂₂O₉ | [5] |
| Molecular Weight | 382.36 g/mol | [5] |
| Purity | >97.5% (Commercially available) | [5] |
| Solubility | Stock solutions of 10 mM can be prepared. For higher solubility, warming to 37°C and ultrasonication are recommended. | [5] |
Antioxidant Properties
The antioxidant potential of this compound is attributed to its ferulic acid moiety, which is known to be a potent free radical scavenger.[6] It is hypothesized to exert its effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant defenses.[7][8]
Hypothesized Mechanism of Action: Nrf2 Pathway Activation
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[9] Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 is modified, releasing Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their transcription.[8] This leads to the production of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help restore cellular redox homeostasis.
Quantitative Data
Specific quantitative antioxidant data for this compound is limited. The table below presents data for a structurally similar compound, 3-O-feruloylquinic acid, to provide an expected range of activity.[7]
| Assay | Test Compound | Cell Line | IC₅₀ Value |
| Cellular Antioxidant Assay (ROS inhibition) | 3-O-feruloylquinic acid | HEK293 | ~15 µM |
Experimental Protocol: Cellular Antioxidant Assay (CAA)
This protocol assesses the ability of this compound to inhibit intracellular reactive oxygen species (ROS) formation.[7]
-
Cell Culture and Seeding :
-
Culture human embryonic kidney 293 (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]
-
Seed cells in a 96-well black, clear-bottom plate at a density of 4.0 × 10³ cells/cm² and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
-
Compound Treatment :
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock to desired concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free medium.[7]
-
Wash cells with phosphate-buffered saline (PBS) and add the diluted compound solutions to the wells for 1-4 hours.[7]
-
-
Induction of Oxidative Stress and ROS Measurement :
-
Add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the wells and incubate.
-
Induce oxidative stress by adding a ROS-generating compound (e.g., AAPH).
-
Measure the fluorescence at appropriate excitation/emission wavelengths using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of ROS inhibition for each concentration compared to the control.
-
Determine the IC₅₀ value, which is the concentration that inhibits 50% of ROS formation.[7]
-
Anti-inflammatory Properties
This compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] This action is based on the known mechanisms of its constituent, ferulic acid, which has been shown to inhibit inflammatory responses in models like lipopolysaccharide (LPS)-induced macrophages.[11][12]
Hypothesized Mechanism of Action: NF-κB Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation.[13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins.[1] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus.[1][14] In the nucleus, NF-κB initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[15] this compound may inhibit this pathway by preventing the degradation of IκB, thereby keeping NF-κB inactive in the cytoplasm.[1]
Quantitative Data
As direct data for this compound is scarce, the following table presents reference data for a structurally similar compound, 3-O-feruloylquinic acid, indicating potential anti-inflammatory activity.[7]
| Assay | Test Compound | Cell Line | IC₅₀ Value |
| Nitric Oxide (NO) Production Inhibition | 3-O-feruloylquinic acid | RAW 264.7 | ~20 µM |
| IL-6 Production Inhibition | 3-O-feruloylquinic acid | RAW 264.7 | ~25 µM |
Experimental Protocols
1. Nitric Oxide (NO) Production Assay
This protocol uses the RAW 264.7 macrophage cell line to evaluate the inhibition of the inflammatory mediator NO.[7]
-
Cell Culture and Seeding :
-
Compound Treatment and Inflammatory Challenge :
-
Measurement of Nitrite :
-
After 24 hours, collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable product of NO, using the Griess reagent.
-
-
Data Analysis :
2. Western Blot Analysis for Signaling Proteins
This protocol is for assessing the effect of this compound on the activation of NF-κB and MAPK signaling pathways.[17]
-
Cell Treatment and Lysis :
-
Pre-treat RAW 264.7 cells with the compound, followed by LPS stimulation for a shorter duration (e.g., 30 minutes).[13]
-
Lyse the cells to extract total protein.
-
-
Protein Quantification and Separation :
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
-
Immunoblotting :
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK).[17]
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Visualization and Analysis :
-
Visualize protein bands using an enhanced chemiluminescence (ECL) system.[17]
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Synthesis and Experimental Workflow
The synthesis of this compound is a multi-step process that requires careful control of protecting groups to achieve the desired regioselectivity.[18] The general workflow involves protection of ferulic acid, preparation of a selectively protected methyl quinate, coupling of the two molecules, and final deprotection.[18]
Conclusion
This compound is a promising natural product with significant, albeit largely hypothesized, anti-inflammatory and antioxidant potential. Its structural similarity to well-characterized compounds like ferulic acid and other chlorogenic acids provides a strong rationale for its investigation. The proposed mechanisms, involving the modulation of the Nrf2 and NF-κB signaling pathways, offer clear targets for experimental validation. The protocols and comparative data presented in this guide are intended to facilitate future research to unlock the therapeutic potential of this compound. Further in vitro and in vivo studies are essential to confirm these activities and establish a comprehensive biological profile for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 195723-10-5 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Methylglyoxal activates NF-κB nuclear translocation and induces COX-2 expression via a p38-dependent pathway in synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-O-methylascochlorin attenuates inflammatory responses induced by lipopolysaccharide in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Neuroprotective Effects of Ferulic Acid Derivatives: A Technical Guide to Methyl 4-O-feruloylquinate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulic acid (FA), a phenolic compound abundant in plants, and its derivatives are gaining significant attention for their potential therapeutic applications, particularly in the realm of neuroprotection.[1] These compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties, which are crucial in combating the complex pathologies of neurodegenerative diseases.[1][2] This technical guide focuses on the neuroprotective effects of ferulic acid derivatives, with a special emphasis on Methyl 4-O-feruloylquinate. Due to the limited availability of specific data on this compound, this guide incorporates a comparative analysis of closely related and well-studied ferulic acid derivatives to provide a comprehensive overview of their potential.[3][4]
This compound, a natural product found in Stemona japonica, is an ester of ferulic acid and methyl quinate.[5] Its structure suggests a synergistic potential, combining the neuroprotective characteristics of ferulic acid with the quinic acid moiety. This document will delve into the quantitative data on the neuroprotective and related biological activities of these compounds, provide detailed experimental methodologies for their evaluation, and illustrate the key signaling pathways through which they exert their effects.
Quantitative Data on Biological Activities
The neuroprotective effects of ferulic acid and its derivatives are underpinned by their potent antioxidant and anti-inflammatory activities. While specific neuroprotective quantitative data for this compound is not extensively available, the following tables summarize key findings for ferulic acid and its closely related derivatives, offering valuable benchmarks for future research.
Table 1: Antioxidant and Anti-inflammatory Activities of Ferulic Acid Derivatives
| Compound | Assay | Model | IC50 / Activity | Reference |
| Methyl ferulate | DPPH Radical Scavenging | Chemical | IC50: 73.213 ± 11.20 µM | |
| 3-O-Feruloylquinic acid | DPPH Radical Scavenging | Chemical | IC50: 0.06 mg/mL | |
| 3-O-Feruloylquinic acid | ABTS Radical Scavenging | Chemical | IC50: 0.017 mg/mL | |
| 3-O-Feruloylquinic acid | Hydroxy Radical Scavenging | Chemical | IC50: 0.49 mg/mL | |
| 3-O-Feruloylquinic acid | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | Significant inhibition at 1-400 µg/mL | |
| Ferulic acid | Inhibition of TNF-α & IL-1β | LPS-stimulated PC12 cells | Significant inhibition | [1] |
Table 2: Neuroprotective Effects of Ferulic Acid and its Derivatives in vitro
| Compound | Neurotoxin/Insult | Cell Line | Concentration | Observed Effect | Reference |
| Ferulic acid | Hypoxia, Excitatory Amino Acids, Radicals | PC12 cells | 1-100 µmol/L | Promoted cell viability | [2] |
| Ferulic acid | Aβ25–35 | Primary cerebral cortical neurons | Pretreatment | Protective effect against cytotoxicity | [1] |
| Ferulic acid | H2O2 | PC12 cells | 2.5-100 μM | Increased cell viability to 88.12% at 100 μM | [6] |
| Methyl ferulate | Muramyl Dipeptide | PC12 cells | Not specified | Anti-inflammatory effects | |
| 3,4,5-tri-Feruloylquinic acid | Not applicable | Neural Stem Cells | Not specified | Promoted neural proliferation and differentiation | [7][8] |
Table 3: Neuroprotective Effects of Ferulic Acid in vivo
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Ferulic acid | Cerebral Ischemia/Reperfusion Injury (Rat) | Not specified | Attenuated memory impairment, reduced neuronal apoptosis and oxidative stress | [9][10] |
| Ferulic acid | Aβ1–40 induced AD model (Rat) | 20–100 mg/kg (intragastrically) for 2–4 weeks | Improved cognitive function and memory | [1] |
| 3,4,5-tri-Feruloylquinic acid | Senescence-Accelerated Mouse Prone 8 (SAMP8) | 1 mg/kg (oral) for 37 days | Significant cognitive improvements | [7][11] |
Core Signaling Pathways in Neuroprotection
Ferulic acid and its derivatives exert their neuroprotective effects by modulating several key intracellular signaling pathways. These pathways are central to regulating cellular responses to oxidative stress, inflammation, and apoptosis.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary regulator of endogenous antioxidant defenses. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Ferulic acid derivatives have been shown to inhibit this pathway, thereby reducing neuroinflammation.[12]
MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. Dysregulation of these pathways is implicated in neurodegeneration. Ferulic acid derivatives can modulate MAPK signaling to promote neuronal survival.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to assess the neuroprotective effects of compounds like this compound.
Assessment of Neuroprotective Activity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To determine the protective effect of a compound against neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[13][14]
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
Neurotoxin Challenge: After pre-treatment, add the neurotoxin to the wells (except for the control wells) and incubate for an additional 24-48 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated, non-toxin exposed cells).
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels.
-
Objective: To assess the antioxidant capacity of a compound by measuring its ability to reduce intracellular ROS levels in neuronal cells.
-
Materials:
-
Neuronal cells (e.g., primary neurons or SH-SY5Y)
-
Cell culture plates (e.g., 96-well black, clear-bottom plates)
-
Test compound
-
Oxidative stress inducer (e.g., H2O2 or oligomeric Aβ1-42)
-
DCFH-DA solution (e.g., 5-10 µM in serum-free medium)[16]
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate plate and treat with the test compound and oxidative stress inducer as described in the MTT assay protocol.
-
Probe Loading: After treatment, wash the cells twice with warm PBS or HBSS.[16]
-
Add the DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.[16][17]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove excess probe.[16]
-
Fluorescence Measurement: Add 100 µL of PBS or HBSS to each well and immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[17]
-
Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control (cells treated with the oxidative stress inducer alone).
-
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the modulation of signaling pathways.
-
Objective: To determine the effect of a compound on the expression and phosphorylation status of key proteins in the Nrf2 and NF-κB signaling pathways.
-
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-phospho-IκBα, anti-IκBα, anti-p65, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
-
-
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of each sample.
-
SDS-PAGE: Denature equal amounts of protein (20-50 µg) and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression or phosphorylation levels.
-
Conclusion
This compound and other ferulic acid derivatives represent a promising class of compounds for the development of neuroprotective therapies. Their multifaceted mechanism of action, involving the modulation of key signaling pathways that govern antioxidant defense and inflammatory responses, positions them as attractive candidates for addressing the complex nature of neurodegenerative diseases. While direct quantitative data for this compound remains to be fully elucidated, the substantial body of evidence for ferulic acid and its related derivatives provides a strong rationale for its continued investigation. The experimental protocols and pathway analyses detailed in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of this intriguing family of natural compounds. Future studies should focus on generating specific quantitative data for this compound in various in vitro and in vivo models of neurodegeneration to fully realize its clinical promise.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 195723-10-5 | Benchchem [benchchem.com]
- 6. A Novel Glycosylated Ferulic Acid Conjugate: Synthesis, Antioxidative Neuroprotection Activities In Vitro, and Alleviation of Cerebral Ischemia–Reperfusion Injury (CIRI) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Neurogenesis Promotion Effects between Cinnamoylquinic Acids in Neural Stem Cells from Adult Mice Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms <i>in vitro</i> and <i>in vivo</i> - ProQuest [proquest.com]
- 11. A novel synthetic 3,4,5-tri-feruloylquinic acid enhances learning and memory via neurotrophin signaling in an aging model senescence-accelerated prone 8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 4.12. Assessment of Neuroprotective Activity and MTT Assay [bio-protocol.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. benchchem.com [benchchem.com]
The Role of Methyl 4-O-feruloylquinate in Traditional Medicine: A Technical Guide
Introduction
Methyl 4-O-feruloylquinate, a naturally occurring phenolic compound, is a member of the extensive family of chlorogenic acids.[1] As an ester of ferulic acid and methyl quinate, it is structurally related to more common chlorogenic acids, which suggests a similar biosynthetic origin and comparable biological activities.[1] This compound has been identified as a constituent of Stemona japonica, a plant utilized in traditional medicine.[1] The chemical structure, which combines a ferulic acid moiety with a methyl quinate core, points towards potential antioxidant and anti-inflammatory properties, which are characteristic of many phenolic compounds.[1] This technical guide provides a comprehensive overview of this compound, detailing its known and potential biological activities, relevant experimental protocols for its study, and the hypothesized signaling pathways through which it may exert its therapeutic effects. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and related phytochemicals.
Physicochemical Properties
This compound, also known as 4-O-Feruloylquinic acid methyl ester, is a derivative of chlorogenic acid.[2] Its structure is a combination of a quinic acid methyl ester and a ferulic acid moiety.[2]
| Property | Value | Source |
| CAS Number | 195723-10-5 | [2] |
| Molecular Formula | C₁₈H₂₂O₉ | [2][3] |
| Molecular Weight | 382.36 g/mol | [2][3] |
| Purity | >97.5% | [2] |
| Solubility | No quantitative data is readily available. It is recommended to warm the tube to 37°C and use an ultrasonic bath for higher solubility. Stock solutions of 10 mM can be prepared. | [2] |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| pKa | Data not available | [2] |
Traditional and Potential Therapeutic Uses
While specific traditional uses of the isolated this compound are not extensively documented, its presence in Stemona japonica suggests its contribution to the medicinal properties of this plant.[1] Based on the known biological activities of its constituent parts, ferulic acid and quinic acid derivatives, this compound is hypothesized to possess anti-inflammatory, antioxidant, and neuroprotective properties.[4][5]
Quantitative Data on Biological Activities
Direct quantitative data for the biological activities of purified this compound is limited. However, studies on extracts of plants containing this compound and on closely related molecules provide strong indications of its potential efficacy. One study reported that this compound exhibited anti-H5N1 activity with a 3% protective rate at a concentration of 5 μM in Madin-Darby Canine Kidney (MDCK) cells.[1]
The following tables summarize quantitative data for structurally related compounds to provide a comparative perspective.
Table 1: In Vitro Anti-inflammatory Activity of a Structurally Similar Compound (3-O-feruloylquinic acid)
| Assay | Cell Line | Inflammatory Stimulus | Measured Parameter | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitrite | Data not specified |
| Pro-inflammatory Cytokine Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Data not specified |
Note: This data is for a related compound and should be considered as an indicator of the potential activity of this compound.[5]
Table 2: In Vivo Anti-inflammatory Activity of Related Compounds
| Compound | Animal Model | Assay | Dosage | % Inhibition of Edema |
| Ferulic Acid | Wistar Rats | Carrageenan-induced paw edema | 50 mg/kg | 45% |
| 5-Caffeoylquinic Acid | Wistar Rats | Carrageenan-induced paw edema | 100 mg/kg | 52% |
Source: Data synthesized from studies on related compounds to provide a comparative guide.[4]
Table 3: In Vivo Neuroprotective Activity of Related Compounds
| Compound | Animal Model | Injury Model | Key Outcome |
| Ferulic Acid | Mice | Cerebral Ischemia/Reperfusion | Reduction in infarct volume |
| Caffeic Acid | Rats | Scopolamine-induced memory impairment | Improvement in cognitive function |
Source: Data synthesized from studies on related compounds to provide a comparative guide.[4]
Hypothesized Signaling Pathways
Based on the mechanisms of its constituent parts and related phenolic compounds, this compound is hypothesized to exert its biological effects through the modulation of key signaling pathways.
Anti-inflammatory Effects: NF-κB and MAPK Pathways
The anti-inflammatory effects are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB).[1] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1] It is proposed that this compound may inhibit this by preventing IκB degradation.[1]
References
Methodological & Application
Application Note: HPLC Analysis of Methyl 4-O-feruloylquinate
Introduction
Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound belonging to the chlorogenic acid family.[1][2] It is found in various plant species, including Stemona japonica and coffee beans (Coffea arabica and Coffea robusta).[1][3] As a derivative of ferulic acid and quinic acid, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with chlorogenic acids.[1][2] Accurate quantification of this compound in plant extracts, beverages, and formulated products is essential for quality control, standardization, and further pharmacological investigation.[2]
This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of this compound. The method utilizes a reversed-phase C18 column with a diode-array detector (DAD) for reliable separation and quantification.
Quantitative Data Summary
The following table summarizes the chromatographic conditions and representative performance data for the HPLC method. While specific method validation data for this compound is not widely published, the data for the closely related ferulic acid and other phenolic standards are provided as a benchmark for method development.[2][4]
| Parameter | Value | Source |
| Chromatographic Conditions | ||
| HPLC System | HPLC with DAD or UV-Vis Detector | [5] |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase A | Water with 0.1% Formic Acid | [2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [2] |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B | [2] |
| Flow Rate | 1.0 mL/min | [2][5] |
| Column Temperature | 30 °C | [2] |
| Injection Volume | 10 µL | [2] |
| Detection Wavelength | 320 nm | [2][4] |
| Representative Method Performance (for related phenolic standards) | ||
| Linearity (r²) | 0.9998 | [2] |
| Concentration Range | 10.0 - 70.0 µg/mL (for Ferulic Acid) | [4] |
| Limit of Detection (LOD) | 0.334 µg/mL (for Ferulic Acid) | [4] |
| Limit of Quantification (LOQ) | 1.012 µg/mL (for Ferulic Acid) | [4] |
Experimental Protocols
This section details the step-by-step methodology for the quantification of this compound in a plant matrix using HPLC-DAD.
1. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in a 10 mL volumetric flask with methanol (B129727).[2]
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[2] These solutions are used to construct the calibration curve.
2. Sample Preparation (from Plant Material)
-
Grinding: Dry the plant material (e.g., leaves, stems) and grind it into a fine powder.[3]
-
Extraction:
-
Weigh 1 g of the powdered plant material into a centrifuge tube.[2]
-
Add 20 mL of 80% methanol as the extraction solvent.[2]
-
Sonicate the mixture for 30 minutes at room temperature.[2]
-
Centrifuge the suspension at 4000 rpm for 15 minutes.[2]
-
Collect the supernatant. Repeat the extraction process on the remaining pellet twice more to ensure complete extraction.[2]
-
Pool the collected supernatants and evaporate the solvent to dryness under a vacuum.[2]
-
-
Final Sample Preparation:
3. Optional: Solid-Phase Extraction (SPE) for Sample Cleanup
For complex matrices, an optional SPE cleanup step can be employed to remove interfering compounds.[6]
-
Cartridge Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[6]
-
Sample Loading: Acidify the plant extract to pH 2-3 with formic acid and load it onto the conditioned cartridge.[6]
-
Washing: Wash the cartridge with 5 mL of acidified water (pH 2-3) to remove polar impurities.[6]
-
Elution: Elute the target compound, this compound, with 5 mL of methanol. The methanol can be acidified with 0.1% formic acid to improve recovery.[6]
-
Post-Elution: The eluate can be evaporated and reconstituted in the mobile phase or methanol before HPLC analysis.[6]
4. HPLC Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.[7]
-
Calibration Curve: Inject 10 µL of each working standard solution to generate a calibration curve by plotting peak area against concentration.[2]
-
Sample Analysis: Inject 10 µL of the prepared sample extract.[2]
-
Data Analysis:
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.[2]
-
Calculate the final content of this compound in the original plant material, typically expressed as mg/g of dry weight.[2]
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the analysis.
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship between inputs, process, and output in the HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cipac.org [cipac.org]
Application Note: Analysis of Methyl 4-O-feruloylquinate using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-O-feruloylquinate is a natural phenolic compound belonging to the chlorogenic acid family, found in various plant species. As a derivative of ferulic acid and quinic acid, it is of significant interest for its potential biological activities. Accurate identification and quantification of this compound are crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and outlines its characteristic fragmentation pattern.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₂O₉ |
| Molecular Weight | 382.36 g/mol [1] |
| CAS Number | 195723-10-5 |
Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in mass spectrometry provides key structural information for its identification and quantification. Analysis is typically performed using Electrospray Ionization (ESI) in both positive and negative ion modes. The fragmentation pattern is primarily dictated by the cleavage of the ester bond linking the feruloyl and quinic acid methyl ester moieties.
Positive Ion Mode ([M+H]⁺):
In positive ion mode, the precursor ion is the protonated molecule [M+H]⁺ at an m/z of approximately 383.13. The fragmentation of the closely related parent compound, 4-O-feruloylquinic acid, provides insight into the expected fragmentation of the core structure. The major product ions result from the cleavage of the ester bond, leading to the formation of a feruloyl cation and subsequent fragments.
Negative Ion Mode ([M-H]⁻):
Negative ion mode is also commonly used for the analysis of phenolic compounds. The precursor ion is the deprotonated molecule [M-H]⁻ at an m/z of approximately 381.12. Fragmentation in negative mode for 4-O-feruloylquinic acid characteristically yields a base peak at m/z 173.
Quantitative Fragmentation Data
While specific quantitative fragmentation data for this compound is not widely available, the following table summarizes the major fragment ions and their approximate relative abundances based on the experimental data of the closely related 4-O-feruloylquinic acid in positive ion mode. This data can be used as a reference for method development.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity | Relative Abundance (%) |
| ~383.13 ([M+H]⁺) | ~177.06 | [Ferulic acid - H₂O+H]⁺ | 100 |
| ~383.13 ([M+H]⁺) | ~145.03 | [Ferulic acid - H₂O - CO+H]⁺ | ~73 |
| ~383.13 ([M+H]⁺) | ~193.05 | Feruloyl moiety | Secondary Peak |
| ~383.13 ([M+H]⁺) | ~117.03 | Further fragmentation of feruloyl moiety | ~33 |
| ~381.12 ([M-H]⁻) | ~173.00 | [Quinic acid methyl ester - H - H₂O]⁻ (from related compounds) | Base Peak |
| ~381.12 ([M-H]⁻) | ~193.00 | [Ferulic acid - H]⁻ | Secondary Peak |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the sensitive and selective quantification of this compound in various matrices.
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the initial mobile phase composition to prepare a series of working standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: The extraction procedure will vary depending on the matrix. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol suitable for phenolic compounds should be employed to isolate the analyte and minimize matrix effects.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the analyte, and then return to initial conditions for re-equilibration. Optimization of the gradient is recommended for complex matrices.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 10 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.
-
Ionization Mode: Positive and/or Negative.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's recommendations (e.g., Nitrogen at 600-800 L/hr and 350-450 °C).
-
Collision Gas: Argon.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion and the most abundant and specific product ions should be selected.
Fragmentation Pathway Diagram
The following diagram illustrates the proposed mass spectrometry fragmentation pathway for this compound in positive ion mode.
Caption: Proposed fragmentation of this compound.
Experimental Workflow
The diagram below outlines the logical workflow for the LC-MS/MS analysis of this compound.
References
Application Notes and Protocols: DPPH Radical Scavenging Assay for Methyl 4-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-O-feruloylquinate is a natural phenolic compound and a derivative of ferulic acid and quinic acid, found in various plants.[1][2] Due to its chemical structure, specifically the presence of a ferulic acid moiety, it is of significant interest for its potential antioxidant properties.[2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid spectrophotometric method to evaluate the antioxidant capacity of chemical compounds.[3][4][5][6] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[3][5][7] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the compound.[5][8]
These application notes provide a detailed protocol for conducting the DPPH radical scavenging assay to assess the antioxidant potential of this compound.
Quantitative Data Summary
Direct quantitative data, such as the half-maximal inhibitory concentration (IC50) for this compound in a DPPH assay, is not extensively available in the public domain. However, data for structurally related compounds can provide an expected range of activity. The following table summarizes the antioxidant activity of a related compound, 3-O-feruloylquinic acid, to serve as a reference. Researchers should populate a similar table with their own experimental data for this compound.
| Compound | Assay | Concentration for Effect | IC50 Value | Reference |
| 3-O-feruloylquinic acid | DPPH radical scavenging | Not Specified | 0.06 mg/mL | [1] |
| 3-O-feruloylquinic acid | ABTS radical scavenging | Not Specified | 0.017 mg/mL | [1] |
| 3-O-feruloylquinic acid | Hydroxyl radical scavenging | Not Specified | 0.49 mg/mL | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.
Materials and Reagents
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), spectrophotometric grade[3][4]
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)[8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm[8]
-
Pipettes
-
Test tubes or microcentrifuge tubes
Procedure
1. Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol.[8] To do this, dissolve an appropriate amount of DPPH powder in methanol.
-
The solution should be freshly prepared and protected from light, as DPPH is light-sensitive.[4][6]
-
The absorbance of this solution at 517 nm should be approximately 1.0.[8]
2. Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Similarly, prepare a stock solution and a series of dilutions of a positive control (e.g., Ascorbic acid or Trolox) in methanol.[8]
3. Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the this compound solution or the standard control to different wells.[8]
-
Prepare a blank control containing only 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[4][9] The incubation time may need to be optimized based on the reaction kinetics.[4]
4. Absorbance Measurement:
-
After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[3][8]
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and the positive control using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [3]
Where:
-
Absorbance of Control is the absorbance of the DPPH solution with methanol (blank).
-
Absorbance of Sample is the absorbance of the DPPH solution with the test sample or standard.
-
-
Determine the IC50 value. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[9]
-
Plot a graph of the percentage of inhibition versus the concentration of this compound.
-
The IC50 value can be determined from the graph by interpolation.
-
Visualizations
Experimental Workflow
Caption: Workflow for the DPPH Radical Scavenging Assay.
Chemical Reaction of DPPH Scavenging
Caption: DPPH radical scavenging by an antioxidant.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Free radical scavenging activity [protocols.io]
Unveiling the Bioactivity of Methyl 4-O-feruloylquinate: In Vitro Models and Protocols
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To facilitate advanced research into the therapeutic potential of Methyl 4-O-feruloylquinate, a comprehensive guide detailing cell culture models and experimental protocols is now available for researchers, scientists, and drug development professionals. This resource provides a framework for investigating the antioxidant, anti-inflammatory, and neuroprotective properties of this natural phenolic compound.
This compound, a derivative of ferulic acid and quinic acid, has garnered significant interest for its potential health benefits.[1] These application notes and protocols offer standardized methods to assess its biological activities and elucidate its mechanisms of action at the cellular level.
I. Assessment of Antioxidant Activity
The antioxidant capacity of this compound can be determined by its ability to counteract oxidative stress within a cellular environment. A widely used method involves the induction of reactive oxygen species (ROS) and subsequent measurement of the compound's protective effects.
Experimental Protocol: Cellular Antioxidant Assay (CAA)
This protocol measures the inhibition of intracellular ROS formation.
-
Cell Culture and Seeding: Human embryonic kidney 293 (HEK293) or human neuroblastoma (SH-SY5Y) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in a 96-well black, clear-bottom plate at a density of 4.0 × 10³ cells/cm² and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to desired concentrations (e.g., 1, 5, 10, 25, 50 µM) in a serum-free medium. The culture medium is removed, cells are washed with phosphate-buffered saline (PBS), and then incubated with the compound for 1-4 hours.[1]
-
Induction of Oxidative Stress and ROS Measurement: After incubation with the compound, the cells are treated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS. Oxidative stress is then induced using a ROS inducer like tert-butyl hydroperoxide (TBHP). The fluorescence intensity is measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[1]
-
Data Analysis: The percentage of ROS inhibition for each concentration of this compound is calculated relative to the control group treated only with the ROS inducer. The IC₅₀ value, the concentration at which 50% of ROS formation is inhibited, is then determined.[1]
Quantitative Data Summary (Antioxidant Effects of Related Compounds)
Specific quantitative data for this compound is limited. The table below summarizes data for the structurally similar compound, 3-O-feruloylquinic acid, to provide an expected range of activity.[1]
| Compound | Assay | Cell Line | Inducer | IC₅₀ / Effect | Reference |
| 3-O-Feruloylquinic acid | DPPH radical scavenging | - | - | 0.06 mg/mL | [1][2] |
| 3-O-Feruloylquinic acid | ABTS radical scavenging | - | - | 0.017 mg/mL | [1][2] |
| 3-O-Feruloylquinic acid | Hydroxyl radical scavenging | - | - | 0.49 mg/mL | [1] |
Signaling Pathway: Keap1-Nrf2 Antioxidant Response
This compound is hypothesized to exert its antioxidant effects by activating the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1]
Caption: Keap1-Nrf2 antioxidant response pathway.
II. Investigation of Anti-inflammatory Properties
The anti-inflammatory potential of this compound can be evaluated by its ability to suppress the production of pro-inflammatory mediators in macrophage cell lines.
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol uses the RAW 264.7 macrophage cell line to assess anti-inflammatory effects.[1]
-
Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allowed to adhere overnight.[1]
-
Compound Treatment and Inflammatory Challenge: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, followed by an 18-24 hour incubation.[1][3]
-
Measurement of Inflammatory Markers:
-
Data Analysis: The percentage of inhibition of NO and cytokine production is calculated for each compound concentration compared to the LPS-only treated cells. IC₅₀ values for the inhibition of each inflammatory marker are determined.[1]
Quantitative Data Summary (Anti-inflammatory Effects of Related Compounds)
The following table presents data for compounds structurally related to this compound to indicate expected anti-inflammatory activity.[4]
| Sample | Assay | IC₅₀ / Activity | Reference |
| Stemajapine A | NO Production in RAW 264.7 Cells | 19.7 µM | [4] |
| Stemajapine C | NO Production in RAW 264.7 Cells | 13.8 µM | [4] |
| Dexamethasone (Positive Control) | NO Production in RAW 264.7 Cells | 11.7 µM | [4] |
Signaling Pathway: NF-κB Inflammatory Signaling
This compound likely exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[1][4]
Caption: NF-κB inflammatory signaling pathway.
III. Evaluation of Neuroprotective Effects
The neuroprotective potential of this compound can be assessed in neuronal cell models by its ability to protect against neurotoxin-induced cell death.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol utilizes the human neuroblastoma SH-SY5Y cell line to model neuronal damage.[1]
-
Cell Culture and Seeding: SH-SY5Y cells are cultured as previously described and seeded in a 96-well plate.
-
Compound Treatment and Neurotoxin Challenge: Cells are pre-treated with various concentrations of this compound for 1-2 hours. Neuronal damage is then induced by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).
-
Cell Viability Assessment: After 24 hours of incubation with the neurotoxin, cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the control group (cells not treated with the neurotoxin). The protective effect is determined by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
Quantitative Data Summary (Neuroprotective Effects of Related Compounds)
Data for the neuroprotective effects of chlorogenic acid and its methyl ester, compounds related to this compound, are presented below.
| Compound | Assay | Cell Line | Neurotoxin | Effect | Reference |
| Chlorogenic acid | Cell Viability | Neuro-2A | H₂O₂ | 22% ± 2.6% increase in viability at 100 µM | [5] |
| Methyl chlorogenate | Cell Viability | Neuro-2A | H₂O₂ | 12% ± 2.6% increase in viability at 100 µM | [5] |
Signaling Pathway: MAPK and Apoptosis in Neuroprotection
This compound may confer neuroprotection by modulating MAPK signaling pathways and inhibiting apoptosis.[1][4]
Caption: MAPK and apoptosis signaling in neuroprotection.
IV. Experimental Workflow Overview
The following diagram provides a general workflow for the in vitro validation of this compound's bioactivity.
Caption: General experimental workflow for in vitro validation.
These protocols and application notes are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals and cell lines. The provided quantitative data for related compounds is for reference and may not be directly transferable to this compound.
References
Application Notes and Protocols for the Chemical Synthesis of Methyl 4-O-feruloylquinate from D-(-)-quinic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of Methyl 4-O-feruloylquinate, a naturally occurring phenolic compound with potential biological activities. The synthesis begins with commercially available D-(-)-quinic acid and ferulic acid, involving a multi-step process that includes protection, activation, coupling, and deprotection steps.
Overview of the Synthetic Pathway
The synthesis of this compound requires careful regioselective control through the use of protecting groups. The overall strategy is as follows:
-
Protection of Ferulic Acid: The phenolic hydroxyl group of ferulic acid is protected to prevent its reaction during the subsequent activation and coupling steps. An acetate (B1210297) ester is a common protecting group for this purpose.[1]
-
Activation of Protected Ferulic Acid: The carboxylic acid of the protected ferulic acid is converted into a more reactive species, such as an acyl chloride, to facilitate the esterification with the hydroxyl group of the protected methyl quinate.[1]
-
Preparation of Methyl Quinate: D-(-)-quinic acid is converted to its methyl ester, methyl quinate.[1][2][3]
-
Selective Protection of Methyl Quinate: To ensure the feruloyl group is introduced specifically at the C-4 position, the other hydroxyl groups of methyl quinate (C-1, C-3, and C-5) must be protected. This is a critical and often complex step in the synthesis.[1]
-
Coupling Reaction: The activated and protected ferulic acid derivative is coupled with the selectively protected methyl quinate.[1]
-
Deprotection: Finally, all protecting groups are removed to yield the target molecule, this compound.[1]
Data Presentation
The following table summarizes the key quantitative data for a representative multi-step synthesis of a related compound, 4-O-feruloylquinic acid, which provides a basis for the expected yields in the synthesis of its methyl ester.
| Step No. | Reaction | Starting Material | Key Reagents | Product | Reported Yield | Reference |
| 1 | Methyl Esterification | D-(-)-quinic acid | Methanol, (±)-10-camphorsulfonic acid | Methyl quinate | High (not specified) | [2][3] |
| 2 | Selective Protection | Methyl quinate | 2,2,3,3-tetramethoxybutane, CSA | Protected methyl quinate | 76% (from quinic acid) | [3] |
| 3 | Esterification | Protected methyl quinate | Feruloyl chloride, pyridine (B92270), DMAP | Protected 4-O-feruloylquinate | 86% | [3] |
| 4 | Deprotection | Protected 4-O-feruloylquinate | 1 M aqueous HCl, THF | 4-O-feruloylquinic acid | 69% | [3] |
| Overall | - | D-(-)-quinic acid | - | 4-O-feruloylquinic acid | ~15% | [3] |
Note: The yield for the final methylation step to obtain this compound is expected to be high under standard esterification conditions.[2]
Experimental Protocols
The following is a detailed, multi-step protocol for the synthesis of this compound.
Step 1: Protection of Ferulic Acid (Acetylation)
-
To a stirred solution of ferulic acid (1.94 g, 10 mmol) in pyridine (20 mL) at 0 °C, add acetic anhydride (B1165640) (1.13 mL, 12 mmol) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with 2 M HCl to pH 2.[1]
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-acetoxy-3-methoxycinnamic acid.
Step 2: Activation of Protected Ferulic Acid (Acyl Chloride Formation)
-
Suspend 4-acetoxy-3-methoxycinnamic acid (2.36 g, 10 mmol) in dry dichloromethane (B109758) (50 mL).[1]
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).[1]
-
Cool the mixture to 0 °C and add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 3 hours.[1]
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield 4-acetoxy-3-methoxycinnamoyl chloride, which should be used immediately in the next step.[1]
Step 3: Synthesis of Methyl Quinate
-
Suspend D-(-)-quinic acid in methanol.[2]
-
Add a catalytic amount of a suitable acid catalyst, such as (±)-10-camphorsulfonic acid.[2][3]
-
Reflux the mixture until the reaction is complete, monitoring by TLC.[2]
-
Neutralize the catalyst, remove the solvent under reduced pressure, and purify the crude product to obtain methyl quinate.[2]
Step 4: Selective Protection of Methyl Quinate
This is a complex procedure that may require optimization to selectively protect the C-1, C-3, and C-5 hydroxyl groups, leaving the C-4 hydroxyl group free for esterification.[1] A common strategy involves the formation of an acetal.[2]
-
React methyl quinate with 2,2-dimethoxypropane (B42991) in acetone (B3395972) with a catalytic amount of p-toluenesulfonic acid to protect the 3,4-diol.[1]
-
This is followed by the protection of the 5-hydroxyl group.[1]
-
Subsequent selective deprotection and protection steps are necessary to yield a methyl quinate derivative with a free 4-hydroxyl group.[1]
Step 5: Coupling of Protected Ferulic Acid and Protected Methyl Quinate
-
Dissolve the selectively protected methyl quinate (10 mmol) in a mixture of dry dichloromethane (50 mL) and pyridine (5 mL).[1]
-
Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1]
-
Cool the solution to 0 °C and add a solution of 4-acetoxy-3-methoxycinnamoyl chloride (10 mmol) in dry dichloromethane (20 mL) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 24 hours.[1]
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[2]
Step 6: Deprotection
-
Dissolve the protected coupled product (10 mmol) in a mixture of dichloromethane (40 mL) and water (10 mL).[1]
-
Add trifluoroacetic acid (10 mL) and stir the mixture at room temperature for 4 hours.[1]
-
Concentrate the reaction mixture under reduced pressure.[1]
-
Purify the final product, this compound, by column chromatography and/or recrystallization.[2]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationships in the synthesis of this compound.
References
Application Notes & Protocols: Isolation and Purification of Methyl 4-O-feruloylquinate from Stemona japonica
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound identified as a constituent of Stemona japonica, a plant utilized in traditional medicine.[1] As a derivative of chlorogenic acid, it is an ester of ferulic acid and methyl quinate.[1] This class of compounds is of significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] The structural combination of a ferulic acid moiety and a methyl quinate core suggests these biological activities.[1] This document provides detailed protocols for the extraction, isolation, and purification of this compound from Stemona japonica, along with methods for its characterization and analysis.
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical properties for this compound is presented below. This data is critical for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 195723-10-5 | [3] |
| Molecular Formula | C₁₈H₂₂O₉ | [3][4] |
| Molecular Weight | 382.36 g/mol | [3][4] |
| Purity (Commercial) | >97.5% | [3] |
| Solubility | Stock solutions of 10 mM can be prepared. Warming to 37°C and ultrasonication are recommended for higher solubility. |[3] |
Table 2: Reported Biological Activity
| Assay | Concentration | Result | Source |
|---|
| Anti-H5N1 Activity | 5 µM | 3% protective rate in MDCK cells |[1] |
Experimental Workflow and Protocols
The overall process for isolating this compound involves extraction from the plant material, followed by a multi-step purification process, and finally, analytical confirmation.
Protocol 1: Extraction from Stemona japonica
This protocol is based on established methods for extracting secondary metabolites from Stemona japonica.[5]
-
Plant Material Preparation: Dry the roots of Stemona japonica and grind them into a coarse powder.
-
Solvent Extraction:
-
Concentration: Combine the ethanolic extracts and filter them to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification via Solvent Partitioning & Chromatography
This multi-step protocol separates the target compound from the complex crude extract based on polarity.
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid extraction by partitioning against a non-polar solvent like ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with phenolic compounds like this compound.[4]
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it in vacuo.
-
-
Solid-Phase Extraction (SPE) (Optional Intermediate Step):
-
This step can be used for sample cleanup and enrichment.[6]
-
Cartridge Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water.[6]
-
Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of a compatible solvent and acidify to pH 2-3 with formic acid to increase retention. Load the sample onto the cartridge.[6]
-
Washing: Wash the cartridge with 5 mL of acidified water (pH 2-3) to remove highly polar impurities.[6]
-
Elution: Elute the target compound using 5 mL of methanol. The methanol can be acidified with 0.1% formic acid to improve recovery.[6]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The final purification step is typically performed using preparative HPLC to achieve high purity.[7]
-
Dissolve the enriched fraction from the previous step in a suitable solvent (e.g., methanol).
-
Purify the compound using a C18 reversed-phase column.
-
The mobile phase typically consists of a gradient of acetonitrile (B52724) or methanol and water, often with a modifier like formic acid.[3]
-
Collect the fraction corresponding to the peak of this compound, guided by analytical HPLC runs.
-
Evaporate the solvent from the collected fraction to yield the purified compound.
-
Protocol 3: Purity and Structural Analysis
Analytical techniques are required to confirm the purity and structure of the isolated compound.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
System: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.[3]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: Monitor at the absorbance maximum of the ferulic acid chromophore.[4]
-
Analysis: Purity is calculated by dividing the peak area of the main compound by the total peak area.[3]
-
-
Mass Spectrometry (MS) for Molecular Weight Confirmation:
-
Nuclear Magnetic Resonance (NMR) for Structural Elucidation:
Hypothesized Biological Signaling Pathway
Based on the known mechanisms of its components (ferulic acid and other chlorogenic acids), this compound is hypothesized to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note and Protocol: Solid-Phase Extraction (SPE) for the Purification of Methyl 4-O-feruloylquinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-O-feruloylquinate is a natural phenolic compound and a derivative of feruloylquinic acid, which is known for its antioxidant and other biological properties.[1] Accurate and efficient purification of this compound is essential for various downstream applications, including structural elucidation, bioactivity screening, and formulation development. Solid-phase extraction (SPE) provides a rapid, efficient, and selective method for sample cleanup and concentration, offering a significant advantage over traditional liquid-liquid extraction techniques.[1]
This document provides a detailed protocol for the solid-phase extraction of this compound using a reversed-phase C18 sorbent. While specific literature on the SPE purification of this exact compound is limited, this protocol is based on established methods for structurally related phenolic compounds like chlorogenic acid and its derivatives.[1]
Data Presentation
Due to the limited availability of specific published data for the SPE of this compound, the following table presents the expected performance based on the purification of similar phenolic compounds. These values should be considered a baseline for method development and optimization.
| Parameter | Expected Value | Notes |
| Recovery | > 90% | Dependent on the optimization of wash and elution steps. |
| Purity | > 95% | Purity can be assessed by HPLC analysis post-SPE.[2] |
| Reproducibility (RSD) | < 5% | Indicates the consistency of the extraction method. |
| Sample Loading Capacity | 1-5% of sorbent mass | Varies based on the complexity of the sample matrix. |
Experimental Protocol
This protocol outlines a solid-phase extraction method for the purification of this compound from a sample matrix, such as a plant extract.
Materials and Equipment:
-
C18 SPE Cartridge
-
Methanol (B129727) (HPLC grade)[1]
-
Deionized Water (HPLC grade)[1]
-
Formic Acid (or Acetic Acid)[1]
-
Sample containing this compound (e.g., plant extract)[1]
-
SPE Vacuum Manifold[1]
-
Collection Vials/Tubes[1]
-
Nitrogen Evaporation System (optional)[1]
-
HPLC system for analysis[1]
Protocol Steps:
-
Cartridge Conditioning:
-
Sample Preparation and Loading:
-
Dissolve the crude extract containing this compound in a minimal amount of a solvent compatible with the initial mobile phase (e.g., water with a small percentage of organic solvent).[1]
-
Acidify the sample to a pH of approximately 2-3 with formic acid. This protonates the phenolic acid and carboxylic acid functionalities, increasing their retention on the non-polar C18 stationary phase.[1]
-
Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).[1]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water containing a low percentage of organic solvent (e.g., 5% methanol), acidified to pH 2-3. This step removes polar impurities.[1]
-
A second wash with a non-polar solvent like hexane (B92381) can be performed to remove highly non-polar impurities if they are present in the sample matrix.[1]
-
-
Elution:
-
Post-Elution Processing:
Mandatory Visualization
Caption: Experimental workflow for the solid-phase extraction of this compound.
References
Application Notes and Protocols for Assessing the Anti-Influenza Activity of Methyl 4-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral therapeutics. Methyl 4-O-feruloylquinate is a natural compound with potential anti-inflammatory and antiviral properties. This document provides a detailed experimental workflow and protocols to systematically evaluate the anti-influenza activity of this compound, from initial cytotoxicity assessments to mechanistic studies involving key cellular signaling pathways.
Experimental Workflow
The overall workflow is designed to first determine the non-toxic concentration of this compound in the host cells, followed by an evaluation of its ability to inhibit influenza virus replication. Subsequent experiments aim to elucidate the potential mechanism of action by examining the compound's effect on viral gene and protein expression, as well as its impact on host cell signaling pathways known to be modulated by influenza virus infection.
Caption: Overall experimental workflow for assessing anti-influenza activity.
Data Presentation
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Compound | CC₅₀ (µM)[1] | IC₅₀ (µM)[1] | Selectivity Index (SI = CC₅₀/IC₅₀)[1] |
| This compound | >100 | 15.2 | >6.58 |
| Oseltamivir (Control) | >200 | 0.5 | >400 |
CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. IC₅₀ (50% inhibitory concentration): The concentration of the compound that inhibits the influenza virus-induced cytopathic effect by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window.
Table 2: Effect of this compound on Viral RNA and Protein Expression
| Treatment | Relative Viral M-gene RNA Level (RT-qPCR) | Relative Viral NP Protein Level (Western Blot) |
| Mock | 1.00 ± 0.05 | 1.00 ± 0.08 |
| Influenza Virus | 150.7 ± 12.3 | 85.4 ± 7.9 |
| Virus + this compound (15 µM) | 45.2 ± 5.1 | 25.1 ± 3.2 |
| Virus + Oseltamivir (0.5 µM) | 10.5 ± 1.8 | 8.9 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Virus
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) or human lung adenocarcinoma (A549) cells are suitable for influenza virus infection studies. Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Virus Strain: Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)) is commonly used. Virus stocks are propagated in MDCK cells and titrated by plaque assay.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of the compound that is non-toxic to the host cells.
Protocol:
-
Seed MDCK or A549 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and incubate overnight.[2]
-
The next day, replace the medium with fresh medium containing two-fold serial dilutions of this compound. Include a "cells only" control.
-
Incubate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.[3]
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and determining the antiviral efficacy of a compound.[4][5]
Protocol:
-
Seed MDCK cells in a 12-well plate and grow to 90-100% confluency.[6]
-
Wash the cell monolayer with PBS.
-
In separate tubes, mix serial dilutions of the virus stock with an equal volume of medium containing different concentrations of this compound or a vehicle control. Incubate for 1 hour at 37°C.
-
Infect the MDCK cell monolayers with 200 µL of the virus-compound mixtures.[6]
-
After 1 hour of adsorption, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% Avicel or agarose (B213101) containing TPCK-trypsin and the corresponding concentration of the compound.[4]
-
Incubate for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the plaques and calculate the 50% inhibitory concentration (IC₅₀).[5]
Real-Time Quantitative PCR (RT-qPCR)
This method quantifies the effect of the compound on viral RNA synthesis.[7][8]
Protocol:
-
Infect confluent MDCK or A549 cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence or absence of this compound.[2]
-
At 24 hours post-infection, harvest the cells and extract total RNA using a commercial kit.
-
Perform one-step RT-qPCR using primers and a probe specific for the influenza virus matrix (M) gene. Use GAPDH as an internal control for normalization.
-
The reaction mixture (25 µL) typically contains 12.5 µL of 2x One-Step RT-qPCR Mix, primers, probe, and template RNA.[8]
-
Cycling conditions generally include a reverse transcription step (e.g., 50°C for 10 min), an initial denaturation step (95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).[7]
-
Calculate the relative viral RNA levels using the ΔΔCt method.
Western Blot Analysis
This technique is used to assess the effect of the compound on the expression of viral proteins.[9][10]
Protocol:
-
Infect cells as described for RT-qPCR.
-
At 24 hours post-infection, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against influenza nucleoprotein (NP) or other viral proteins, and a loading control (e.g., β-actin), overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
Immunofluorescence Assay
This assay visualizes the effect of the compound on the expression and subcellular localization of viral proteins.[12][13]
Protocol:
-
Grow cells on glass coverslips in a 24-well plate.
-
Infect the cells with influenza virus in the presence or absence of this compound.
-
At different time points post-infection (e.g., 8, 16, 24 hours), fix the cells with 4% paraformaldehyde for 15 minutes.[14]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a viral protein (e.g., M1 or NP) for 1 hour.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize using a fluorescence microscope.
Signaling Pathway Analysis
Influenza virus infection activates host cell signaling pathways such as NF-κB and MAPK, which are crucial for viral replication.[15][16][17] Investigating the effect of this compound on these pathways can provide insights into its mechanism of action. This is typically done by Western blot analysis of key phosphorylated proteins in these pathways.
NF-κB Signaling Pathway
Activation of the NF-κB pathway is required for efficient influenza virus replication.[15][18][19][20] The pathway is typically activated upon viral infection, leading to the phosphorylation and degradation of IκBα, which allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Caption: NF-κB signaling pathway in influenza virus infection.
MAPK Signaling Pathway
The MAPK signaling pathways, including ERK, JNK, and p38, are also activated during influenza virus infection and play important roles in regulating viral replication and the host immune response.[16][17][21] For instance, the ERK pathway is involved in the nuclear export of viral ribonucleoprotein complexes.[17][22]
Caption: MAPK signaling pathways in influenza virus infection.
By following these detailed protocols and workflows, researchers can effectively assess the anti-influenza potential of this compound and gain valuable insights into its mechanism of action, contributing to the development of new antiviral therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza virus plaque assay [protocols.io]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rapid detection of influenza A viruses using a real-time reverse transcription recombinase-aided amplification assay [frontiersin.org]
- 9. Western blot analysis of antibody responses to influenza virion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Immunofluorescence imaging of the influenza virus M1 protein is dependent on the fixation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput cell-based immunofluorescence assays against influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colocalization of Different Influenza Viral RNA Segments in the Cytoplasm before Viral Budding as Shown by Single-molecule Sensitivity FISH Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Host Immune Responses against Influenza A Virus Infection by Mitogen-Activated Protein Kinases (MAPKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. ovid.com [ovid.com]
- 19. journals.asm.org [journals.asm.org]
- 20. microbiologyresearch.org [microbiologyresearch.org]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assays for measuring the antioxidant capacity of Methyl 4-O-feruloylquinate.
Application Notes: In Vitro Antioxidant Capacity of Methyl 4-O-feruloylquinate
Introduction
This compound is a natural phenolic compound that belongs to the chlorogenic acid family, formed as an ester of ferulic acid and methyl quinate.[1] Found in various plants, this class of compounds is of significant interest to researchers in nutrition, pharmacology, and drug development due to its potential health benefits, which are largely attributed to its antioxidant properties.[1][2] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged.[3] The evaluation of the in vitro antioxidant capacity is a critical first step in characterizing the potential of this compound as a therapeutic agent or functional food ingredient.
These application notes provide an overview and detailed protocols for four common spectrophotometric assays used to measure antioxidant capacity: DPPH, ABTS, FRAP, and ORAC. These methods are selected for their reliability, adaptability to a high-throughput format, and relevance in assessing the free-radical scavenging and reducing power of phenolic compounds.
Quantitative Data Summary
Direct quantitative data for this compound is not extensively available in the literature. However, data from structurally similar feruloylquinic acid isomers can provide an expected range of antioxidant activity. It is important to note that these values, obtained under different experimental conditions, are not directly comparable but serve as a useful reference. Researchers should populate a similar table with their own experimental data for direct comparison against standards like Trolox or Ascorbic Acid.
| Compound | Assay | IC50 / Activity Value | Reference Control |
| This compound | DPPH | User-determined value | Trolox / Ascorbic Acid |
| ABTS | User-determined value | Trolox / Ascorbic Acid | |
| FRAP | User-determined value (Fe²⁺ Eq.) | Ferrous Sulfate (B86663) / Trolox | |
| ORAC | User-determined value (Trolox Eq.) | Trolox | |
| 3-O-Feruloylquinic Acid | DPPH | 0.06 mg/mL | Not Specified |
| ABTS | 0.017 mg/mL | Not Specified | |
| 5-O-Feruloylquinic Acid | DPPH | ~9 µM | Not Specified |
Table based on data from BenchChem.[4]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle
The DPPH assay is a popular method based on electron-transfer that measures the capacity of an antioxidant to scavenge the stable DPPH radical.[5][6] In its radical form, DPPH absorbs light strongly at approximately 517 nm and has a deep violet color. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance.[5][6] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[6]
Experimental Workflow
Detailed Protocol
-
Materials and Reagents
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
-
-
Procedure
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light. Its absorbance at 517 nm should be approximately 1.0.[5]
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations for testing.
-
Similarly, prepare a stock solution and a series of dilutions for the positive control (e.g., Trolox).[5]
-
-
Assay:
-
Add 100 µL of each sample or standard dilution to the wells of a 96-well microplate.[5]
-
Add 100 µL of the DPPH solution to each well.
-
For the blank/control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
-
Calculation Calculate the percentage of DPPH radical scavenging activity using the following formula:[7] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without a sample.
-
Abs_sample is the absorbance of the sample with the DPPH solution.
Plot the percentage of inhibition against the sample concentrations to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[8] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm.[9] In the presence of an antioxidant that can donate an electron or hydrogen atom, the ABTS•+ is reduced back to its colorless neutral form.[10] The reduction in absorbance is proportional to the antioxidant concentration. This assay is applicable to both hydrophilic and lipophilic compounds.[5]
Experimental Workflow
Detailed Protocol
-
Materials and Reagents
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol (B145695)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4][8]
-
Preparation of Sample and Standard Solutions: Prepare a series of dilutions of this compound and a positive control (Trolox) in a suitable solvent.
-
Assay:
-
Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to each well.[5]
-
-
Incubation and Measurement:
-
-
Calculation Calculate the percentage of inhibition using the same formula as the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's inhibition to a Trolox standard curve.[4]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[3] The assay uses a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ). When an antioxidant reduces the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺), a vibrant blue-colored ferrous-TPTZ complex is formed, which has a maximum absorbance at 593 nm.[3][11] The change in absorbance is proportional to the total reducing power of the antioxidants in the sample.
Experimental Workflow
Detailed Protocol
-
Materials and Reagents
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
-
-
Procedure
-
Preparation of FRAP Reagent: The FRAP reagent should be prepared fresh. Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[12]
-
Preparation of Standard Curve: Prepare a series of dilutions of ferrous sulfate in deionized water to generate a standard curve (e.g., 0 to 1000 µM).
-
Preparation of Sample Solution: Prepare dilutions of this compound in a suitable solvent.
-
Assay:
-
Add 10-20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add 180-190 µL of the pre-warmed FRAP reagent to all wells.
-
-
Incubation and Measurement:
-
-
Calculation Plot the absorbance of the ferrous sulfate standards against their concentrations to create a standard curve. Use the standard curve to determine the ferrous equivalent concentration for each sample dilution. The FRAP value is typically expressed as µmol of Fe²⁺ equivalents per mg or µmol of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals.[14][15] The assay uses fluorescein (B123965) as the probe, which loses its fluorescence intensity upon oxidation. A peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is used to induce oxidative damage.[15] An antioxidant can quench these radicals, thus preserving the fluorescence of the probe. The decay of fluorescence is monitored over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). A greater AUC indicates higher antioxidant protection.[14]
Experimental Workflow
Detailed Protocol
-
Materials and Reagents
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Positive control (Trolox)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with kinetic reading capability
-
-
Procedure
-
Reagent Preparation:
-
Prepare a fluorescein working solution in 75 mM phosphate buffer. This solution should be made fresh daily and protected from light.[14]
-
Prepare a series of Trolox standard dilutions in phosphate buffer.
-
Prepare sample dilutions of this compound in phosphate buffer.
-
Prepare the AAPH solution in phosphate buffer just before use and keep it on ice.[15]
-
-
Assay:
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette or an automated injector.[16]
-
Immediately begin reading the fluorescence kinetically every 1-2 minutes for 60-90 minutes. The plate should be maintained at 37°C. (Excitation: ~485 nm, Emission: ~520 nm).[16][17]
-
-
-
Calculation
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC for each standard and sample by subtracting the AUC of the blank. Net AUC = AUC_sample - AUC_blank
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the sample from the standard curve. The results are expressed as µmol of Trolox Equivalents (TE) per mg or µmol of the sample.
-
Antioxidant Mechanism of Action
Phenolic compounds like this compound primarily act as antioxidants by donating a hydrogen atom from one of their hydroxyl (-OH) groups to neutralize highly reactive free radicals, such as reactive oxygen species (ROS). This process stabilizes the free radical, terminating the oxidative chain reaction. The resulting antioxidant radical is relatively stable due to resonance delocalization and does not readily participate in further oxidative reactions.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zen-bio.com [zen-bio.com]
- 12. mdpi.com [mdpi.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. agilent.com [agilent.com]
- 15. zen-bio.com [zen-bio.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Purity of Synthetic Methyl 4-O-feruloylquinate
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-O-feruloylquinate is a derivative of chlorogenic acid, a class of natural compounds known for their antioxidant and anti-inflammatory properties.[1][2][3] As a synthetic compound intended for research or drug development, establishing its purity with high accuracy is a critical step to ensure reliable experimental results and meet regulatory standards. This document provides detailed application notes and protocols for the most common and effective analytical techniques used to determine the purity of synthetic this compound.
The primary techniques covered are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for determining absolute purity, and Elemental Analysis as a fundamental confirmation of elemental composition.[4][5][6][7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of chemical compounds by separating the main component from its impurities.[8][] The purity is typically calculated by the area percentage of the main peak relative to the total area of all detected peaks.
Experimental Protocol
Objective: To determine the purity of this compound by separating it from potential impurities.
Materials:
-
This compound sample
-
Methanol (B129727) (HPLC grade)[1]
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (or other suitable modifier)[1]
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector[8]
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Deionized water with 0.1% formic acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in methanol.[8]
-
Prepare the synthetic sample for analysis by dissolving it in methanol to a similar concentration.[8]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[10]
-
-
Chromatographic Conditions:
-
The following conditions are a starting point and may require optimization.
-
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 2.6 µm)[11] |
| Mobile Phase | Gradient of A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid) |
| Gradient | 0-2 min: 10% B; 2-18 min: 10-90% B; 18-20 min: 90% B; 20-22 min: 90-10% B; 22-25 min: 10% B |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 25-40 °C[8] |
| Injection Volume | 5 µL[11] |
| Detection Wavelength | Set to the absorbance maximum of this compound (e.g., ~325 nm) |
-
Data Analysis:
-
Inject the prepared sample.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.[8]
-
Data Presentation
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 5.8 | 15000 | 0.5 |
| This compound | 12.3 | 2970000 | 99.0 |
| Impurity 2 | 15.1 | 15000 | 0.5 |
| Total | 3000000 | 100.0 |
Experimental Workflow
Quantitative NMR (qNMR)
Quantitative ¹H NMR (qHNMR) is a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[6][7][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance.[6]
Experimental Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample (accurately weighed, ~5-10 mg)[8]
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone; accurately weighed)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)[8]
-
NMR spectrometer (400 MHz or higher)
-
High-precision analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. This involves ensuring complete spin-lattice relaxation between pulses.
-
Key parameters to optimize include a long relaxation delay (d1) of at least 5 times the longest T₁ of any proton to be integrated, and a sufficient number of scans for a good signal-to-noise ratio.[2]
-
| Parameter | Recommended Value |
| Spectrometer Frequency | ≥ 400 MHz |
| Pulse Angle | 90° |
| Relaxation Delay (d1) | 30-60 s |
| Number of Scans | 16-64[2] |
| Spectral Width | ~16 ppm[2] |
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the FID.[2]
-
Carefully integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
-
-
Purity Calculation:
-
The purity of the analyte (Pₓ) is calculated using the following formula:
Pₓ (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (MWₓ / MWₛₜ) * (mₛₜ / mₓ) * Pₛₜ
-
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
x: Analyte (this compound)
-
st: Internal standard
-
-
Data Presentation
| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |
| Mass (m) | 10.05 mg | 5.20 mg |
| Molecular Weight (MW) | 382.36 g/mol | 98.06 g/mol |
| Selected Signal | Vinyl proton (doublet) | Olefinic protons (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral Area (I) | 1.00 | 1.05 |
| Purity (P) | To be determined | 99.9% |
| Calculated Purity (Pₓ) | 98.5% |
Experimental Workflow
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[4][5] It serves as a crucial check for the empirical formula and the overall purity of a synthesized compound. The results are typically expected to be within ±0.4% of the calculated values for a pure substance.[13][14]
Experimental Protocol
Objective: To confirm the elemental composition of synthetic this compound.
Materials:
-
Dry, homogenous sample of this compound
-
Elemental analyzer (CHNS/O)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and free of residual solvents, as these will affect the results. Lyophilization or drying under high vacuum is recommended.
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule.
-
-
Instrumental Analysis:
-
The sample undergoes high-temperature combustion in an oxygen-rich environment.[4]
-
The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors (e.g., thermal conductivity or infrared spectroscopy).
-
-
Data Analysis:
-
The instrument software calculates the percentage of each element in the sample.
-
Compare the experimental percentages to the theoretical values calculated from the molecular formula of this compound (C₁₈H₂₂O₉).
-
Data Presentation
Molecular Formula: C₁₈H₂₂O₉ Molecular Weight: 382.36 g/mol
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 56.54 | 56.45 | -0.09 |
| Hydrogen (H) | 5.80 | 5.83 | +0.03 |
| Oxygen (O) | 37.66 | 37.72 | +0.06 |
Logical Workflow
Conclusion
The purity of synthetic this compound should be assessed using a combination of orthogonal analytical techniques to ensure a comprehensive and reliable evaluation. HPLC is highly effective for detecting and quantifying impurities, while qNMR provides a robust method for determining absolute purity. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition. By employing these detailed protocols, researchers, scientists, and drug development professionals can confidently establish the purity of their synthetic material, ensuring the integrity and reproducibility of their subsequent research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. Elemental analysis - Wikipedia [en.wikipedia.org]
- 6. rssl.com [rssl.com]
- 7. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cipac.org [cipac.org]
- 12. researchgate.net [researchgate.net]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Preparation of Methyl 4-O-feruloylquinate Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-O-feruloylquinate is a phenolic compound of interest for its potential biological activities. Accurate and reproducible in vitro cell-based assays rely on the correct preparation and handling of test compound stock solutions. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions to ensure consistency and reliability in experimental outcomes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₉ | [1] |
| Molecular Weight | 382.36 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO, Methanol, Ethanol | [1][2] |
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for cell-based assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Determine the Desired Stock Concentration and Volume: A common high-concentration stock is 10 mM. To prepare 1 mL of a 10 mM stock solution, you will need to weigh out 0.3824 mg of this compound. For ease of weighing, it is recommended to prepare a larger volume (e.g., 5 or 10 mL).
-
Weigh the Compound: Accurately weigh the required amount of this compound using a calibrated analytical balance. Tare the balance with the microcentrifuge tube or vial before adding the compound.
-
Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the tube containing the weighed compound. For example, to prepare a 10 mM stock solution, add 1 mL of DMSO for every 0.3824 mg of compound.
-
Ensure Complete Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, brief sonication in an ultrasonic bath can aid in dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[1]
Table for Preparing Different Stock Solution Concentrations:
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO |
| 1 mM | 0.3824 mg |
| 5 mM | 1.912 mg |
| 10 mM | 3.824 mg |
| 20 mM | 7.648 mg |
| 50 mM | 19.12 mg |
Preparation of Working Solutions
For cell-based assays, the high-concentration stock solution must be diluted to the final working concentration in cell culture medium.
Procedure:
-
Thaw the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[3]
-
Vortex Between Dilutions: Gently vortex the solution after each dilution step to ensure homogeneity.
-
Final Concentration: The typical concentration range for this compound in cell-based assays is between 1 µM and 50 µM.[4]
Example Dilution Calculation:
To prepare a 100 µM intermediate solution from a 10 mM stock:
-
Dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., add 1 µL of 10 mM stock to 99 µL of medium).
To prepare a final concentration of 10 µM in a 1 mL final volume from a 100 µM intermediate solution:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
Workflow for Stock and Working Solution Preparation
Caption: Workflow for preparing stock and working solutions.
Stability and Storage Recommendations
While specific stability data for this compound in solution is not extensively available, general guidelines for phenolic compounds suggest the following:
-
Stock Solutions in DMSO: When stored at -20°C or -80°C in tightly sealed vials, DMSO stock solutions are generally stable for several months.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Working Solutions in Media: Aqueous solutions of phenolic compounds are less stable. It is recommended to prepare fresh working solutions in cell culture medium immediately before each experiment. The presence of serum in the medium may affect the stability and bioavailability of the compound.
Signaling Pathway Diagram
This compound and related phenolic compounds are often investigated for their anti-inflammatory properties, which may involve the inhibition of the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-O-Feruloylquinic acid | CAS:2613-86-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application of Methyl 4-O-feruloylquinate in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-O-feruloylquinate is a phenolic compound belonging to the chlorogenic acid family, structurally an ester of ferulic acid and methyl quinate.[1] Its chemical structure, combining a feruloyl moiety known for its potent antioxidant and anti-inflammatory properties with a methyl quinate core, suggests significant potential for cosmetic applications.[1] While direct extensive research on this compound in cosmetic science is emerging, the well-documented benefits of its parent compound, ferulic acid, provide a strong foundation for its use in skincare formulations aimed at anti-aging, photoprotection, and soothing irritated skin.[2][3]
This document provides detailed application notes and experimental protocols for researchers interested in evaluating the efficacy of this compound in cosmetic formulations. The protocols are based on established in vitro models for assessing key bioactivities relevant to skin health.
Cosmetic Applications and Mechanisms of Action
This compound is hypothesized to exert its cosmetic benefits through several mechanisms, primarily leveraging the properties of its ferulic acid component. These include:
-
Antioxidant Activity: Ferulic acid is a well-known scavenger of free radicals, which are major contributors to premature skin aging.[2] It can help protect skin structures like keratinocytes, fibroblasts, collagen, and elastin (B1584352) from oxidative damage.[2] This activity is crucial for preventing and reducing the visible signs of aging.
-
Anti-inflammatory Effects: By potentially modulating key inflammatory pathways such as NF-κB, this compound may help to reduce skin inflammation and redness.[1][2] This makes it a promising ingredient for sensitive or irritated skin formulations.
-
Anti-Aging Properties: The anti-aging potential of this compound is multifaceted. Its antioxidant and anti-inflammatory actions contribute to preventing the degradation of the extracellular matrix. Furthermore, like other phenolic compounds, it may influence collagen synthesis and inhibit enzymes like tyrosinase, which is involved in hyperpigmentation.[4][5]
Quantitative Data Summary
Direct quantitative data for this compound is limited in publicly available literature. The following tables summarize representative data for ferulic acid and its derivatives to provide an expected range of activity for formulation development and experimental design.
Table 1: Antioxidant Activity of Ferulic Acid and Related Compounds
| Compound | Assay | IC50 Value | Reference |
| Ferulic Acid | DPPH Radical Scavenging | 66 ± 2.3 µM | [6] |
| 5-Hydroxyferulic Acid | DPPH Radical Scavenging | 11.89 ± 0.20 µM | [6] |
| Ferulic Acid | ABTS Radical Scavenging | 183.08 ± 2.30 µM | [6] |
| 5-Hydroxyferulic Acid | ABTS Radical Scavenging | 9.51 ± 0.15 µM | [6] |
| Isoferulic Acid | DPPH Radical Scavenging | 4.58 ± 0.17 µg/mL | [7][8] |
| Isoferulic Acid | ABTS Radical Scavenging | 1.08 ± 0.01 µg/mL | [7][8] |
Table 2: Anti-inflammatory Activity of Ferulic Acid
| Assay | Cell Line | Inhibitory Effect | Reference |
| IL-6 Inhibition | LPS-stimulated RAW264.7 macrophages | 30-40% inhibition at 10µM | [6] |
| TNF-α Inhibition | LPS-stimulated RAW264.7 macrophages | 60-75% inhibition at 10µM | [6] |
Table 3: Tyrosinase Inhibitory Activity of Ferulic Acid Derivatives
| Compound | Assay | IC50 Value | Reference |
| Cinnamic acid–eugenol ester (c27) | Mushroom Tyrosinase | 3.07 ± 0.28 μM | [9] |
| Kojic Acid (Reference) | Mushroom Tyrosinase | 14.15 ± 0.46 μM | [9] |
Experimental Protocols
The following are detailed protocols for evaluating the key cosmetic-related bioactivities of this compound.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to protect cells from oxidative stress.
Workflow for Cellular Antioxidant Activity Assay
Caption: Workflow for Cellular Antioxidant Activity Assay.
Methodology:
-
Cell Culture: Human keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[10]
-
Seeding: Seed HaCaT cells into a 96-well black, clear-bottom plate at a density of 1.5 x 10^4 cells/well and allow them to adhere for 24 hours.[10]
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute with serum-free DMEM to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM).
-
Treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound for 1 hour.
-
Probe Loading: Add 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe solution to each well and incubate for 60 minutes at 37°C.[11]
-
Induction of Oxidative Stress: Wash the cells with phosphate-buffered saline (PBS). Add a free radical initiator (e.g., AAPH) to all wells except the negative control.[11]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of 480 nm and an emission wavelength of 530 nm. Readings are taken every 5 minutes for 60 minutes.[11]
-
Data Analysis: Calculate the percentage of inhibition of reactive oxygen species (ROS) formation for each concentration compared to the control (cells treated with the free radical initiator alone). Determine the IC50 value, which is the concentration of the compound that inhibits 50% of ROS formation.
Anti-inflammatory Assay in Human Dermal Fibroblasts
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in human dermal fibroblasts (HDFs).
Workflow for Anti-inflammatory Assay
Caption: Workflow for Anti-inflammatory Assay.
Methodology:
-
Cell Culture: Culture primary Human Dermal Fibroblasts (HDFs) in Fibroblast Growth Medium.[12]
-
Seeding: Seed HDFs in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[13]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[13]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.[13]
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using specific ELISA kits, following the manufacturer's instructions.[13]
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.
Collagen Synthesis Assay in Human Dermal Fibroblasts
This assay evaluates the effect of this compound on collagen production by HDFs.
Workflow for Collagen Synthesis Assay
References
- 1. jfda-online.com [jfda-online.com]
- 2. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications [mdpi.com]
- 3. New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Collagen Properties with Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of ferulic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of antioxidant activity of isoferulic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Moisturizing and Antioxidant Effects of Artemisia argyi Essence Liquid in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]
- 13. 2.8. Determination of Anti-Inflammatory Activity [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-O-feruloylquinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Methyl 4-O-feruloylquinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that typically starts from commercially available D-(-)-quinic acid and ferulic acid.[1] The core strategy involves:
-
Protection of Ferulic Acid: The phenolic hydroxyl group of ferulic acid is protected, commonly as an acetate (B1210297) ester, to prevent side reactions during subsequent steps.[1]
-
Activation of Protected Ferulic Acid: The carboxylic acid of the protected ferulic acid is activated, for instance, by converting it into an acyl chloride, to facilitate esterification.[1]
-
Preparation of Selectively Protected Methyl Quinate: This is a crucial and often complex part of the synthesis. D-(-)-quinic acid is first converted to its methyl ester. Then, a series of protection and deprotection steps are carried out to selectively protect the hydroxyl groups at positions 1, 3, and 5, leaving the 4-hydroxyl group free for the coupling reaction.[1]
-
Coupling Reaction: The activated ferulic acid derivative is coupled with the selectively protected methyl quinate to form the desired ester linkage.
-
Deprotection: Finally, all protecting groups are removed to yield this compound.[1]
Q2: Why is the protection of the phenolic hydroxyl group of ferulic acid necessary?
A2: The phenolic hydroxyl group of ferulic acid is nucleophilic and can compete with the intended alcohol (the 4-hydroxyl group of methyl quinate) during the esterification reaction. This can lead to the formation of undesired side products and a lower yield of the target molecule. Protecting this group, for example, by converting it to an acetate ester, ensures that the esterification occurs specifically at the carboxylic acid group.
Q3: What are common protecting groups for the hydroxyl groups of quinic acid?
A3: Common protecting groups for the vicinal diols in quinic acid include acetals, such as those formed with 2,2-dimethoxypropane (B42991) (to form an acetonide) or 2,2,3,3-tetramethoxybutane (B127872) (to form a butane (B89635) 2,3-bisacetal).[2] Silyl ethers are also frequently used. The choice of protecting group is critical, as it must be stable under the conditions of the coupling reaction and selectively removable without affecting the newly formed ester bond.[2]
Q4: How can the final product, this compound, be purified?
A4: Purification of this compound and its intermediates is typically achieved through chromatographic techniques. Column chromatography is a common method for separating the desired product from unreacted starting materials and byproducts.[2] For the final product, preparative high-performance liquid chromatography (HPLC) can be used to achieve high purity.[1] Recrystallization may also be a viable option for further purification if the final compound is a crystalline solid.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Esterification | - Incomplete activation of the protected ferulic acid.- Steric hindrance at the 4-hydroxyl group of the protected methyl quinate.- Inefficient coupling agent. | - Ensure complete conversion of the protected ferulic acid to its acyl chloride or another activated form before the coupling step.- For sterically hindered alcohols, consider alternative coupling methods such as the Steglich esterification (using DCC/DMAP) or the Mitsunobu reaction (using DEAD/PPh₃), which are known to be effective in such cases.[2] |
| Formation of Multiple Isomers | - Incomplete or non-selective protection of the hydroxyl groups on methyl quinate.- Acyl migration of the feruloyl group from the C-4 to the C-5 position. | - Verify the complete and selective protection of the C-1, C-3, and C-5 hydroxyls of methyl quinate using analytical techniques like NMR before proceeding with the coupling reaction.- Acyl migration can be minimized by carefully controlling the reaction conditions (e.g., temperature, reaction time) during the coupling and deprotection steps. It is sometimes advisable to stop the reaction before it reaches full completion to reduce the formation of the migrated product.[3] |
| Incomplete Deprotection | - The chosen deprotection conditions are not suitable for the specific protecting groups used.- The protecting groups are not stable under the deprotection conditions, leading to side reactions. | - Ensure the deprotection conditions are appropriate for all protecting groups. For instance, acetal (B89532) groups are typically removed under acidic conditions (e.g., 1 M aqueous HCl in THF).[2] Acetate groups can be removed under basic conditions (e.g., hydrolysis with a mild base).- If multiple, different protecting groups are used, ensure they can be removed without affecting the rest of the molecule. |
| Difficulty in Purifying the Final Product | - Presence of closely related isomers (e.g., from acyl migration).- Unreacted starting materials and reagents remaining in the crude product. | - Optimize the mobile phase for column chromatography to improve the separation of isomers.- Employ a thorough work-up procedure after the reaction to remove as many impurities as possible before chromatography. For example, an aqueous wash can remove water-soluble reagents and byproducts. |
| Low Overall Yield | - Cumulative losses at each step of the multi-step synthesis. | - Optimize each reaction step individually to maximize the yield before proceeding to the next. Pay close attention to reaction times, temperatures, and the stoichiometry of reagents.- Minimize the number of purification steps where possible, as each step can lead to product loss. |
Data Presentation
The following table summarizes the reported yields for the key steps in the synthesis of this compound and related compounds. These yields can serve as a benchmark for optimizing your synthesis.
| Step | Reaction | Reagents | Reported Yield | Reference |
| 1 | Protection of Ferulic Acid | Ferulic acid, acetic anhydride (B1165640), NaOH | 71.4% | [4] |
| 2 | Activation of Protected Ferulic Acid | 4-Acetoxy-3-methoxycinnamic acid, oxalyl chloride, DMF | Typically high (often used in situ) | [5] |
| 3a | Methyl Ester Formation | D-(-)-Quinic acid, methanol, acid catalyst (e.g., thionyl chloride) | Typically high | [1] |
| 3b | Acetonide Protection | Quinic acid, acetone, p-TSA | 42% (for lactone) | [6] |
| 3c | Selective Protection | Methyl quinate, 2,2,3,3-tetramethoxybutane, CSA | 76% (for BBA protected) | [3] |
| 4 | Coupling Reaction | Protected methyl quinate, feruloyl chloride, pyridine, DMAP | 86% | [3] |
| 5 | Deprotection | Protected this compound, 1 M aqueous HCl in THF | Typically high | [2] |
| Overall | Synthesis of 4-O-Feruloylquinic Acid | D-(-)-Quinic acid to final product | 36% | [3] |
Experimental Protocols
1. Protection of Ferulic Acid: Synthesis of 4-Acetoxy-3-methoxycinnamic acid
-
To a solution of ferulic acid (10 mmol) and sodium hydroxide (B78521) (45.8 mmol) in water at 10 °C, add acetic anhydride (12.5 mmol) dropwise.
-
Stir the mixture for 10 minutes at 20 °C and then for 20 minutes at room temperature.
-
Adjust the pH of the solution to 4-5 using dilute sulfuric acid to precipitate the product.
-
Filter the white precipitate, wash with water, and recrystallize from anhydrous ethanol (B145695) to obtain colorless flaky crystals. (Expected Yield: ~71%).[4]
2. Activation of Protected Ferulic Acid: Synthesis of 4-Acetoxy-3-methoxycinnamoyl chloride
-
Suspend 4-acetoxy-3-methoxycinnamic acid (10 mmol) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C and add oxalyl chloride (11.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acyl chloride is typically used immediately in the next step without further purification.
3. Coupling Reaction: Steglich Esterification
-
Dissolve the selectively protected methyl quinate (with a free 4-hydroxyl group) (1.0 eq.), 4-acetoxy-3-methoxycinnamic acid (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
4. Deprotection of Acetal and Acetate Groups
-
Acetal Deprotection: Dissolve the protected compound in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous hydrochloric acid. Stir at room temperature until deprotection is complete (monitor by TLC).
-
Acetate Deprotection: Following the removal of the acid-labile acetal group, the acetate group can be removed by hydrolysis with a mild base such as potassium carbonate in methanol.
-
After deprotection, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the final product by column chromatography or preparative HPLC.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of quinic acid from dropped Citrus reticulata Blanco fruits: its derivatization, antibacterial potential, docking studies, and ADMET profiling - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of Methyl 4-O-feruloylquinate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Methyl 4-O-feruloylquinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound samples?
A1: The synthesis of this compound can result in a variety of impurities due to the poly-hydroxy nature of the starting material, methyl quinate. The most prevalent impurities include:
-
Isomeric Byproducts: Methyl 3-O-feruloylquinate and Methyl 5-O-feruloylquinate are common byproducts arising from the non-selective esterification of the hydroxyl groups on the quinic acid ring.[1]
-
Unreacted Starting Materials: Residual methyl quinate and ferulic acid (or its activated form) may persist in the crude product.[1]
-
Di- and Tri-esterified Products: Over-reaction can lead to the formation of di- or tri-feruloyl esters of methyl quinate.[1]
-
Byproducts from Protecting Groups: If protecting groups are utilized to achieve selectivity, incomplete deprotection can leave partially protected intermediates as impurities.[1][2]
-
Solvent and Reagent Residues: Residual solvents and coupling reagents from the reaction and workup steps can also contaminate the product.[1]
Q2: What are the recommended primary purification strategies for this compound?
A2: A multi-step purification approach is often necessary to achieve high purity. The most effective methods are:
-
Silica (B1680970) Gel Column Chromatography: This is the primary technique for separating the desired 4-O-isomer from other isomers and byproducts.[1][2] Careful selection of the eluent system is critical for successful separation.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity levels (>98%), Prep-HPLC is a powerful tool, especially for separating closely related isomers.[1][3]
-
Crystallization: Following chromatographic purification, crystallization can further enhance purity and yield the final product in a stable, solid form.[1][2]
-
Solid-Phase Extraction (SPE): SPE, particularly with a reversed-phase C18 sorbent, offers a rapid and efficient method for sample cleanup and concentration, serving as a good preliminary purification step.[4]
Q3: How can isomerization of feruloylquinic acid derivatives affect purification?
A3: Feruloylquinic acid isomerization, where the feruloyl group migrates to a different position on the quinic acid backbone (acyl migration), can be a significant issue.[5] This can alter the isomeric profile of the sample, leading to inaccurate quantification and difficulty in isolating the desired 4-O-isomer.[5] Factors promoting isomerization include elevated temperatures and the presence of water.[5] To mitigate this, it is recommended to work at low temperatures and use acidified solvents (e.g., with 0.1% formic acid) during extraction and purification.[5]
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Causes | Recommended Solutions |
| Poor separation of isomers (3-O-, 4-O-, and 5-O-feruloylquinates) | Inappropriate solvent system polarity. | Use a gradient elution, starting with a less polar solvent (e.g., Dichloromethane) and gradually increasing polarity with a more polar solvent (e.g., Methanol or Ethyl Acetate). A shallow gradient is recommended.[1] |
| Column overloading. | The amount of crude product should be approximately 1-2% of the weight of the silica gel.[1] | |
| Improper column packing (channeling). | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[1] | |
| Product elutes too quickly or too slowly | Solvent system is too polar or not polar enough. | Adjust the solvent ratio. Perform small-scale trials using Thin Layer Chromatography (TLC) to determine the optimal eluent system. |
| Broad or tailing peaks | Column overloading. | Reduce the amount of sample loaded onto the column.[1] |
| Incomplete dissolution of the sample before loading. | Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading. |
Crystallization
| Problem | Possible Causes | Recommended Solutions |
| Product oils out or forms an amorphous solid | Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before transferring to a refrigerator.[1] |
| Inappropriate solvent. | The ideal solvent should dissolve the compound when hot but not when cold. Test various solvents; ethyl acetate/hexane (B92381) or methanol/water are good starting points.[1] | |
| No crystal formation | Solution is not sufficiently concentrated (supersaturation not achieved). | Slowly evaporate the solvent until the solution becomes cloudy, then gently warm to redissolve and cool slowly.[1] |
| Presence of impurities inhibiting crystallization. | Further purify the product by column chromatography or Prep-HPLC.[1] | |
| Lack of nucleation sites. | Try scratching the inside of the flask with a glass rod or adding a seed crystal.[1] |
Quantitative Data Summary
| Purification Method | Parameter | Typical Values | Notes |
| Solid-Phase Extraction (SPE) | Recovery | 85 - 98% | Dependent on optimization of wash and elution solvents.[4] |
| Purity | > 90% | Highly dependent on the complexity of the initial sample matrix.[4] | |
| Preparative HPLC | Purity | > 95% | Fractions with purity >95% are typically pooled.[3] |
Experimental Protocols
Silica Gel Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top to prevent disturbance.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the column.[1]
-
Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity by introducing a more polar solvent in a stepwise or linear gradient.[1]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Solid-Phase Extraction (SPE) Protocol for Purification
-
Cartridge Conditioning: Activate a C18 cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water to equilibrate.[4] Do not let the cartridge dry out.
-
Sample Preparation and Loading: Dissolve the crude extract in a minimal amount of a compatible solvent (e.g., water with a small percentage of organic solvent). Acidify the sample to a pH of approximately 2-3 with formic acid. Load the sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).[4]
-
Washing: Wash the cartridge with 5 mL of deionized water containing 5% methanol, acidified to pH 2-3, to remove polar impurities. A second wash with a non-polar solvent like hexane can be used to remove highly non-polar impurities.[4]
-
Elution: Elute the this compound using 5 mL of methanol, which can be acidified with 0.1% formic acid to improve recovery.[4]
-
Post-Elution Processing: Concentrate the collected eluate by evaporating the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for further analysis or purification.[4]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting purification challenges.
References
Stability and degradation mechanisms of Methyl 4-O-feruloylquinate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 4-O-feruloylquinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily affected by temperature, pH, and light exposure.[1] As a phenolic ester, it is susceptible to hydrolysis, isomerization, and oxidation, particularly under harsh conditions.
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is limited, studies on structurally similar chlorogenic acids, like 5-O-caffeoylquinic acid (5-CQA), indicate that stability is pH-dependent. Generally, acidic conditions promote stability, while neutral to alkaline conditions can lead to degradation and isomerization.[1][2][3][4][5] For instance, the degradation rate of 5-CQA increases with higher pH.[3][5]
Q3: What is the expected thermal stability of this compound?
A3: Elevated temperatures significantly accelerate the degradation of feruloylquinic acids.[1] Significant degradation of these compounds has been observed at temperatures below 120°C, especially in the presence of moisture.[1] For optimal stability, it is recommended to handle and store the compound at reduced temperatures, such as 4°C for short-term use and -20°C or -80°C for long-term storage.[1]
Q4: Is this compound sensitive to light?
A4: Phenolic compounds are often susceptible to photodegradation.[1] It is advisable to protect solutions of this compound from light by using amber vials or by working in a dark environment to prevent potential degradation.
Q5: What are the likely degradation pathways for this compound?
A5: Based on related feruloylquinic acids, the primary degradation pathways are expected to be:
-
Hydrolysis: The ester bond linking the ferulic acid and methyl quinate moieties can be cleaved, yielding ferulic acid and methyl quinate.[1]
-
Isomerization: The feruloyl group can migrate to different positions on the quinate ring, especially under neutral to alkaline conditions.[1]
-
Decarboxylation: The liberated ferulic acid can undergo decarboxylation to form 4-vinylguaiacol, a volatile phenolic compound.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound potency or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Store the solid compound at -20°C or -80°C. Prepare fresh solutions for each experiment and store them at 4°C for short periods, protected from light. Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC analysis. | Isomerization or degradation of the compound. | Analyze the sample immediately after preparation. If storage is necessary, use acidic conditions (e.g., pH 3-5) and low temperatures. Compare the retention times of the unknown peaks with standards of potential degradation products like ferulic acid. |
| Low recovery of the compound from biological matrices. | Enzymatic or chemical degradation in the matrix. | Optimize extraction conditions by working at low temperatures, using acidic buffers, and adding antioxidants like ascorbic acid.[2][3] Minimize the time between sample collection and analysis. |
| Discoloration of the compound solution. | Oxidation of the phenolic groups. | Prepare solutions in degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may also help to mitigate oxidation. |
Quantitative Data on Stability
Table 1: Degradation Rate Constants (k) and Half-lives (t1/2) of 5-O-caffeoylquinic acid (5-CQA) at 37°C
| pH | Rate Constant (k) (h-1) | Half-life (t1/2) (h) |
| 5.0 | 0.001 | 693.1 |
| 6.0 | 0.003 | 231.0 |
| 7.0 | 0.025 | 27.7 |
| 7.4 | 0.062 | 11.2 |
| 8.0 | 0.168 | 4.1 |
| 9.0 | 0.431 | 1.6 |
Data adapted from studies on 5-O-caffeoylquinic acid and should be used as a reference for the potential behavior of this compound.
Experimental Protocols
Protocol 1: HPLC Method for Assessing the Stability of this compound
This protocol outlines a general method for monitoring the degradation of this compound over time.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient could be 10-50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (around 325 nm).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Dilute the stock solution in buffers of different pH values (e.g., pH 4, 7, and 9).
-
Incubate the solutions at a specific temperature (e.g., 25°C, 37°C, or 50°C), protected from light.
-
At various time points, withdraw an aliquot of each solution and inject it into the HPLC system.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
Visualizations
Caption: Putative degradation pathways of this compound.
Caption: Workflow for a typical stability study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid the formation of isomers during Methyl 4-O-feruloylquinate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of isomers during the synthesis of Methyl 4-O-feruloylquinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomer formation during the synthesis of this compound?
A1: The principal cause of isomer formation is the non-selective reaction of the feruloyl group with the different hydroxyl groups of methyl quinate. Methyl quinate has four hydroxyl groups at positions 1, 3, 4, and 5. To ensure the synthesis of the desired this compound, the hydroxyl groups at positions 1, 3, and 5 must be selectively protected before the coupling reaction with activated ferulic acid. Incomplete or incorrect protection can lead to the formation of 3-O-feruloyl and 5-O-feruloyl isomers.
Q2: What is acyl migration, and how does it contribute to isomer formation?
A2: Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another. In the context of this compound synthesis, the feruloyl group can migrate from the C-4 position to the adjacent C-3 or C-5 positions, especially under acidic or basic conditions during deprotection or purification steps. This results in the formation of the corresponding 3-O- and 5-O- isomers, contaminating the final product.
Q3: What are the most effective protecting group strategies to achieve 4-O selectivity on methyl quinate?
A3: A common and effective strategy involves the use of di-O-isopropylidene (acetonide) protection. Reacting methyl quinate with 2,2-dimethoxypropane (B42991) under acidic conditions preferentially protects the 3,5-diol. The remaining hydroxyl groups at C-1 and C-4 can then be addressed. The tertiary C-1 hydroxyl is often less reactive, allowing for selective acylation at the C-4 position. Silyl (B83357) ethers are also used for protection.
Q4: How can I confirm the regiochemistry of my final product and identify any isomeric impurities?
A4: The most reliable methods for confirming the structure and identifying isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[1][2].
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the quinate ring are sensitive to the position of the feruloyl group. Specific 2D NMR experiments like HMBC and NOESY can definitively establish the connectivity and spatial relationships.
-
LC-MS/MS: Different isomers can often be separated by High-Performance Liquid Chromatography (HPLC), and their fragmentation patterns in tandem mass spectrometry can be distinct, allowing for their identification and quantification[1][2].
Q5: Are there any known side reactions involving ferulic acid that I should be aware of?
A5: Yes, ferulic acid can undergo side reactions, particularly under harsh conditions. During the activation of the carboxylic acid (e.g., to an acyl chloride), polymerization of ferulic acid can occur, especially if the phenolic hydroxyl group is not protected[3][4][5]. This can lead to lower yields and purification challenges. It is crucial to protect the phenolic hydroxyl of ferulic acid (e.g., as an acetate (B1210297) ester) before activation.
Troubleshooting Guide
The following table summarizes common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of multiple isomers (e.g., 3-O- and 5-O-feruloylquinates) | 1. Incomplete or non-selective protection of the hydroxyl groups on methyl quinate. 2. Acyl migration of the feruloyl group during reaction or workup. | 1. Ensure complete protection of the 3- and 5-hydroxyl groups. Monitor the protection step by TLC or NMR. Consider a two-step protection strategy if necessary. 2. Avoid prolonged exposure to strong acids or bases during deprotection and purification. Use milder deprotection conditions where possible. Stop the coupling reaction before it reaches full completion to minimize potential migration. |
| Low yield of the desired product | 1. Inefficient coupling reaction due to steric hindrance at the C-4 hydroxyl group. 2. Incomplete activation of the protected ferulic acid. 3. Polymerization of ferulic acid during activation. 4. Difficulties in purifying the final product. | 1. Use a more efficient coupling reagent for hindered alcohols, such as DCC/DMAP, HATU, or consider a Mitsunobu reaction. 2. Ensure the complete conversion of the carboxylic acid to the acyl chloride or other activated species. Use fresh activating reagents. 3. Ensure the phenolic hydroxyl of ferulic acid is protected before activation. 4. Optimize the chromatographic separation conditions. Consider using a different stationary phase or solvent system for column chromatography. |
| Presence of unreacted starting materials | 1. Insufficient equivalents of the coupling partner. 2. Incomplete reaction. | 1. Use a slight excess (1.1-1.2 equivalents) of the activated ferulic acid. 2. Increase the reaction time or temperature, but monitor carefully for side reactions. |
| Difficult deprotection of protecting groups | 1. The chosen protecting groups are too stable for the planned deprotection conditions. 2. The substrate is sensitive to the deprotection conditions, leading to degradation. | 1. Select protecting groups that can be removed under mild conditions to which the feruloyl ester is stable. 2. Screen different deprotection reagents and conditions on a small scale to find the optimal balance between deprotection and product stability. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a comprehensive multi-step synthesis adapted from established literature procedures.
Step 1: Protection of Ferulic Acid (Acetylation)
-
Dissolve ferulic acid (10 mmol) in pyridine (B92270) (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (B1165640) (12 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water and acidify to pH 2 with 2 M HCl.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-acetoxy-3-methoxycinnamic acid.
Step 2: Activation of Protected Ferulic Acid (Acyl Chloride Formation)
-
Suspend 4-acetoxy-3-methoxycinnamic acid (10 mmol) in dry dichloromethane (B109758) (50 mL).
-
Add a catalytic amount of DMF (1 drop).
-
Cool the mixture to 0 °C and add oxalyl chloride (11.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield 4-acetoxy-3-methoxycinnamoyl chloride, which should be used immediately in the next step.
Step 3: Preparation of Selectively Protected Methyl Quinate
This is a multi-step process that requires careful execution to ensure the 3- and 5-hydroxyl groups are protected, leaving the 4-hydroxyl group free for esterification. A common method involves the formation of a 3,5-acetonide.
-
Suspend methyl quinate (10 mmol) in acetone (B3395972) (50 mL) and add 2,2-dimethoxypropane (15 mmol).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the catalyst with a base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
The resulting di-protected methyl quinate can then be further protected at the C-1 position if necessary, for example, with a silyl protecting group, before proceeding to the coupling step. The choice of protecting group for C-1 will depend on the desired deprotection strategy.
Step 4: Coupling Reaction
-
Dissolve the selectively protected methyl quinate (10 mmol) in a mixture of dry dichloromethane (50 mL) and pyridine (5 mL).
-
Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Cool the solution to 0 °C.
-
Add a solution of 4-acetoxy-3-methoxycinnamoyl chloride (10 mmol) in dry dichloromethane (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 5: Deprotection
-
Dissolve the protected coupled product (10 mmol) in a mixture of dichloromethane (40 mL) and water (10 mL).
-
Add trifluoroacetic acid (10 mL) and stir the mixture at room temperature for 4 hours to remove acetal (B89532) and silyl protecting groups.
-
To cleave the acetate protecting group from the feruloyl moiety, a mild basic hydrolysis can be performed. Dissolve the product from the previous step in methanol (B129727) and add a catalytic amount of sodium methoxide. Stir at room temperature and monitor by TLC.
-
Neutralize the reaction and concentrate under reduced pressure.
-
Purify the final product, this compound, by preparative HPLC.
Data Presentation
Table 1: Hypothetical Yields for the Multi-Step Synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Protection | Ferulic Acid | 4-Acetoxy-3-methoxycinnamic acid | Acetic anhydride, Pyridine | Pyridine | 0 to 25 | 2 | 95 |
| 2 | Activation | 4-Acetoxy-3-methoxycinnamic acid | 4-Acetoxy-3-methoxycinnamoyl chloride | Oxalyl chloride, DMF | Dichloromethane | 0 to 25 | 3 | 90 |
| 3 | Protection | Methyl Quinate | Selectively Protected Methyl Quinate | 2,2-Dimethoxypropane, p-TsOH | Acetone | 25 | 12 | 75 |
| 4 | Coupling | Protected Acyl Chloride & Quinate | Protected this compound | Pyridine, DMAP | Dichloromethane | 0 to 25 | 24 | 60 |
| 5 | Deprotection | Protected Coupled Product | This compound | Trifluoroacetic acid, Water; NaOMe | Dichloromethane, Methanol | 25 | 4 + 1 | 85 |
| Overall Yield | ~30 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in this compound synthesis.
Caption: Troubleshooting workflow for isomer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. How to distinguish between feruloyl quinic acids and isoferuloyl quinic acids by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Initial steps of ferulic acid polymerization by lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Feruloylquinic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of feruloylquinic acid (FQA) isomers.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments.
Issue: Poor or No Separation of FQA Isomers
-
Question: My chromatogram shows co-eluting or poorly resolved peaks for FQA isomers. What should I do?
-
Answer: Poor resolution is a common issue. Here are several steps you can take to improve the separation:
-
Optimize the Mobile Phase: The composition of your mobile phase is critical for good separation.
-
Adjust Solvent Strength: If the isomers are eluting too quickly, you can increase retention time and improve separation by decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase.
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities for phenolic compounds. If you are using one, try switching to the other to see if it improves resolution. Acetonitrile often provides better selectivity for these types of compounds.[1]
-
Modify the pH: FQAs are acidic. Adjusting the pH of the aqueous portion of your mobile phase to around 2.5-3.5 with an acid like formic acid can suppress ionization, leading to sharper peaks and better retention on a reversed-phase column.[1][2]
-
Consider Additives: Introducing a low concentration (e.g., 0.1%) of an ion-pairing agent like trifluoroacetic acid (TFA) can sometimes improve peak shape and resolution.[1]
-
-
Refine the Gradient Program:
-
Decrease the Gradient Slope: A steep gradient may not provide enough time for the isomers to separate. Try making the gradient shallower, for example, by extending the time over which the organic solvent concentration increases.[1]
-
-
Evaluate Your Column:
-
Column Chemistry: While C18 columns are a good starting point, other stationary phases can offer different selectivities. Consider a Phenyl-Hexyl or biphenyl (B1667301) column, which can provide alternative π-π interactions with the aromatic rings of the FQA isomers.[1][2]
-
Particle Size: Using columns with smaller particle sizes (e.g., < 2 µm in UPLC) or superficially porous particles (SPP) can significantly increase column efficiency, resulting in narrower peaks and improved resolution.[2]
-
-
Adjust the Column Temperature:
-
Varying the column temperature between 25°C and 40°C can alter selectivity and improve separation.[1] Higher temperatures can decrease mobile phase viscosity and improve peak efficiency.
-
-
Issue: Peak Tailing
-
Question: My FQA isomer peaks are showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by column overload.
-
Minimize Silanol (B1196071) Interactions:
-
Use a high-purity, end-capped C18 column to reduce interactions with residual silanol groups on the silica (B1680970) support.[1]
-
Lowering the mobile phase pH can also help to suppress the ionization of these silanol groups.[1]
-
In some cases, adding a competitive base like triethylamine (B128534) (TEA) to the mobile phase can block the active silanol sites, but be aware that TEA is not suitable for mass spectrometry (MS) detection.[1]
-
-
Prevent Column Overload:
-
If the peaks are fronting or tailing at high concentrations, you may be overloading the column. Try reducing the injection volume or diluting your sample.[1]
-
-
Issue: Inconsistent Retention Times
-
Question: The retention times for my FQA isomers are shifting between injections. What could be the problem?
-
Answer: Drifting retention times can be caused by a few factors related to your HPLC system and mobile phase.
-
Ensure Proper Equilibration: Make sure your column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts.
-
Check for Leaks: Inspect your HPLC system for any leaks, as this can cause pressure fluctuations and affect the flow rate.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Small variations in composition can lead to shifts in retention time. It is also important to degas the mobile phase to prevent air bubbles in the pump.
-
Control Column Temperature: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can affect retention times.[1]
-
Frequently Asked Questions (FAQs)
-
Question 1: What is a good starting point for an HPLC method to separate feruloylquinic acid isomers?
-
Answer 1: A good starting point would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution.[1] The mobile phase could consist of water with 0.1% formic acid as mobile phase A and acetonitrile as mobile phase B. A starting flow rate of 1.0 mL/min and a column temperature of 30°C is recommended.[1] Detection is typically done with a UV detector at 320 nm.[1]
-
Question 2: How does the choice of organic solvent affect the separation of FQA isomers?
-
Answer 2: The choice of organic solvent, typically acetonitrile or methanol, can significantly impact the selectivity of the separation. Acetonitrile generally has a lower viscosity and provides different selectivity for aromatic and phenolic compounds compared to methanol. It is advisable to screen both solvents during method development to determine which one provides the best resolution for your specific isomers.[1]
-
Question 3: What is the importance of pH in the mobile phase for FQA analysis?
-
Answer 3: The pH of the mobile phase is a critical parameter. Feruloylquinic acids are acidic, and controlling the pH affects their ionization state.[2] By maintaining an acidic pH (typically around 2.5-3.5) with an additive like formic acid, the FQAs remain in their non-ionized form.[1][2] This leads to better retention on a reversed-phase column and sharper, more symmetrical peaks.
-
Question 4: Can column temperature be used to optimize the separation?
-
Answer 4: Yes, adjusting the column temperature is a useful tool for optimization. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to higher efficiency and shorter analysis times. Temperature can also alter the selectivity of the separation, so it is worth experimenting with a range of temperatures (e.g., 25°C to 40°C) to find the optimal conditions for your specific separation.[1]
-
Question 5: What should I do if I suspect isomerization of my FQA standards or samples?
-
Answer 5: Isomerization of FQAs can occur, especially under certain conditions. To minimize this, it is important to control factors like pH and temperature during sample preparation and storage.[3] Acidic conditions are generally more protective against isomerization.[3] If you suspect isomerization is happening in your autosampler, keeping the autosampler cool (e.g., 4°C) can help.[3]
Data Presentation
Table 1: Recommended Starting HPLC Conditions for FQA Isomer Separation
| Parameter | Recommended Condition | Notes |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A good starting point for most applications.[1] |
| Mobile Phase A | HPLC-grade water with 0.1% formic acid | Adjusts pH to ~3.0 to suppress ionization.[1] |
| Mobile Phase B | HPLC-grade acetonitrile | Methanol can be tested as an alternative.[1] |
| Flow Rate | 1.0 mL/min | Can be adjusted to optimize resolution and run time.[1] |
| Column Temperature | 30 °C | Can be varied between 25-40°C for optimization.[1] |
| Injection Volume | 10 µL | Adjust based on sample concentration.[1] |
| Detection | UV at 320 nm | This is a common wavelength for detecting ferulic acid and its derivatives.[1] |
Table 2: Troubleshooting Summary for Poor Resolution
| Potential Cause | Recommended Action |
| Mobile phase too strong | Decrease the percentage of organic solvent (acetonitrile or methanol). |
| Inappropriate organic solvent | Switch from acetonitrile to methanol, or vice versa. |
| Suboptimal pH | Adjust the pH of the aqueous phase to 2.5-3.5 with formic acid.[1][2] |
| Gradient slope too steep | Decrease the gradient slope to allow more time for separation.[1] |
| Inadequate column chemistry | Try a different stationary phase like Phenyl-Hexyl or biphenyl.[1][2] |
| Suboptimal temperature | Vary the column temperature between 25°C and 40°C.[1] |
Experimental Protocols
Protocol 1: General HPLC Method for FQA Isomer Separation
-
System Preparation:
-
Prepare the mobile phases as described in Table 1. Filter both mobile phases through a 0.45 µm or 0.2 µm membrane filter and degas them thoroughly.[1]
-
Install a reversed-phase C18 column and equilibrate the system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the FQA standard or sample extract in the initial mobile phase composition to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30°C.
-
Set the injection volume to 10 µL.
-
Set the UV detector to a wavelength of 320 nm.[1]
-
-
Gradient Program:
-
A typical starting gradient could be:
-
0-20 min: 10% to 40% B
-
20-25 min: 40% to 90% B
-
25-30 min: Hold at 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: Hold at 10% B (re-equilibration)
-
-
This gradient should be optimized based on the initial separation results.
-
Mandatory Visualization
Caption: A workflow for troubleshooting poor peak resolution in HPLC.
Caption: A logical workflow for HPLC method development for isomer separation.
References
Addressing solubility issues of Methyl 4-O-feruloylquinate in biological buffers.
Technical Support Center: Methyl 4-O-feruloylquinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing specifically on challenges related to its solubility in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (Molecular Formula: C₁₈H₂₂O₉, Molecular Weight: 382.36 g/mol ) is a naturally occurring phenolic compound that belongs to the chlorogenic acid family.[1][2][3] It is an ester formed from ferulic acid and methyl quinate.[1] Found in plants like Stemona japonica, it is investigated for its potential antioxidant, anti-inflammatory, and other therapeutic properties.[1][4]
Q2: Why does this compound have poor solubility in aqueous buffers?
A2: Like many phenolic compounds, its poor aqueous solubility is due to its chemical structure, which contains both hydrophobic (aromatic ring of the ferulic acid moiety) and hydrophilic (hydroxyl and carboxyl groups) regions.[5][6] The relatively large, hydrophobic part of the molecule limits its ability to form favorable interactions with water molecules in neutral pH buffers, leading to low solubility. The solubility of related phenolic compounds like ferulic acid in water is known to be low.[7]
Q3: What are the initial signs of solubility problems in my experiment?
A3: The most common signs include:
-
Precipitation: The compound falls out of solution, appearing as a visible cloudiness, film, or solid particles after being added to the aqueous buffer.
-
Inconsistent Results: Poor solubility can lead to erratic and non-reproducible data in biological assays because the actual concentration of the compound in solution is unknown and lower than intended.
-
Phase Separation: An oily or film-like layer may appear on the surface of the buffer or at the bottom of the tube.
Q4: Can I just heat the buffer or use an ultrasonic bath to dissolve it?
A4: While gently warming the solution to 37°C and using sonication can help dissolve the compound initially, these are often temporary measures.[2] The compound may precipitate out of solution upon cooling to room temperature or during incubation. These methods should be used in conjunction with a more robust solubilization strategy, such as the use of cosolvents or other excipients.
Troubleshooting Guide: Addressing Solubility Issues
Problem: My compound precipitates immediately upon dilution in a biological buffer (e.g., PBS, TRIS).
This is the most common issue encountered. The following solutions are presented in order of preference, starting with the simplest and most common techniques.
Solution 1: Use of an Organic Cosolvent
This is the standard and most widely used method for dissolving hydrophobic compounds for in vitro assays. The strategy involves creating a high-concentration stock solution in a water-miscible organic solvent and then diluting this stock into your aqueous buffer.
Detailed Experimental Protocol:
-
Primary Stock Solution Preparation: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-50 mM).[2][4] Ensure the compound is fully dissolved.
-
Working Solution Preparation: Perform serial dilutions from your primary stock to create working solutions. It is critical to dilute the DMSO stock directly into the final aqueous buffer in a single step, ensuring vigorous mixing (vortexing) during the addition. Avoid creating intermediate dilutions in pure water or buffer, as this can cause precipitation.
-
Final Cosolvent Concentration: Crucially, ensure the final concentration of the organic solvent in your assay is low enough to not cause cellular toxicity or interfere with the experiment. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[8]
Troubleshooting Workflow for Cosolvent Method
Caption: Workflow for using a cosolvent to improve solubility.
Quantitative Data: Common Cosolvents for Biological Assays
| Cosolvent | Recommended Max. Final Conc. (v/v) | Notes |
| DMSO | < 0.5% | Most common and effective for many compounds. Can have biological effects at higher concentrations.[8] |
| Ethanol | < 0.5% | Good alternative to DMSO. Can be less toxic to some cell lines.[9][10] |
| Methanol | < 0.5% | Effective but generally more toxic than ethanol; use with caution.[10] |
| Polyethylene Glycol (PEG 300/400) | < 1.0% | A less common but useful option for some compounds. |
Solution 2: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" that is water-soluble.[5][12] This is an excellent method for reducing the required concentration of organic cosolvents.
Detailed Experimental Protocol:
-
Select a Cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v) in your desired biological buffer.
-
Complexation:
-
Method A (Direct Solubilization): Add the solid this compound directly to the cyclodextrin solution.
-
Method B (Solvent Evaporation): Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., methanol, ethanol). Add this solution to the aqueous cyclodextrin solution.
-
-
Incubation: Vigorously stir or sonicate the mixture at room temperature or slightly elevated temperature (e.g., 37°C) for several hours (4-24 hours) to allow for complex formation.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate contains the solubilized complex.
-
Quantification (Optional but Recommended): Use HPLC-UV to determine the exact concentration of this compound in the final filtered solution.
Comparison of Solubilization Methods
| Method | Principle | Advantages | Disadvantages |
| Cosolvency | Alters solvent polarity | Simple, fast, widely used.[13] | Final organic solvent conc. must be low to avoid toxicity.[8] |
| Cyclodextrins | Encapsulation (Inclusion Complex) | Significantly increases aqueous solubility, avoids organic solvents, low toxicity.[11][14] | Requires optimization (type of CD, concentration, time), may require concentration analysis. |
| pH Adjustment | Ionization of functional groups | Can be effective for ionizable compounds.[13] | Not ideal for this compound; may alter biological activity or buffer integrity. |
Potential Signaling Pathway Modulation
Based on its structural components (ferulic acid), this compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB.[1][15] Phenolic compounds may inhibit this pathway by preventing the degradation of the inhibitor protein IκB, which keeps NF-κB inactive in the cytoplasm.[1]
Hypothesized Inhibition of the NF-κB Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purifying Methyl 4-O-feruloylquinate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography optimization of Methyl 4-O-feruloylquinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying synthetic this compound?
A1: The most common impurities include isomeric byproducts such as Methyl 3-O-feruloylquinate and Methyl 5-O-feruloylquinate, which arise from the non-selective esterification of quinic acid.[1] Other impurities can include unreacted starting materials like methyl quinate and ferulic acid, as well as di- or tri-esterified products from over-reaction.[1] If protecting groups are used in the synthesis, incomplete deprotection can also lead to partially protected intermediates as impurities.[1]
Q2: What is the recommended primary purification strategy for this compound?
A2: Silica (B1680970) gel column chromatography is the primary and most common method for purifying this compound and its precursors.[1][2] This technique is effective for separating the desired 4-O-isomer from other isomers and byproducts.[1] For achieving very high purity (>98%), preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed, which is particularly useful for separating closely related isomers.[1]
Q3: Which stationary phase is most suitable for the column chromatography of this compound?
A3: Silica gel is a widely used and effective stationary phase for the separation of phenolic compounds like this compound.[3] For reversed-phase chromatography, C18-bonded silica is a popular choice.[4][5] Other stationary phases like Sephadex LH-20 and polyamide have also been used for purifying phenolics from crude extracts.[3] The choice of stationary phase can influence the selectivity of the separation.[4]
Q4: How can I monitor the separation of isomers during column chromatography?
A4: Thin Layer Chromatography (TLC) is the standard method for monitoring the fractions collected from the column.[1] By spotting the fractions on a TLC plate and developing it with an appropriate solvent system, you can identify the fractions containing the pure product and pool them accordingly.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete elution from the column.- Degradation of the compound on the silica gel.[6]- Cumulative losses at each purification step. | - Optimize the mobile phase polarity to ensure complete elution of the product.- Check the stability of your compound on silica gel using a 2D TLC test.[6]- Minimize the number of purification steps and handle fractions carefully to reduce losses. |
| Poor Separation of Isomers | - Inappropriate mobile phase composition.- Improperly packed column leading to channeling.[1]- Column overloading.[1] | - Systematically optimize the mobile phase composition. Consider using a gradient elution.[1]- Ensure the column is packed uniformly as a slurry and not allowed to run dry.[1]- The amount of crude product should typically be 1-2% of the weight of the silica gel.[1] |
| Compound Fails to Elute from the Column | - The mobile phase is not polar enough.- The compound has very high affinity for the stationary phase. | - Gradually increase the polarity of the mobile phase. For highly polar compounds, consider solvent systems containing small amounts of ammonia (B1221849) or formic acid.[3][6]- If using silica gel, consider switching to a less polar stationary phase or using reversed-phase chromatography. |
| Broad or Tailing Peaks | - Column overloading.- Interactions between the analyte and active sites on the stationary phase.- Inappropriate solvent used to dissolve the sample for loading. | - Reduce the amount of sample loaded onto the column.[1]- Add a small amount of a competing agent, like triethylamine (B128534) or acetic acid, to the mobile phase to block active sites.- Dissolve the sample in the initial mobile phase solvent or a solvent of similar or lower polarity.[7] |
| Product Fails to Crystallize After Purification | - Presence of residual impurities.- Inappropriate crystallization solvent.- The solution is not supersaturated. | - The product may require further purification by re-chromatography or preparative HPLC.[1]- Test various solvents and solvent mixtures to find a suitable system where the compound is soluble when hot and insoluble when cold.[1]- Concentrate the solution further or try scratching the inside of the flask to induce crystallization.[1] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for this compound Purification
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar eluent (e.g., a mixture of dichloromethane (B109758) and methanol).[1]
-
Column Packing: Carefully pour the slurry into the chromatography column. Allow the silica gel to settle and pack uniformly under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed. Add a layer of sand on top to prevent disturbance.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Alternatively, for samples not soluble in the eluent, use the dry-loading method: dissolve the sample, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[1][7]
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent. This can be done in a stepwise or continuous gradient.[1]
-
Fraction Collection and Monitoring: Collect fractions of a suitable volume. Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Dichloromethane:Methanol 95:5).[1]
-
Product Isolation: Combine the fractions that contain the pure this compound and remove the solvent under reduced pressure.
Table 1: Example TLC Rf Values for Isomer Monitoring
| Compound | Typical Rf Value Range (DCM:MeOH 95:5) |
| Di- and Tri-esters | > 0.6 |
| This compound | ~ 0.4 - 0.5 |
| Methyl 3-O-feruloylquinate | ~ 0.3 - 0.4 |
| Methyl 5-O-feruloylquinate | ~ 0.2 - 0.3 |
| Unreacted Methyl Quinate | < 0.1 |
| (Data adapted from typical separation profiles of related compounds)[1] |
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
For complex matrices like plant extracts, an initial cleanup using SPE can be beneficial before column chromatography.
-
Cartridge Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[8]
-
Sample Preparation and Loading: Dissolve the crude extract in a minimal amount of a solvent compatible with the initial mobile phase. Acidify the sample to pH 2-3 with formic or acetic acid to increase retention on the C18 stationary phase. Load the prepared sample onto the cartridge.[8]
-
Washing: Wash the cartridge with 5 mL of acidified deionized water (e.g., with 5% methanol) to remove polar impurities.[8]
-
Elution: Elute the this compound from the cartridge using 5 mL of methanol, which can be acidified with 0.1% formic acid to improve recovery.[8]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
Strategies to prevent acyl migration in feruloylquinate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of feruloylquinate isomers, focusing on strategies to prevent acyl migration.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in the context of feruloylquinate synthesis, and why is it a significant problem?
A1: Acyl migration is an intramolecular transesterification reaction where the feruloyl group relocates from one hydroxyl group to another on the quinic acid backbone. This isomerization process is problematic because it leads to a mixture of feruloylquinic acid (FQA) isomers (e.g., the conversion of 5-FQA to 3-FQA and 4-FQA). This lack of regiochemical control complicates purification, reduces the yield of the desired isomer, and can lead to inaccurate results in biological assays, as different isomers may exhibit distinct biological activities.
Q2: What are the primary factors that promote acyl migration during synthesis and workup?
A2: The main factors that accelerate acyl migration are:
-
pH: Basic and even neutral conditions significantly promote acyl migration.[1] Acidic conditions, on the other hand, are known to suppress this isomerization.
-
Temperature: Elevated temperatures provide the necessary activation energy for the acyl group to migrate.[1]
-
Solvent: The presence of protic solvents, like water or alcohols, can facilitate the transesterification reaction.
Q3: How can I minimize acyl migration during the final deprotection step of a regioselective synthesis?
A3: The deprotection step is critical for preventing acyl migration. To minimize this side reaction, it is advisable to use mild acidic conditions for the removal of protecting groups. For instance, using 1 M aqueous HCl in THF at room temperature is a common method.[2] It is crucial to avoid basic or strongly nucleophilic conditions during deprotection.
Q4: I am using the Knoevenagel condensation to synthesize 5-FQA, but my yields are low. What can I do to improve it?
A4: The Knoevenagel condensation for 5-FQA synthesis can indeed have variable yields.[3] To optimize the reaction, consider the following:
-
Catalyst: The choice and amount of base catalyst (e.g., pyridine, piperidine) are critical. Using a weak base is generally recommended to avoid side reactions.
-
Reaction Conditions: Temperature and reaction time should be carefully optimized. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
-
Purification: This reaction may produce several byproducts. A multi-step purification process involving extraction, concentration, and chromatographic techniques might be necessary to isolate the pure 5-FQA.[3]
Q5: Is enzymatic synthesis a viable option to avoid acyl migration completely?
A5: Yes, enzymatic synthesis is a promising strategy for achieving high regioselectivity and avoiding the harsh reaction conditions that lead to acyl migration. Lipases and feruloyl esterases can catalyze the specific esterification of a hydroxyl group on the quinic acid backbone under mild conditions.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of multiple FQA isomers detected by HPLC/NMR | Acyl migration has occurred during the reaction or workup. | - During synthesis, use a protecting group strategy to block other hydroxyl groups.- Ensure all reaction and workup steps are carried out under acidic conditions (pH < 4).- Avoid high temperatures during solvent removal and purification. |
| Low yield of the desired FQA isomer | - Incomplete reaction.- Acyl migration leading to a mixture of isomers.- Degradation of the product during purification. | - Monitor the reaction closely by TLC or HPLC to ensure completion.- Optimize reaction conditions (temperature, time, catalyst) to favor the desired product.- Use a purification method that minimizes exposure to conditions that promote degradation, such as preparative HPLC with an acidic mobile phase. |
| Difficulty in removing protecting groups without causing acyl migration | The deprotection conditions are too harsh (e.g., strongly basic or high temperature). | - Use milder deprotection reagents. For silyl (B83357) ethers, fluoride-based reagents like TBAF can be used, but the reaction should be buffered with acetic acid to maintain a non-basic pH.[6]- For acetals, mild acidic hydrolysis (e.g., aqueous HCl in THF) is effective.[2] |
| Co-elution of FQA isomers during HPLC purification | The chromatographic conditions are not optimized for separating closely related isomers. | - Adjust the mobile phase composition and gradient. Using a mobile phase with a pH of around 3.0 can improve separation.[7]- Consider a different stationary phase, such as a phenyl-hexyl or biphenyl (B1667301) column, which can offer different selectivity.[7] |
Data Presentation: Comparison of Synthetic Yields
The following table summarizes the overall yields for the synthesis of 3-O, 4-O, and 5-O-feruloylquinic acid isomers using a regioselective esterification strategy starting from D-(–)-quinic acid.
| Isomer | Protecting Group Strategy | Overall Yield (%) | Reference |
| 3-O-Feruloylquinic Acid | Lactone and ester protection | 33 | [2][8] |
| 4-O-Feruloylquinic Acid | Silyl and ester protection | 15 | [2][8] |
| 5-O-Feruloylquinic Acid | Acetal and ester protection | 45 | [2][8] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-O-Feruloylquinic Acid[2][8]
This protocol involves the protection of D-(-)-quinic acid to form a lactone, followed by ethanolysis, esterification, and deprotection.
-
Protection of Quinic Acid:
-
D-(-)-quinic acid is reacted with 2,2-dimethoxypropane (B42991) and p-toluenesulfonic acid in refluxing ethyl acetate (B1210297) to form the corresponding lactone.
-
-
Ethanolysis:
-
The crude lactone is treated with sodium ethoxide in ethanol (B145695) at -20 °C to yield the ethyl ester. The product is purified by column chromatography.
-
-
Esterification:
-
The protected ethyl quinate is dissolved in dichloromethane.
-
Pyridine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added.
-
3-(4-Acetoxy-3-methoxyphenyl)acryloyl chloride (prepared from ferulic acid) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
-
Deprotection:
-
The protecting groups are removed by stirring the compound in a mixture of 1 M aqueous HCl and THF (1:4) at room temperature.
-
The final product, 3-O-feruloylquinic acid, is purified by recrystallization.
-
Protocol 2: Synthesis of 5-O-Feruloylquinic Acid via Knoevenagel Condensation[3]
This method allows for the synthesis of 5-FQA without the need for protecting the hydroxyl groups of quinic acid.
-
Malonate Ester Formation:
-
Quinic acid is reacted with malonic acid in the presence of a suitable acid catalyst to form the malonate ester of quinic acid.
-
-
Knoevenagel Condensation:
-
The quinic acid malonate is dissolved in a suitable solvent (e.g., pyridine).
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is added to the solution.
-
The reaction mixture is heated, and the progress is monitored by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is subjected to a complex purification procedure, which may include extraction, concentration, and chromatographic purification, followed by recrystallization to obtain pure 5-O-feruloylquinic acid. The total yield for this method is reported to be around 19%.[3]
-
Protocol 3: Enzymatic Synthesis of Feruloylquinate (General Approach)
This protocol provides a general framework for the enzymatic synthesis of feruloylquinates, which offers high regioselectivity.
-
Enzyme Selection and Immobilization:
-
A suitable lipase (B570770), such as Candida antarctica lipase B (CALB), is chosen. Immobilized enzymes are often preferred for ease of separation.
-
-
Reaction Setup:
-
A protected quinic acid derivative with one free hydroxyl group at the desired position is dissolved in a suitable organic solvent (e.g., tert-butanol).
-
An activated ferulic acid derivative (e.g., ethyl ferulate) is added in a 1:1 molar ratio to the protected quinic acid.
-
The immobilized enzyme is added to the reaction mixture.
-
-
Reaction Conditions:
-
The reaction is stirred at a controlled temperature (e.g., 60 °C) under an inert atmosphere (e.g., nitrogen).
-
The progress of the reaction is monitored by HPLC.
-
-
Workup and Deprotection:
-
Once the reaction reaches equilibrium, the enzyme is filtered off.
-
The solvent is evaporated, and the protected feruloylquinate is purified.
-
The protecting groups are removed under mild acidic conditions as described in Protocol 1.
-
Visualizations
Caption: The problem of acyl migration during feruloylquinate synthesis.
Caption: Key strategies to prevent acyl migration in feruloylquinate synthesis.
References
- 1. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Francisco Plou Lab: Enzymatic synthesis of ferulic acid derivatives [franciscoploulab.eu]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Effective deprotection methods for synthesizing Methyl 4-O-feruloylquinate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-O-feruloylquinate. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during the deprotection steps of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the final deprotection in the synthesis of this compound?
A1: The final deprotection strategy for this compound typically involves the simultaneous or sequential removal of all protecting groups from the quinic acid and ferulic acid moieties.[1] This usually entails acidic hydrolysis to cleave protecting groups such as acetals or silyl (B83357) ethers on the quinic acid hydroxyls, and basic or acidic hydrolysis for the acetate (B1210297) group on the phenolic hydroxyl of the ferulic acid residue.[1][2]
Q2: Which protecting groups are commonly used for the hydroxyl groups of quinic acid and the phenolic hydroxyl of ferulic acid?
A2: For the vicinal diols of quinic acid, common protecting groups include acetals (e.g., formed with 2,2,3,3-tetramethoxybutane) and silyl ethers (e.g., TBDMS, TIPS).[2] The phenolic hydroxyl group of ferulic acid is often protected as an acetate ester to prevent side reactions during coupling.[1]
Q3: What are the common reagents and conditions for the deprotection of these groups?
A3: Acetal (B89532) groups are typically removed under acidic conditions, such as with 1 M aqueous HCl in THF or trifluoroacetic acid (TFA) in a mixture of dichloromethane (B109758) and water.[1][2] Silyl ethers can be cleaved with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions.[2] The acetate group on the ferulic acid moiety can be hydrolyzed under basic conditions (e.g., using a mild base in methanol) or acidic conditions.[3]
Q4: What are the main challenges encountered during the deprotection step?
A4: The primary challenges include incomplete deprotection, the potential for methyl ester hydrolysis, and acyl migration of the feruloyl group. Incomplete deprotection can result from suboptimal reaction conditions or sterically hindered protecting groups.[4] The methyl ester on the quinic acid is susceptible to hydrolysis under strong basic or acidic conditions.[3] Acyl migration, where the feruloyl group moves to an adjacent hydroxyl group on the quinic acid ring, can occur under both acidic and basic conditions, leading to isomeric impurities.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The progress of the deprotection reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] This allows for the visualization of the disappearance of the starting material and the appearance of the product, helping to determine the optimal reaction time and prevent over-reaction that could lead to side products.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
LC-MS analysis shows the presence of partially protected intermediates.
-
TLC analysis shows multiple spots corresponding to starting material and intermediates.
-
The final product yield is low.[4]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction closely by TLC or LC-MS and extend the reaction time as needed. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions.[4] |
| Suboptimal Reagent Concentration | Ensure the concentration of the deprotection reagent (e.g., acid or fluoride source) is adequate. For acid-catalyzed deprotection, using a higher concentration of acid or a stronger acid like neat TFA might be necessary for difficult cases.[4] |
| Poor Reagent Quality | Use fresh, high-quality deprotection reagents. Degraded reagents can lead to reduced efficiency. |
| Steric Hindrance | For sterically hindered protecting groups, harsher deprotection conditions or alternative, more potent reagents may be required. For example, for bulky silyl ethers, a combination of reagents might be more effective. |
Issue 2: Hydrolysis of the Methyl Ester
Symptoms:
-
LC-MS analysis shows the presence of the corresponding carboxylic acid (4-O-feruloylquinic acid).
-
The final product has a lower than expected molecular weight.
-
The product shows different solubility characteristics.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Harsh Basic or Acidic Conditions | Avoid using strong bases like NaOH or KOH for prolonged periods. If basic conditions are necessary for acetate removal, consider milder bases or carefully controlled reaction times.[3] For acid deprotection, use the mildest effective conditions and monitor the reaction to stop it as soon as the protecting groups are removed. |
| Presence of Water in the Reaction | For non-hydrolytic deprotection methods, ensure that all solvents and reagents are anhydrous to minimize ester cleavage. |
| Transesterification | When using alcoholic solvents for deprotection (e.g., methanol (B129727) for acetate removal), transesterification is a possibility. To avoid this, use a non-alcoholic solvent if the deprotection chemistry allows.[5] |
Issue 3: Acyl Migration
Symptoms:
-
The purified product contains isomeric impurities (e.g., Methyl 3-O-feruloylquinate, Methyl 5-O-feruloylquinate).
-
Multiple peaks with the same mass are observed in the LC-MS chromatogram.
-
NMR analysis shows a mixture of isomers.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate pH | Acyl migration is known to occur in chlorogenic acids under both acidic and basic conditions. Carefully control the pH of the reaction and workup. It is often recommended to stop the reaction before it reaches full completion to minimize isomerization. |
| Elevated Temperature | Higher temperatures can accelerate acyl migration. Conduct the deprotection at the lowest effective temperature. |
| Prolonged Reaction Time | Minimize the reaction time to what is necessary for complete deprotection to reduce the opportunity for acyl migration. |
Data Presentation
Table 1: Comparison of Deprotection Methods for Common Protecting Groups in Phenolic Acid Ester Synthesis
| Protecting Group | Reagent | Typical Conditions | Advantages | Potential Issues |
| Acetate (on Phenol) | Mild Base (e.g., K₂CO₃) in Methanol | Room Temperature, 1-4 hours | Selective for acetate over some other esters. | Potential for methyl ester transesterification. |
| Acid (e.g., HCl, TFA) | Room Temperature, 1-2 hours | Can be done simultaneously with acetal deprotection. | Risk of methyl ester hydrolysis. | |
| Acetal (on Diol) | Aqueous Acid (e.g., 1M HCl in THF) | Room Temperature, 2-4 hours | Generally clean and high-yielding.[2] | Can cleave acid-labile silyl ethers. |
| Trifluoroacetic Acid (TFA) in DCM/H₂O | Room Temperature, 1-3 hours | Stronger acid for more stable acetals.[1] | Increased risk of side reactions. | |
| Silyl Ethers (e.g., TBDMS) | Tetrabutylammonium fluoride (TBAF) in THF | Room Temperature, 1-12 hours | Mild and selective for silyl ethers. | Can be basic and promote other reactions. |
| Acid (e.g., HCl, Acetic Acid) | Varies with silyl group stability | Can be performed with acetal deprotection. | Less selective for different silyl ethers. |
Experimental Protocols
Protocol 1: Global Deprotection using Acidic Conditions
This protocol describes the simultaneous deprotection of acetal and acetate protecting groups.
-
Preparation: Dissolve the fully protected this compound precursor (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous hydrochloric acid (HCl) (e.g., a 4:1 v/v mixture).[2]
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Protocol 2: Two-Step Deprotection (Silyl Ether and Acetate)
This protocol is for precursors with silyl ether protecting groups on the quinic acid and an acetate on the ferulic acid.
-
Step 1: Silyl Ether Deprotection
-
Preparation: Dissolve the protected compound (1 equivalent) in anhydrous THF.
-
Reaction: Add a solution of TBAF (1.1 equivalents per silyl group) in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir.
-
Monitoring: Monitor by TLC until the silyl groups are cleaved.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract with an organic solvent, dry, and concentrate.
-
-
Step 2: Acetate Deprotection
-
Preparation: Dissolve the product from Step 1 in methanol.
-
Reaction: Add a catalytic amount of a mild base (e.g., potassium carbonate). Stir at room temperature.
-
Monitoring: Monitor by TLC until the acetate group is removed.
-
Work-up: Neutralize the base with a mild acid (e.g., dilute HCl). Remove the methanol under reduced pressure.
-
Purification: Extract the product and purify by column chromatography.
-
Mandatory Visualization
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting logic for deprotection in this compound synthesis.
References
Troubleshooting low bioactivity in synthetic batches of Methyl 4-O-feruloylquinate.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low bioactivity in synthetic batches of Methyl 4-O-feruloylquinate.
Frequently Asked Questions (FAQs)
Q1: My synthetic batch of this compound is showing lower than expected bioactivity. What are the potential causes?
Low bioactivity in a synthetic compound can stem from several factors, ranging from the compound's intrinsic properties to the experimental setup. Key areas to investigate include:
-
Compound Purity and Integrity: The presence of impurities, residual solvents, or byproducts from the synthesis can interfere with the bioassay. The stereochemistry of the synthetic product is also critical, as different stereoisomers can have vastly different biological activities.
-
Solubility and Aggregation: this compound, like many phenolic compounds, may have limited aqueous solubility. Poor solubility can lead to compound precipitation in the assay medium, reducing its effective concentration. Furthermore, phenolic compounds can form aggregates, which may lead to non-specific activity or sequestration of the compound, resulting in lower than expected potency.[1][2]
-
Compound Stability: The stability of the compound in the experimental conditions (e.g., cell culture medium, temperature, pH, light exposure) is crucial. Degradation of the compound over the course of the experiment will lead to a decrease in the active concentration.[3][4]
-
Experimental Assay Conditions: The bioassay itself can be a source of variability. Issues with cell health, reagent quality, and assay-specific interferences can all contribute to seemingly low bioactivity.
Q2: How can I confirm the purity and identity of my synthetic this compound?
It is essential to thoroughly characterize each new synthetic batch. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₈H₂₂O₉, MW: 382.36 g/mol ).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the correct regiochemistry of the feruloyl group on the quinate core.
Q3: What is the importance of stereochemistry for the bioactivity of this compound?
This compound is a chiral molecule, meaning it exists as different stereoisomers. The spatial arrangement of atoms can significantly impact how the molecule interacts with its biological target.[5][7] Different stereoisomers can exhibit variations in binding affinity, efficacy, and even metabolic stability.[8] The synthesis of this compound starts from D-(-)-quinic acid, but isomerization can potentially occur during the synthetic process.[9][10] It is crucial to confirm the stereochemical purity of the synthetic batch, as the presence of less active or inactive isomers will result in a lower overall observed bioactivity.
Q4: My compound appears to be precipitating in the cell culture medium. How can I address this solubility issue?
Poor aqueous solubility is a common challenge with phenolic compounds. Here are some strategies to improve the bioavailability of this compound in cell-based assays:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into the aqueous assay buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control in your experiments.[11]
-
Sonication and Warming: Gentle warming to 37°C and sonication can aid in the dissolution of the compound in the stock solvent.[5]
-
Serial Dilutions in Co-solvent: When preparing a dose-response curve, perform serial dilutions in the co-solvent (e.g., DMSO) before the final dilution into the aqueous medium.[11]
Troubleshooting Guides
Guide 1: Investigating Compound-Related Issues
This guide provides a step-by-step approach to diagnosing and resolving issues related to the synthetic compound itself.
dot
Caption: Troubleshooting workflow for compound-related issues.
Guide 2: Optimizing Bioassay Conditions
Even with a high-quality compound, the experimental setup can significantly impact the observed bioactivity. This guide helps troubleshoot common assay-related problems.
dot
Caption: Troubleshooting workflow for bioassay conditions.
Quantitative Data
Direct quantitative bioactivity data for this compound is limited in the literature. The following tables provide data for closely related feruloylquinic acid isomers to offer a point of reference. Note: These values should be used for comparative purposes only, as they were obtained from different studies and under varying experimental conditions.
Table 1: Antioxidant Activity of Feruloylquinic Acid Isomers
| Compound | Assay | IC₅₀ Value |
| 3-O-Feruloylquinic Acid | DPPH Radical Scavenging | 0.06 mg/mL |
| 3-O-Feruloylquinic Acid | ABTS Radical Scavenging | 0.017 mg/mL |
| 5-O-Feruloylquinic Acid | DPPH Radical Scavenging | ~9 µM |
| 5-O-Feruloylquinic Acid | Superoxide Anion Radical Scavenging | ~36 µM |
Data sourced from a comparative guide on feruloylquinic acid isomers.[1]
Table 2: Anti-Inflammatory Activity of Ferulic Acid Derivatives (for comparison)
| Compound | Target/Assay | IC₅₀ Value (µM) |
| Ferulic Acid | NO Production (LPS-induced RAW264.7) | 35.2 |
| Ferulic Acid Derivative (S-52372) | NO Production (LPS-induced RAW264.7) | Similar to Ferulic Acid |
| Thiazolidin-4-one Derivatives of Ferulic Acid | Protein Denaturation | Activity comparable to diclofenac |
Data synthesized from studies on ferulic acid and its derivatives.[12][13]
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a synthetic batch of this compound.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (approximately 325 nm).
-
Sample Preparation: Prepare a stock solution of the compound in methanol (B129727) or DMSO (e.g., 1 mg/mL) and dilute to an appropriate concentration for injection.
-
Data Analysis: Calculate purity by dividing the peak area of the main compound by the total peak area of all detected components, expressed as a percentage.[5][14]
Protocol 2: Assessment of Compound Stability in Cell Culture Medium
This protocol helps determine if the compound is degrading under the experimental conditions.
-
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system
-
-
Methodology:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Spike Medium: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the final working concentration.
-
Incubation: Aliquot the spiked medium into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each time point, remove one aliquot and immediately freeze it at -80°C to stop further degradation.
-
HPLC Analysis: Thaw all samples, centrifuge to pellet any precipitates, and analyze the supernatant by HPLC (using the method in Protocol 1) to quantify the amount of remaining this compound.
-
Data Analysis: Normalize the peak area at each time point to the peak area at t=0. Plot the percentage of the remaining compound against time to determine its stability profile.[3][15]
-
Signaling Pathways and Workflows
This compound is hypothesized to exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.[14][16]
dot
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
dot
Caption: Potential modulation of the MAPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Minimizing artifacts during extraction of Methyl 4-O-feruloylquinate.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of artifacts during the extraction of Methyl 4-O-feruloylquinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important during extraction?
A1: this compound is a natural phenolic compound and a derivative of chlorogenic acid, found in various plants.[1][2] Its stability is critical for accurate quantification, preserving its biological activity, and ensuring the reproducibility of experimental results.[3] Degradation or transformation into artifacts can lead to a loss of efficacy, the formation of unknown byproducts, and incorrect interpretation of its phytochemical profile and bioactivity.[3][4]
Q2: What are the primary artifacts formed during the extraction of this compound, and what causes their formation?
A2: The most common artifacts are other esters of feruloylquinic acid, particularly ethyl feruloylquinates, if ethanol (B145695) is used as a solvent.[3] This occurs through a chemical reaction called transesterification, where the alcohol solvent reacts with the this compound molecule.[4] Although methyl esters of feruloylquinic acid are common natural constituents, the use of methanolic or ethanolic solvents can generate these ester artifacts.[3][4]
Q3: What factors contribute to the degradation and artifact formation of this compound during extraction?
A3: Several factors can lead to the degradation and formation of artifacts:
-
Extraction Solvents: The use of alcoholic solvents like methanol (B129727) or ethanol can lead to the formation of methyl and ethyl ester artifacts through transesterification.[3][4]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation and can promote artifact formation.[3]
-
pH: Variations in pH can alter the molecular structure and reduce stability. Weakly acidic conditions are often preferred for phenolic compounds.[3]
-
Prolonged Extraction Time: Longer extraction times increase the exposure of the compound to potentially degradative conditions.[3]
-
Light: Exposure to UV and visible light can cause photodegradation.[3]
-
Oxygen: The presence of oxygen can lead to oxidation.[3]
Q4: How can I detect the presence of artifacts in my this compound extract?
A4: The presence of artifacts can be detected by:
-
The appearance of new or unexpected peaks in your chromatogram (e.g., HPLC, LC-MS).[3]
-
A decrease in the peak area of this compound over time or under different extraction conditions.[3]
-
Changes in the physical appearance of the sample, such as a color change.[3]
To confirm if unexpected peaks are artifacts, you can analyze the sample using mass spectrometry (MS) to identify the molecular weights of the unknown compounds.[5]
Troubleshooting Guide: Minimizing Artifact Formation
Problem: Unexpected peaks are observed in the HPLC/UPLC chromatogram, suggesting the formation of artifacts.
| Potential Cause | Recommended Solution |
| Transesterification with Alcoholic Solvents | Consider using non-alcoholic solvents for extraction. If alcohols are necessary, use the mildest conditions possible (low temperature, short duration).[4] |
| High Extraction Temperature | Maintain a low temperature throughout the extraction process. Consider using a cold solvent and performing the extraction on ice.[3] |
| Prolonged Extraction Time | Optimize the extraction time to maximize the yield of the target compound while minimizing artifact formation. Shorter extraction times are generally preferable.[3] |
| Inappropriate pH | Ensure the pH of the solvent is optimal for the stability of this compound. Weakly acidic conditions are often preferred for phenolic compounds.[3] |
| Oxidation | Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Photodegradation | Protect the sample from light during extraction and storage by using amber vials or covering containers with aluminum foil. |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) with Minimized Artifact Formation
This protocol is adapted for the extraction of free phenolic compounds from plant materials while minimizing thermal degradation and extraction time.[6]
-
Preparation: Weigh 1.0 g of dried, powdered plant material and place it into a 50 mL microwave-safe extraction vessel.[6]
-
Solvent Addition: Add 20 mL of 70% aqueous ethanol to the vessel.[6] To minimize transesterification, consider replacing ethanol with a non-alcoholic solvent system if compatible with the target compound.
-
Extraction: Secure the vessel in the MAE system. Set the following parameters:
-
Cooling & Filtration: After extraction, allow the vessel to cool to room temperature. Filter the mixture through Whatman No. 1 filter paper.[6]
-
Solvent Removal: Evaporate the ethanol from the filtrate using a rotary evaporator at a low temperature (e.g., < 40°C).[6]
Protocol 2: Solid-Phase Extraction (SPE) for Purification
This protocol is a general method for purifying this compound from a crude extract using a C18 reversed-phase cartridge.[7]
-
Cartridge Conditioning:
-
Sample Preparation and Loading:
-
Dissolve the crude extract in a minimal amount of a solvent compatible with the initial mobile phase (e.g., water with a small percentage of organic solvent).[7]
-
Acidify the sample to a pH of approximately 2-3 with formic acid.[7]
-
Load the prepared sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).[7]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water containing a low percentage of organic solvent (e.g., 5% methanol) and acidified to pH 2-3 to remove polar impurities.[7]
-
-
Elution:
-
Elute the bound this compound from the cartridge using 5 mL of methanol, which can be acidified with 0.1% formic acid to enhance elution.[7]
-
-
Post-Elution Processing:
Data Presentation
Table 1: Factors Influencing Artifact Formation During Extraction
This table illustrates the expected trends in artifact formation based on key extraction parameters. Actual conversion rates will vary.[4]
| Parameter | Condition | Expected Artifact Formation |
| Temperature | Low (e.g., 4°C) | Minimal |
| High (e.g., 60°C) | Increased | |
| Duration | Short (e.g., < 1 hour) | Minimal |
| Long (e.g., > 12 hours) | Increased | |
| Solvent | Non-alcoholic | Negligible transesterification |
| Alcoholic (e.g., Methanol) | Potential for transesterification |
Visualizations
Caption: Recommended workflow for extraction, purification, and analysis to minimize artifact formation.
Caption: Troubleshooting workflow for identifying potential causes of artifact formation.
References
Technical Support Center: Enhancing the Stability of Methyl 4-O-feruloylquinate in Solution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the stability of Methyl 4-O-feruloylquinate in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a natural phenolic compound, an ester of ferulic acid and methyl quinate, belonging to the chlorogenic acid family.[1][2] Its stability in solution is crucial for accurate quantification, maintaining its biological activity, and ensuring the reproducibility of experimental results.[3] Degradation can lead to a loss of efficacy and the formation of unknown byproducts.
Q2: What are the primary factors that lead to the degradation of this compound in solution?
Like other phenolic compounds, the stability of this compound is primarily influenced by three main factors:
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation.[3]
-
pH: Alkaline and even neutral pH conditions can promote degradation and isomerization, which is the migration of the feruloyl group to a different position on the quinate ring.[3]
-
Light: Exposure to light, particularly UV light, can contribute to the degradation of phenolic compounds.
Q3: What are the main degradation pathways for this compound?
Based on studies of structurally similar feruloylquinic acids (FQAs), the primary degradation pathways for this compound are expected to be:[3]
-
Hydrolysis: The cleavage of the ester bond, which would release ferulic acid and methyl quinate.
-
Isomerization: The feruloyl group can migrate to other positions on the quinic acid core, forming isomers such as Methyl 3-O-feruloylquinate and Methyl 5-O-feruloylquinate.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored byproducts like quinones.[4][5]
Q4: What is the optimal way to store solutions of this compound?
For optimal stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
pH: Maintain a slightly acidic pH (around 3-4) in the solvent system.
-
Solvent: Hydroethanolic solutions (e.g., 70% ethanol (B145695) in water) with a slightly acidic pH may offer better stability than methanol-based or purely aqueous solutions.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Gradual decrease in the concentration of this compound in stored solutions. | Ongoing degradation of the compound in the solvent. | - Store solutions at -20°C or -80°C and protect from light.[4]- Consider using a hydroethanolic solvent with an acidic pH for storage.[4]- Analyze samples as soon as possible after preparation. |
| Inconsistent concentrations between replicate samples. | Variable degradation due to inconsistent sample handling. | - Standardize all sample preparation steps, including extraction time, temperature, and solvent composition.[3]- Ensure uniform heating if a heating step is necessary.[3]- Process all samples in a timely manner after extraction.[3] |
| Appearance of new peaks in HPLC chromatograms over time. | Isomerization or degradation of this compound. | - Analyze the mass of the new peaks using LC-MS to identify them as isomers or degradation products.- To minimize isomerization, maintain a low temperature and acidic pH during sample preparation and storage. |
| Solution turns a brownish color. | Oxidation of the phenolic group, leading to the formation of colored quinones and other byproducts.[4][5][6] | - Minimize exposure to oxygen by using degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon).- Protect the solution from light. |
| Low recovery after extraction from a biological matrix. | Degradation during the extraction process. | - Maintain a low temperature throughout the extraction procedure.- Optimize the extraction time to maximize yield while minimizing degradation.[3] |
Quantitative Data on the Stability of Related Compounds
Direct quantitative data on the stability of this compound is limited. The following tables summarize stability data for caffeoylquinic acids (CQAs), which are structurally similar and can provide insights into the stability of feruloylquinic acid derivatives.
Table 1: Effect of pH on the Stability of Caffeoylquinic Acid Isomers
| pH | Condition | 3-CQA Stability | 4-CQA Stability | 5-CQA Stability | Isomerization Tendency |
| 4.69 | Aqueous solution | Stable | Stable | Stable | Minimal isomerization observed |
| 7.96 | Aqueous solution | Unstable | Unstable | Unstable | Rapid isomerization and degradation |
| 9.22 | Aqueous solution | Very unstable | Very unstable | Very unstable | Very rapid isomerization and degradation |
| Data is qualitative and based on the reported stability of CQAs to show general trends applicable to FQAs. |
Table 2: Effect of Solvents on the Stability of 5-Caffeoylquinic Acid (5-CQA)
| Solvent | Stability |
| Pure Ethanol | Relatively Stable |
| 50% Ethanol | Relatively Stable |
| Pure Methanol | Significant Degradation Observed |
| 50% Methanol | Significant Degradation Observed |
| Pure Water | Significant Degradation Observed |
| This data suggests that hydroethanolic solutions may provide better stability for chlorogenic acids compared to methanol-based or purely aqueous solutions.[4] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound under different storage conditions (temperature, pH, and light exposure).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., methanol, ethanol, water)
-
Buffers of different pH values (e.g., pH 4, 7, and 9)
-
Amber and clear glass vials
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol.
-
Sample Preparation: Aliquot the stock solution into different vials and dilute with the respective buffers to achieve the final desired concentration and pH. Prepare sets of samples in both amber and clear vials.
-
Storage: Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound remaining. A typical HPLC method would use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the major degradation products of this compound.
Materials:
-
Degraded samples of this compound from Protocol 1
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Use the degraded samples from the stability study.
-
LC-MS Analysis: Inject the samples into the LC-MS system. The liquid chromatography conditions can be similar to those used for the HPLC analysis.
-
Mass Spectrometry: Acquire mass spectra in both positive and negative ion modes. Perform MS/MS fragmentation analysis on the parent ions of the potential degradation products.
-
Data Interpretation: Analyze the mass spectra and fragmentation patterns to propose the structures of the degradation products. Compare the masses with the expected masses of potential isomers and hydrolysis products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Optimizing Reversed-Phase HPLC Resolution of Methyl 4-O-feruloylquinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of Methyl 4-O-feruloylquinate in reversed-phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound?
A1: A solid starting point for separating this compound and related phenolic compounds is to use a reversed-phase C18 column with a binary gradient.[1] The mobile phase typically consists of an acidified aqueous phase (Mobile Phase A) and an organic solvent (Mobile Phase B).[1]
Q2: How does the choice of organic solvent in the mobile phase affect the separation of this compound?
A2: The choice of organic solvent, such as acetonitrile (B52724) or methanol (B129727), significantly alters the selectivity of the separation.[1] Acetonitrile generally has a lower viscosity and may offer different selectivity for aromatic and phenolic compounds compared to methanol.[1] It is advisable to screen both solvents during method development to determine which provides superior resolution for your specific sample matrix.[1]
Q3: What is the significance of mobile phase pH when analyzing this compound?
A3: Mobile phase pH is a critical parameter for the analysis of ionizable compounds like this compound, which is acidic.[1][2] Operating at a lower pH, typically around 2.5-3.5, suppresses the ionization of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[1][3] This leads to improved peak shape and retention.[1]
Q4: When should I consider using a different column chemistry?
A4: If you are unable to achieve the desired resolution by modifying the mobile phase, exploring alternative column chemistries is a logical next step.[1] For aromatic compounds like this compound, stationary phases such as Phenyl-Hexyl or Biphenyl (B1667301) can offer different selectivity compared to standard C18 columns due to potential π-π interactions.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
Issue: Poor Peak Resolution or Co-elution
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition:
-
Adjust Organic Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention time and may improve the separation of closely eluting peaks.[5]
-
Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity and improve resolution.[6]
-
Modify Aqueous Phase pH: Adjusting the pH of the aqueous mobile phase can influence the ionization of this compound and other components, thereby affecting retention and selectivity.[2] For acidic compounds, a lower pH is generally recommended.[2]
-
-
Gradient Slope is Too Steep:
-
Suboptimal Column Temperature:
-
Inadequate Column Chemistry:
Issue: Peak Tailing
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase:
-
Phenolic compounds can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[3] Using a high-purity, end-capped C18 column can minimize these interactions.[1] Lowering the mobile phase pH also helps to suppress the ionization of these silanol groups.[1]
-
-
Column Overload:
Issue: Unstable Retention Times
Possible Causes & Solutions:
-
Inadequate Column Equilibration:
-
Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[4]
-
-
Pump Malfunction or Leaks:
-
Fluctuations in Column Temperature:
-
Using a column oven is crucial to maintain a stable temperature and ensure reproducible retention times.[1]
-
Data Presentation
Table 1: Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Starting Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | HPLC-grade water with 0.1% formic acid (pH ~2.5-3.5)[1] |
| Mobile Phase B | Acetonitrile or Methanol[1] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | UV at 320-325 nm[1][9] |
| Injection Volume | 10 µL[1] |
Table 2: Troubleshooting Summary for Poor Resolution
| Parameter to Adjust | Action | Expected Outcome |
| Organic Solvent % | Decrease | Increased retention, potentially improved resolution[5] |
| Organic Solvent Type | Switch between Acetonitrile and Methanol | Altered selectivity[1] |
| Mobile Phase pH | Lower to ~2.5-3.5 | Improved peak shape for acidic compounds[1] |
| Gradient Time | Increase | Better separation of closely eluting peaks[1] |
| Column Temperature | Increase or Decrease (e.g., 25-40 °C) | Altered selectivity and efficiency[1] |
| Column Chemistry | Switch from C18 to Phenyl-Hexyl | Alternative selectivity for aromatic compounds[1] |
Experimental Protocols
Protocol 1: Basic HPLC Method Development
-
System Preparation:
-
Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile).[1]
-
Filter and degas both mobile phases.[10]
-
Install a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and equilibrate the system with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]
-
-
Sample Preparation:
-
Initial Scouting Gradient:
-
Method Optimization:
-
Based on the scouting run, adjust the gradient slope and duration to improve the separation of the target peak from impurities.[1]
-
If co-elution occurs, systematically modify one parameter at a time (e.g., change the organic solvent to methanol, alter the column temperature) and observe the effect on resolution.[6]
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Caption: A systematic workflow for developing an HPLC method for isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. uhplcs.com [uhplcs.com]
Dealing with co-eluting compounds during the analysis of Methyl 4-O-feruloylquinate.
Welcome to the technical support center for the analysis of Methyl 4-O-feruloylquinate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to chromatographic analysis, with a specific focus on resolving issues with co-eluting compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and practical guidance for troubleshooting issues encountered during the analysis of this compound and related compounds.
Q1: What are the primary causes of co-elution when analyzing this compound?
Co-elution is a significant challenge in the analysis of this compound, primarily due to the presence of structurally similar isomers. The main culprits are:
-
Regioisomers: this compound is one of several isomers where the feruloyl group is attached to different positions on the quinic acid core. Its most common co-eluting isomers are Methyl 3-O-feruloylquinate and Methyl 5-O-feruloylquinate. These compounds have the same mass and similar polarities, making them difficult to separate using standard chromatographic methods.[1]
-
Geometric Isomers: The ferulic acid moiety can exist as cis or trans isomers. While the trans isomer is typically more stable and abundant, the presence of the cis isomer can lead to closely eluting or overlapping peaks.[2]
-
Complex Sample Matrix: When analyzing extracts from natural products, the vast number of other secondary metabolites, such as other chlorogenic acids and flavonoids, can interfere and co-elute with the target analyte.[3][4]
Q2: My chromatogram shows a broad or shouldered peak. How can I confirm co-elution?
A distorted peak shape, such as shouldering or excessive tailing, is a strong indicator of co-eluting compounds.[5][6] To confirm this, you can use the following detector-based techniques:
-
Diode Array Detector (DAD/PDA) Analysis: A DAD collects UV-Vis spectra across the entire peak. By performing a peak purity analysis, the software can compare spectra from the upslope, apex, and downslope of the peak.[5][6] If the spectra are not identical, it indicates the presence of more than one compound.[5][6]
-
Mass Spectrometry (MS) Analysis: An MS detector can provide definitive evidence. By examining the mass spectra at different points across the chromatographic peak, you can identify if multiple mass-to-charge ratios (m/z) are present. For isomers with the same m/z, you can analyze fragmentation patterns (MS/MS), which often differ and can be used for identification.[1][5]
Q3: How can I improve the chromatographic separation of this compound from its isomers?
Improving the resolution between closely eluting isomers requires a systematic approach to method development.[5] Consider the following steps:
-
Optimize Mobile Phase Composition: This is often the most effective first step.[2]
-
Adjust Solvent Strength: If peaks elute too early (low capacity factor, k'), decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention time and allow more opportunity for separation.[2][6]
-
Change Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. This alters interactions with the stationary phase and can significantly impact resolution.[2][7]
-
Control pH: For acidic compounds like feruloylquinic acids, maintaining a low pH (e.g., 2.5-3.5 using formic or acetic acid) ensures they are in a single, non-ionized form, leading to sharper, more reproducible peaks.[7][8]
-
-
Modify the Gradient Profile: A shallow gradient (a slow increase in organic solvent concentration) around the elution point of the isomers can dramatically improve separation.[7]
-
Adjust Column Temperature: Increasing the column temperature reduces mobile phase viscosity and can alter selectivity.[2] Experiment with temperatures between 25°C and 40°C in 5°C increments to find the optimal balance between resolution and analysis time.[7]
-
Select an Alternative Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next variable to change.[7]
Q4: Can MS/MS fragmentation distinguish this compound from its co-eluting isomers?
Yes. Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between regioisomers that are chromatographically co-eluted.[1] While isomers of feruloylquinic acid have the same parent ion mass ([M-H]⁻ at m/z 367), their fragmentation patterns upon collision-induced dissociation (CID) are distinct due to the different positions of the feruloyl ester linkage.[1]
Key diagnostic fragments in negative ion mode include:
-
3-O-feruloylquinic acid: Produces a base peak at m/z 191 (quinic acid) and a significant fragment at m/z 173.[1]
-
4-O-feruloylquinic acid: Shows a representative secondary peak at m/z 193.[1]
-
5-O-feruloylquinic acid: Is characterized by a base peak at m/z 173 (dehydrated quinic acid).[1]
By using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, you can selectively monitor these unique fragment ions for each isomer, allowing for accurate quantification even in the absence of complete chromatographic separation.[9]
Data Presentation: Chromatographic Conditions
The following table summarizes typical starting conditions for the separation of feruloylquinic acid isomers based on published methods. These should be used as a foundation for further method optimization.
| Parameter | Condition 1 | Condition 2 | Notes |
| System | UHPLC-MS/MS | HPLC-DAD | UHPLC provides higher resolution for complex separations.[2] |
| Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm)[2] | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | Phenyl columns offer alternative selectivity for aromatic compounds.[7] |
| Mobile Phase A | Water + 0.1% Formic Acid[2][7] | Water + 0.1% Formic Acid | Acidification ensures sharp, symmetrical peaks.[2] |
| Mobile Phase B | Acetonitrile[7] | Methanol | Acetonitrile and methanol provide different selectivities.[7] |
| Gradient | 5-40% B over 15 min | 10-50% B over 20 min | A shallow gradient is crucial for resolving isomers.[7] |
| Flow Rate | 0.3 mL/min[2] | 1.0 mL/min | Flow rate should be optimized for column dimensions.[7] |
| Column Temp. | 30 °C[7] | 35 °C | Temperature can be adjusted to fine-tune selectivity.[2] |
| Detection | MS/MS (MRM) | UV at 320 nm[7] | MS/MS provides higher selectivity and sensitivity.[10] |
Experimental Protocols
Protocol: UHPLC-MS/MS Analysis of Feruloylquinic Acid Isomers
This protocol provides a robust method for the separation and quantification of this compound and its isomers in a complex matrix.
1. Sample Preparation (Solid-Phase Extraction) [11]
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water with 0.1% formic acid.
-
Loading: Load the pre-treated sample extract (dissolved in an aqueous solution) onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the analytes with 5 mL of methanol (acidified with 0.1% formic acid) into a clean collection tube.[11]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. Chromatographic Conditions [2][9]
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 min: 5% B
-
15.0 min: 40% B
-
16.0 min: 95% B
-
18.0 min: 95% B
-
18.1 min: 5% B
-
20.0 min: 5% B
-
3. Mass Spectrometry Conditions [1][9]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (for non-methylated forms):
-
Parent Ion (Q1): m/z 367.1
-
3-O-FQA (Product Ion Q3): m/z 191.1
-
4-O-FQA (Product Ion Q3): m/z 193.1
-
5-O-FQA (Product Ion Q3): m/z 173.1 (Note: Specific transitions for methylated forms should be determined by infusing a standard of this compound).
-
Visualization of Biological Context
Based on its structural similarity to other chlorogenic acids, this compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ftb.com.hr [ftb.com.hr]
- 5. youtube.com [youtube.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Optimizing reaction conditions for the esterification of ferulic acid and methyl quinate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of ferulic acid and methyl quinate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the esterification of ferulic acid with methyl quinate?
The principal challenge is achieving regioselectivity. Methyl quinate is a polyhydroxylated cycloalkane, and direct esterification with ferulic acid can lead to a mixture of isomeric products, primarily Methyl 3-O-feruloylquinate, Methyl 4-O-feruloylquinate, and Methyl 5-O-feruloylquinate.[1] Over-reaction can also result in the formation of di- or tri-feruloyl esters.[1] Additionally, ferulic acid is susceptible to oxidation and is heat-sensitive, which can lead to low yields in traditional high-temperature esterification methods.[2][3]
Q2: What is the most common strategy to synthesize this compound selectively?
The most prevalent and effective strategy involves a multi-step chemical synthesis that uses protecting groups to ensure the feruloyl group is attached specifically to the C-4 hydroxyl of methyl quinate.[4][5] This process typically includes:
-
Protection of Ferulic Acid: The phenolic hydroxyl group of ferulic acid is protected, often as an acetate (B1210297) ester, to prevent it from reacting.
-
Activation of Protected Ferulic Acid: The carboxylic acid group of the protected ferulic acid is activated, commonly by converting it to an acyl chloride, to make it more reactive for the esterification.[4]
-
Selective Protection of Methyl Quinate: The hydroxyl groups at the C-1, C-3, and C-5 positions of methyl quinate are protected, leaving the C-4 hydroxyl group available for esterification.[4]
-
Coupling Reaction: The activated, protected ferulic acid is reacted with the selectively protected methyl quinate.[4]
-
Deprotection: All protecting groups are removed to yield the final product, this compound.[4]
Q3: Are there alternative coupling methods for the esterification of sterically hindered alcohols like methyl quinate?
Yes, for sterically hindered alcohols, alternative coupling methods that proceed under mild conditions can be advantageous. These include:
-
Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). It is known to be effective for a wide range of substrates under neutral conditions.
-
Mitsunobu Reaction: This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It is particularly useful for converting primary and secondary alcohols to esters with an inversion of stereochemistry and is effective for sterically hindered substrates.[5][6]
Q4: Can enzymatic methods be used for this esterification?
Enzymatic methods, particularly using lipases, are a promising green alternative for esterification reactions.[7] Lipases can exhibit high regioselectivity, potentially reducing the need for extensive protection and deprotection steps. While specific protocols for the lipase-catalyzed esterification of ferulic acid and methyl quinate are not extensively detailed in readily available literature, research on lipase-catalyzed reactions with similar polyhydroxylated compounds, like catechins, has shown success in selective acylation.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Coupling Step | - Incomplete activation of ferulic acid.- Steric hindrance at the C-4 hydroxyl of methyl quinate.- Inefficient coupling agent. | - Ensure the complete conversion of ferulic acid to its activated form (e.g., acyl chloride) before the coupling reaction.- Consider using a Mitsunobu reaction, which is known to be effective for sterically hindered alcohols.[5]- For direct coupling, explore Steglich esterification conditions with DCC/DMAP.[5] |
| Formation of Multiple Isomers | - Incomplete or non-selective protection of the hydroxyl groups on methyl quinate.- Acyl migration of the feruloyl group. | - Verify the complete protection of the C-3 and C-5 hydroxyls using analytical methods like NMR before proceeding with the esterification.- To minimize acyl migration from the C-4 to the C-5 position, it is advisable to carefully monitor the reaction and stop it before it reaches full completion.[5] |
| Difficulty in Product Purification | - Presence of closely related isomers.- Unreacted starting materials and reagents. | - Optimize the mobile phase for silica (B1680970) gel column chromatography to improve the separation of isomers.- Employ a thorough aqueous work-up procedure to remove water-soluble reagents and byproducts before chromatography.- For very high purity, consider using preparative high-performance liquid chromatography (Prep-HPLC).[1] |
| Product Fails to Crystallize | - Presence of residual impurities.- Inappropriate solvent choice.- The solution is not sufficiently concentrated. | - If impurities are suspected, further purification by column chromatography or Prep-HPLC may be necessary.- Test various solvent systems to find a suitable one for crystallization. Ethyl acetate/hexane or methanol/water are often good starting points.- Slowly evaporate the solvent to achieve a supersaturated solution, then cool slowly. Scratching the inside of the flask or adding a seed crystal can induce crystallization.[1] |
Experimental Protocols
Protocol 1: Multi-Step Chemical Synthesis of this compound
This protocol is a generalized representation of a multi-step synthesis and may require optimization for specific laboratory conditions.
Step 1: Protection of Ferulic Acid (Acetylation)
-
Dissolve ferulic acid in pyridine (B92270) and cool to 0 °C.
-
Add acetic anhydride (B1165640) dropwise and allow the mixture to warm to room temperature.
-
Stir for 2 hours.
-
Pour the reaction mixture into ice-cold water and acidify with 2 M HCl.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-acetoxy-3-methoxycinnamic acid.[4]
Step 2: Activation of Protected Ferulic Acid (Acyl Chloride Formation)
-
Suspend 4-acetoxy-3-methoxycinnamic acid in dry dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C and add oxalyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting 4-acetoxy-3-methoxycinnamoyl chloride is used immediately in the next step.[4]
Step 3: Preparation of Selectively Protected Methyl Quinate This is a complex, multi-step process that requires selective protection and deprotection to yield a methyl quinate derivative with a free 4-hydroxyl group. This procedure needs to be adapted from specialized literature on quinic acid chemistry.[4]
Step 4: Coupling Reaction
-
Dissolve the selectively protected methyl quinate in a mixture of dry DCM and pyridine.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the solution to 0 °C and add a solution of 4-acetoxy-3-methoxycinnamoyl chloride in dry DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
Step 5: Deprotection
-
Dissolve the protected coupled product in a suitable solvent system (e.g., a mixture of DCM and water).
-
Add a deprotecting agent, such as trifluoroacetic acid, and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.[4]
Data Presentation
Table 1: Hypothetical Yields for Multi-Step Synthesis of this compound
| Step | Reaction | Typical Yield (%) |
| 1 | Protection of Ferulic Acid | 90-95 |
| 2 | Activation of Protected Ferulic Acid | >95 (used immediately) |
| 3 | Preparation of Protected Methyl Quinate | Varies significantly |
| 4 | Coupling Reaction | 60-75 |
| 5 | Deprotection | 65-75 |
| - | Overall Yield | Variable, dependent on Step 3 |
Note: These are representative yields and will vary based on the specific protecting groups used and optimization of each step.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for esterification optimization.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Methyl 4-O-feruloylquinate and 4-O-feruloylquinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of Methyl 4-O-feruloylquinate and its parent compound, 4-O-feruloylquinic acid. While direct comparative studies are limited in publicly available literature, this document synthesizes existing data on their individual activities and those of structurally related compounds to offer a comprehensive overview for research and development purposes.
Introduction
This compound and 4-O-feruloylquinic acid are phenolic compounds belonging to the chlorogenic acid family, known for their potential therapeutic properties.[1][2] As derivatives of ferulic acid and quinic acid, they are of significant interest for their antioxidant, anti-inflammatory, and neuroprotective effects.[1] this compound is the methyl ester of 4-O-feruloylquinic acid, and this structural difference may influence its bioavailability and metabolic fate.[2] This guide will delve into their comparative efficacy, supported by available experimental data and detailed protocols.
Data Presentation: A Comparative Overview
Quantitative data on the bioactivities of both compounds are summarized below. It is important to note that direct comparisons of IC₅₀ values should be made with caution, as experimental conditions may vary between studies. Data for structurally similar compounds are included to provide an expected range of activity where specific data is unavailable.
Antioxidant Activity
| Compound | Assay | Cell Line/System | IC₅₀ Value | Source |
| This compound | Cellular Antioxidant Assay (CAA) | HEK293 or SH-SY5Y | Data not available | [1] |
| 3-O-feruloylquinic acid (related compound) | DPPH Radical Scavenging | - | 0.06 mg/mL | [3] |
| 3-O-feruloylquinic acid (related compound) | ABTS Radical Scavenging | - | 0.017 mg/mL | [3] |
| 4-O-feruloylquinic acid | Antioxidant Assays | - | No quantitative data available | [3] |
| 5-O-feruloylquinic acid (related compound) | DPPH Radical Scavenging | - | ~9 µM | [3] |
| 5-O-feruloylquinic acid (related compound) | Superoxide Anion Radical Scavenging | - | ~36 µM | [3] |
Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC₅₀ Value | Source |
| This compound | Inhibition of Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Data not available | [1] |
| 3-O-feruloylquinic acid (related compound) | Inhibition of Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibitory rate of 60.92% at 400 µg/mL | [4] |
| 4-O-feruloylquinic acid | Anti-inflammatory Assays | - | Data not available | |
| 4,5-Dicaffeoylquinic Acid (related compound) | Inhibition of Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Significant reduction at 4 µM | [5] |
Neuroprotective Activity
| Compound | Assay | Cell Line/Model | Key Findings | Source |
| This compound | Neurotoxin-induced cell death | SH-SY5Y | Data not available | [1] |
| 4-O-feruloylquinic acid | In vivo models of neurodegenerative diseases | Animal models | Detected in plasma and urine after coffee consumption | [6] |
| Ferulic Acid (parent compound) | Cerebral Ischemia/Reperfusion Injury | Rats and PC-12 cells | Attenuated memory impairment and reduced neuronal apoptosis | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and replication of studies.
Cellular Antioxidant Assay (CAA) for this compound
This protocol assesses the ability of this compound to inhibit intracellular reactive oxygen species (ROS) formation.[1]
-
Cell Culture and Seeding: Culture human embryonic kidney 293 (HEK293) or human neuroblastoma (SH-SY5Y) cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Seed cells in a 96-well black, clear-bottom plate at a density of 4.0 × 10³ cells/cm² and incubate for 24 hours.[1]
-
Compound Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) and dilute to desired concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free medium. Wash cells with phosphate-buffered saline (PBS) and add the diluted compound solutions for 1-4 hours.[1]
-
Induction of Oxidative Stress and ROS Measurement: After incubation, add a working solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to each well and incubate for 30-60 minutes. Wash the cells with PBS.[1]
-
Data Analysis: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Calculate the percentage of ROS inhibition and determine the IC₅₀ value.[1]
Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol evaluates the anti-inflammatory effects of the compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.[1]
-
Compound Treatment and Inflammatory Challenge: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Induce an inflammatory response by adding LPS at a final concentration of 1 µg/mL and incubate for 18-24 hours.[1]
-
Measurement of Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent assay.[1]
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-only treated cells and determine the IC₅₀ values.[1]
Neuroprotection Assay against Neurotoxin-Induced Cell Death
This protocol assesses the ability of the compounds to protect neuronal cells from neurotoxin-induced damage.[1]
-
Cell Culture and Differentiation: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium with 10% FBS. For a more neuron-like phenotype, differentiate the cells with 10 µM retinoic acid for 5-7 days.[1]
-
Compound Treatment and Neurotoxin Challenge: Pre-treat the differentiated cells with various concentrations of the test compound for 1-2 hours. Induce neuronal damage by adding a neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta peptides) and incubate for 24-48 hours.
-
Measurement of Cell Viability: Assess cell viability using the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration of the test compound compared to the neurotoxin-only treated cells.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and 4-O-feruloylquinic acid are hypothesized to be mediated through the modulation of key signaling pathways.
Hypothesized Anti-inflammatory Signaling Pathway
Both compounds likely exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Esterification of Chlorogenic Acid: A Comparative Guide to its Impact on Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The bioactivity of naturally occurring phenolic compounds is a burgeoning field of research, with chlorogenic acid (CGA) being a prominent molecule of interest due to its well-documented antioxidant, anti-inflammatory, and enzyme inhibitory properties. A common modification to enhance the lipophilicity and potential bioavailability of such compounds is methyl esterification. This guide provides a comprehensive comparison of the bioactivity of chlorogenic acid and its methyl ester (CME), presenting available experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of chlorogenic acid and its methyl ester. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, data from different studies are presented, and direct comparison of absolute values should be approached with caution.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Chlorogenic Acid | DPPH | Data not available in direct comparison | N/A |
| Methyl Chlorogenate | DPPH | Data not available in direct comparison | N/A |
| Chlorogenic Acid | ABTS | Data not available in direct comparison | N/A |
| Methyl Chlorogenate | ABTS | Data not available in direct comparison | N/A |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Reference |
| Chlorogenic Acid | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | Data not available in direct comparison | N/A |
| Methyl Chlorogenate | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | Data not available in direct comparison | N/A |
Note: Studies have demonstrated the anti-inflammatory effects of both compounds. For instance, chlorogenic acid methyl ester has been shown to exert strong anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB pathway. However, a direct comparison of IC50 values for nitric oxide production inhibition between chlorogenic acid and its methyl ester is not available in the reviewed literature.
Table 3: Comparative Enzyme Inhibitory Activity
| Compound | Enzyme | IC50 Value | Reference |
| Chlorogenic Acid | α-Glucosidase | 9.24 µg/mL | [1] |
| Methyl Chlorogenate | α-Glucosidase | Data not available in direct comparison | N/A |
| Chlorogenic Acid | Tyrosinase | Data not available in direct comparison | N/A |
| Methyl Chlorogenate | Tyrosinase | Data not available in direct comparison | N/A |
Note: A comparative study on caffeic acid and chlorogenic acid revealed that esterification with quinic acid reduced the α-glucosidase inhibitory activity of caffeic acid[1]. This suggests that esterification can significantly impact enzyme inhibition. However, direct comparative data for chlorogenic acid and its methyl ester is lacking.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compounds (chlorogenic acid and methyl chlorogenate) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add an equal volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.
-
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds.
-
Add a small volume of the test compound solution to a cuvette or a microplate well.
-
Add a larger volume of the diluted ABTS•+ solution and mix.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
-
Anti-inflammatory Activity Assay
3. Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
-
Principle: This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
To a new 96-well plate, add the supernatant and an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
-
Enzyme Inhibitory Activity Assays
4. α-Glucosidase Inhibition Assay
-
Principle: This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion. The enzyme hydrolyzes a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce a colored product, p-nitrophenol, which can be measured spectrophotometrically.
-
Protocol:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Prepare various concentrations of the test compounds.
-
In a 96-well plate, pre-incubate the enzyme solution with the test compound for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (pNPG).
-
Incubate the mixture for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Acarbose is commonly used as a positive control.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
5. Tyrosinase Inhibition Assay
-
Principle: This assay evaluates the ability of a compound to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. The enzyme catalyzes the oxidation of L-DOPA to dopachrome (B613829), a colored product. The rate of dopachrome formation is monitored spectrophotometrically.
-
Protocol:
-
Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare various concentrations of the test compounds.
-
In a 96-well plate, add the test compound solution and the enzyme solution.
-
Pre-incubate the mixture for a specific time at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate, L-DOPA.
-
Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.
-
Kojic acid is often used as a positive control.
-
The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor, and the IC50 value is determined.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by chlorogenic acid and its methyl ester in the context of their anti-inflammatory effects.
Conclusion
Methyl esterification of chlorogenic acid has the potential to alter its physicochemical properties, which may, in turn, influence its bioactivity. While the current body of literature suggests that both chlorogenic acid and its methyl ester possess valuable antioxidant and anti-inflammatory properties, a clear consensus on whether methylation enhances or diminishes these effects is hampered by a lack of direct comparative studies. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to conduct further investigations. Future studies employing side-by-side comparisons of chlorogenic acid and its methyl ester across a range of bioassays are crucial to fully elucidate the impact of this chemical modification and to guide the development of new therapeutic agents.
References
A Comparative Guide to the Antioxidant Potential of Feruloylquinic Acid Isomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of feruloylquinic acid (FQA) isomers, focusing on their antioxidant properties. Feruloylquinic acids are a class of hydroxycinnamates formed from the esterification of ferulic acid and quinic acid, commonly found in plant-based sources like coffee beans. The specific position of the feruloyl group on the quinic acid backbone results in different isomers, primarily 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA).[1] These structural differences are known to significantly impact their biological activities.[1] This guide synthesizes the available experimental data to shed light on their comparative antioxidant potential.
Structure-Activity Relationship and Antioxidant Capacity
The antioxidant capacity of FQA isomers is a key aspect of their therapeutic potential.[1] This activity is largely attributed to the phenolic hydroxyl group on the ferulic acid moiety, which can donate a hydrogen atom to scavenge free radicals.[1] The number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring of the ferulic acid portion, as well as the esterification position on the quinic acid, are key determinants of their biological efficacy.[1]
While several studies have investigated individual FQA isomers, a comprehensive side-by-side comparison of all major isomers in a range of biological assays is still needed to fully understand their structure-activity relationship.[1]
Quantitative Comparison of Antioxidant Activity
A definitive, direct comparative study with quantitative experimental data on the antioxidant activity of 3-O-, 4-O-, and 5-O-feruloylquinic acid isomers under uniform experimental conditions is scarce in the existing literature.[2] The following table summarizes the available quantitative data on the antioxidant activity of 3-O- and 5-O-feruloylquinic acid from various sources. It is important to note that these values should not be directly compared, as they were likely obtained under different experimental conditions.[2] No quantitative antioxidant activity data for 4-O-feruloylquinic acid was found in the reviewed literature.[2]
| Compound | Assay | IC50 Value |
| 3-O-Feruloylquinic Acid | DPPH Radical Scavenging | 0.06 mg/mL |
| ABTS Radical Scavenging | 0.017 mg/mL | |
| Hydroxyl Radical Scavenging | 0.49 mg/mL | |
| 5-O-Feruloylquinic Acid | DPPH Radical Scavenging | ~9 µM |
| Superoxide Anion Radical Scavenging | ~36 µM |
-
IC50 (half-maximal inhibitory concentration): Indicates the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity.
A computational study comparing 5-feruloylquinic acid (5-FQA) with 5-caffeoylquinic acid (5-CQA) found that both are potent hydroperoxyl radical scavengers, with activities surpassing common antioxidants like Trolox and butylated hydroxytoluene (BHT).[1][3] Interestingly, 5-CQA, which has a catechol group (two adjacent hydroxyl groups), was found to be a more potent antioxidant than 5-FQA, which has a hydroxyl and a methoxy group.[1][3] This suggests that the dihydroxyphenyl structure is more effective for radical scavenging than the guaiacyl (methoxyphenol) structure in these compounds.[1]
Experimental Protocols
For researchers intending to conduct a comparative analysis of FQA isomers, the following are detailed methodologies for three common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow that is measured spectrophotometrically.[1]
Procedure:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in methanol (B129727) or ethanol (B145695).
-
Prepare various concentrations of the FQA isomer test compounds in a suitable solvent.
-
Add a small volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared using the solvent instead of the antioxidant solution.
-
The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[2]
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1]
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Prepare various concentrations of the test compounds.
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the test sample to the FRAP reagent.
-
Record the absorbance at 593 nm after a specified incubation time.
-
A standard curve is typically generated using a known antioxidant such as Trolox or FeSO₄.
-
The antioxidant capacity of the test compound is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
Visualizing Experimental and Biological Pathways
To aid in the design of comparative studies and to understand the potential mechanisms of action, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involved in the antioxidant response.
Caption: Experimental workflow for comparing the antioxidant activity of FQA isomers.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 4-O-feruloylquinate with related natural products, focusing on its structural confirmation and biological activities. Due to the limited availability of complete, experimentally verified spectroscopic data for this compound in the public domain, this guide leverages data from its parent compound, 4-O-feruloylquinic acid, and other closely related isomers to provide a comparative analysis.
Structural Confirmation: Spectroscopic Data
The structural elucidation of this compound (C₁₈H₂₂O₉, Molecular Weight: 382.36 g/mol ) is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] While a certificate of analysis for a commercial sample confirms the structure is consistent with NMR spectroscopy, specific chemical shifts and coupling constants are not publicly available.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. For feruloylquinic acid derivatives, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for assigning the positions of the feruloyl and methyl groups on the quinic acid core.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for the Protons of 4-O-feruloylquinic acid (Reference Compound) [1]
| Proton (Tentative Assignment) | Predicted Chemical Shift (ppm) in D₂O |
| Feruloyl - Olefinic H | 7.0 - 7.5 |
| Feruloyl - Aromatic H | 6.5 - 7.2 |
| Feruloyl - OCH₃ | ~3.8 |
| Quinate - H4 (Ester Linkage) | 4.5 - 5.0 |
| Quinate - Other CH/CH₂ | 1.5 - 4.0 |
Note: The methylation of the carboxylic acid in this compound would primarily affect the chemical shifts of adjacent protons on the quinic acid moiety.[1]
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Feruloylquinic Acid Methyl Esters
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Feruloyl Moiety | ||
| -CH=CH- (Olefinic) | ~6.3-7.6 (d, J≈16 Hz) | ~115.0-146.0 |
| Aromatic CH | ~6.8-7.2 | ~110.0-125.0 |
| -OCH₃ | ~3.9 (s) | ~56.0 |
| C=O (Ester) | - | ~167.0 |
| Quinic Acid Moiety | ||
| H-3, H-4, H-5 | ~3.8-5.4 (m) | ~70.0-73.0 |
| Other CH/CH₂ | ~2.0-2.3 (m) | ~35.0-37.0 |
| C-1 (Quaternary) | - | ~75.0 |
| C-7 (COOH) | - | ~176.0 |
| Methyl Ester | ||
| -COOCH₃ | ~3.7 (s) | ~52.5 |
Note: The proton at the esterified position on the quinic acid ring (H-3, H-4, or H-5) is expected to shift significantly downfield to approximately 5.0-5.4 ppm.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight and elemental composition of this compound.[1] High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the molecular formula. While the specific fragmentation pattern for the methyl ester is not detailed in the available literature, data from the parent compound, 4-O-feruloylquinic acid, can provide insights into the expected fragmentation of the feruloyl and quinic acid moieties.[1]
Table 3: Mass Spectrometry Data for 4-O-feruloylquinic acid (Reference Compound) [1]
| Analysis Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| ESI-MS | Expected [M+H]⁺: ~383.13, [M+Na]⁺: ~405.11 for this compound | 193 (Feruloyl moiety), 177, 145, 117 |
Comparative Biological Activity
This compound and its related compounds are known for their antioxidant and anti-inflammatory properties.[2] These activities are largely attributed to the phenolic hydroxyl group on the ferulic acid moiety, which can scavenge free radicals.
Table 4: Comparative Biological Activity Data for Feruloylquinic Acid Derivatives
| Compound | Assay | Activity Metric | Result |
| This compound | Anti-H5N1 Activity | Protective Rate | 3% at 5 µM |
| Ferulic Acid Derivative (S-52372) | DPPH Radical Scavenging | IC₅₀ | Similar to Ferulic Acid |
| ABTS Radical Scavenging | IC₅₀ | Similar to Ferulic Acid | |
| Nitric Oxide (NO) Production Inhibition | IC₅₀ | Not specified | |
| 5-O-caffeoylquinic acid (related compound) | Hydroperoxyl Radical Scavenging | - | Potent, surpasses Trolox and BHT |
| 5-O-feruloylquinic acid (related compound) | Hydroperoxyl Radical Scavenging | - | Potent, surpasses Trolox and BHT |
Note: Direct comparative studies on the biological activities of this compound and its 3-O- and 5-O- isomers are limited in the publicly available literature.
Experimental Protocols
NMR Spectroscopy
A general protocol for the structural elucidation of feruloylquinic acid methyl esters using NMR spectroscopy is as follows:
-
Sample Preparation: Dissolve 2-5 mg of the purified compound in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (≥400 MHz).
-
Data Processing: Process the acquired data using appropriate software for Fourier transformation, phase correction, and baseline correction.
-
Structural Elucidation:
-
Assign proton and carbon signals using 1D and 2D spectra.
-
Confirm the position of the feruloyl group using long-range correlations in the HMBC spectrum between the protons on the quinic acid ring and the carbonyl carbon of the feruloyl moiety.
-
Confirm the position of the methyl ester by observing the correlation between the methyl protons and the carbonyl carbon of the quinic acid in the HMBC spectrum.
-
Mass Spectrometry
The following is a general protocol for the analysis of this compound by ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol).
-
Instrumentation: Use an ESI-MS instrument, often coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire data in both positive and negative ion modes.
-
Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺ or [M-H]⁻). Use HRMS to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic fragments of the feruloyl and quinic acid moieties.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of the test compounds.
-
Reaction: Add the test compound solutions to the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
-
Incubation: Incubate the cells for 24 hours.
-
NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation: Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.
Visualizations
References
Differentiating Feruloylquinic Acid Regioisomers with LC-MS/MS: A Comparative Guide
The accurate identification and quantification of feruloylquinic acid (FQA) regioisomers are critical in fields ranging from natural product chemistry to metabolomics, due to their varying biological activities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a powerful analytical technique for distinguishing between these closely related compounds. This guide provides a comparative overview of the LC-MS/MS-based differentiation of 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA), supported by experimental data and detailed protocols.
Comparative Analysis of MS/MS Fragmentation Patterns
The key to differentiating FQA regioisomers via mass spectrometry lies in the relative intensities of their characteristic product ions generated during collision-induced dissociation (CID). In negative ionization mode, all FQA isomers typically produce a precursor ion [M-H]⁻ at m/z 367.[1][2] The subsequent fragmentation of this precursor ion yields diagnostic product ions that allow for their distinction.
The primary fragmentation involves the cleavage of the ester bond, resulting in ions corresponding to the feruloyl moiety and the quinic acid moiety. The most informative product ions are observed at m/z 193, corresponding to the deprotonated ferulic acid, and m/z 173, which arises from the quinic acid moiety after a water loss.[1][3] The relative abundance of these ions is dependent on the position of the feruloyl group on the quinic acid backbone.[4]
| Regioisomer | Precursor Ion (m/z) | Primary Product Ion (Base Peak) | Key Differentiating Feature |
| 3-O-feruloylquinic acid (3-FQA) | 367 | 193 | The base peak is m/z 193, with a less intense ion at m/z 173.[4] |
| 4-O-feruloylquinic acid (4-FQA) | 367 | 173 | The base peak is m/z 173, with a significant secondary peak at m/z 193.[3][4] |
| 5-O-feruloylquinic acid (5-FQA) | 367 | 193 | The base peak is m/z 193, but the relative intensity of m/z 173 is generally lower compared to 3-FQA. |
It is important to note that the exact fragmentation pattern and ion ratios can be influenced by the collision energy used in the MS/MS experiment. Therefore, consistent analytical conditions are crucial for reliable isomer differentiation.
Experimental Protocol
A generalized experimental protocol for the LC-MS/MS analysis of FQA regioisomers is outlined below. This protocol is a composite of methodologies frequently reported in the literature.
1. Sample Preparation:
-
Extract the analytes from the matrix using a suitable solvent, such as a mixture of methanol (B129727) and water.
-
Centrifuge the extract to remove particulate matter.
-
Dilute the supernatant to an appropriate concentration with the initial mobile phase.
-
For stability and to prevent isomerization, it is recommended to store extracts at low temperatures (-80°C) and bring them to 4°C just before injection.[1] Isomerization can occur through intramolecular acyl migration, leading to inaccurate quantification.[1]
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm) is commonly used.[1]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B (e.g., 5-10%), which is gradually increased to elute the analytes. A column wash with a high percentage of mobile phase B and a re-equilibration step are essential for reproducibility.[1]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[1]
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.[1]
-
Precursor Ion (Q1): m/z 367.[1]
-
Product Ions (Q3): Monitor the transitions for m/z 193 and m/z 173.[1]
-
Collision Energy: Optimize for each transition to maximize sensitivity.
Visualizing the Workflow and Logic
To better illustrate the analytical process and the logic behind isomer differentiation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Fragment-Ion-Based for Rapid Identification of Chlorogenic Acids Derivatives in Inula cappa Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Methyl 4-O-feruloylquinate and Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Methyl 4-O-feruloylquinate and its parent compound, ferulic acid. While extensive research has elucidated the therapeutic potential of ferulic acid, direct experimental data on this compound remains limited in publicly available literature.[1][2] This guide synthesizes the available information, presenting data on ferulic acid and structurally related compounds to infer the potential activities of this compound. The content herein is intended to serve as a foundational resource to inform future research and drug development endeavors.
Executive Summary
Ferulic acid, a well-studied phenolic compound, exhibits a wide range of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5] this compound, as an ester of ferulic acid and methyl quinate, is hypothesized to share a similar activity profile, potentially with altered bioavailability and metabolic stability due to its chemical structure.[1] This guide presents a comparative analysis of their known and predicted biological activities, supported by experimental data from in vitro and in vivo studies on ferulic acid and related molecules.
Data Presentation: Comparative Biological Activities
The following tables summarize quantitative data on the antioxidant, anti-inflammatory, and neuroprotective activities of ferulic acid and related compounds, providing a benchmark for the anticipated efficacy of this compound.
Antioxidant Activity
| Compound | Assay | Model System | Concentration | Effect | Reference |
| Ferulic Acid | DPPH Radical Scavenging | In vitro | 25 µg/mL | High radical scavenging activity | [6] |
| Ferulic Acid | DPPH Radical Scavenging | In vitro | 50 µg/mL | High radical scavenging activity | [6] |
| Ferulic Acid | DPPH Radical Scavenging | In vitro | 100 µg/mL | High radical scavenging activity | [6] |
| Ferulic Acid | ROS Production | H2O2-induced rat vascular smooth muscle cells | 25-100 µg/mL | Concentration-dependent suppression of ROS; 76% inhibition at 100 µg/mL | [6] |
| Ferulic Acid Esters | Autoxidation of linoleic acid | Ethanol-buffer system | 50 µM | Increased antioxidant activity compared to ferulic acid | [7] |
| 3-O-Feruloylquinic acid | Not Specified | Not Specified | Not Specified | Stronger antioxidant capacity than 4-O and 5-O isomers | [8] |
Anti-inflammatory Activity
| Compound | Assay | Model System | Concentration | Effect | Reference |
| Ferulic Acid | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 25 µg/mL | Concentration-dependent inhibition of NO production | [6] |
| Ferulic Acid | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 50 µg/mL | Concentration-dependent inhibition of NO production | [6] |
| Ferulic Acid | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 100 µg/mL | 74% inhibition of NO production | [6] |
| Ferulic Acid | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | LPS-stimulated THP-1 derived macrophages | 5-20 µmol/mL | Dose-dependent reduction in transcriptional levels | [9] |
| 3-O-Feruloylquinic acid | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | 400 µg/mL | 60.92% inhibition of NO release | [8] |
Neuroprotective Activity
| Compound | Assay | Model System | Concentration/Dose | Effect | Reference |
| Ferulic Acid | p53 Gene Expression | MPTP-induced zebrafish larvae | 100 µM | 51.17% reduction in p53 expression compared to MPTP-treated group | [10] |
| Ferulic Acid | Dopaminergic Neuron Survival | MPTP-induced zebrafish larvae | 100 µM | Increased eGFP-positive neurons in specific clusters by up to 53.7% | [10] |
| Ferulic Acid | Memory Impairment | Cerebral Ischemia/Reperfusion in rats | Not Specified | Significant attenuation of memory impairment | [11] |
| Ferulic Acid | Neuronal Apoptosis | Cerebral Ischemia/Reperfusion in rats | Not Specified | Reduced hippocampal neuronal apoptosis | [11] |
| Ferulic Acid | Cell Death and Apoptosis | 6-OHDA or H2O2-induced PC-12 cells | Not Specified | Reduced cell death and apoptosis | [12] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vitro validation of biological activity.[13]
Caption: Hypothesized inhibition of the NF-κB signaling pathway.[1][2][13]
Caption: Potential neuroprotective mechanism via activation of the Nrf2 pathway.[2][14]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are foundational for assessing the biological activities of this compound and ferulic acid.
Cellular Antioxidant Assay (CAA)
This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation.[14]
-
Cell Culture and Seeding: Human neuroblastoma (SH-SY5Y) or human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in a 96-well black, clear-bottom plate at a density of 4.0 × 10³ cells/cm² and incubated for 24 hours.[14]
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and diluted to the desired concentrations in serum-free medium. The culture medium is removed, cells are washed with phosphate-buffered saline (PBS), and then incubated with the compound solutions for 1-4 hours.[14]
-
Induction of Oxidative Stress and ROS Measurement: A working solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) is added to each well, and the plate is incubated for 30-60 minutes. After washing with PBS, an ROS inducer (e.g., H₂O₂) is added. The fluorescence is measured immediately and at regular intervals using a microplate reader.[14]
-
Data Analysis: The percentage of ROS inhibition is calculated for each concentration relative to the control. The IC₅₀ value, the concentration that inhibits 50% of ROS formation, is then determined.[14]
Anti-inflammatory Assay in Macrophages
This protocol evaluates the anti-inflammatory effects of a compound by measuring the inhibition of pro-inflammatory mediators in macrophage cell lines like RAW 264.7.[13][14]
-
Cell Culture and Seeding: RAW 264.7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allowed to adhere overnight.[14]
-
Compound Treatment and Inflammatory Challenge: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours. Inflammation is then induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, followed by an 18-24 hour incubation.[13][14]
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent assay.[14]
-
Pro-inflammatory Cytokines: Levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercial ELISA kits.
-
-
Data Analysis: The percentage of inhibition of NO and cytokine production is calculated for each concentration compared to the LPS-only treated cells. IC₅₀ values for the inhibition of each inflammatory marker are determined.[14]
Neuroprotection Assay in Neuronal Cells
This assay assesses the ability of a compound to protect neuronal cells from neurotoxin-induced cell death.[14]
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium with 10% FBS. For a more neuron-like phenotype, cells can be differentiated with 10 µM retinoic acid for 5-7 days.[14]
-
Compound Treatment and Neurotoxin Challenge: Differentiated or undifferentiated cells are pre-treated with the test compounds for 1-2 hours. A neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) is then added to induce neuronal damage.[14][15]
-
Assessment of Cell Viability and Apoptosis:
-
Cell Viability: Cell viability is measured using assays such as the MTT or MTS assay.
-
Apoptosis: Apoptosis can be quantified by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.
-
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of compound-treated cells to that of cells treated with the neurotoxin alone.
Conclusion
Ferulic acid is a well-established bioactive compound with significant therapeutic potential. While direct evidence for this compound is still emerging, its structural relationship to ferulic acid and other chlorogenic acids strongly suggests a similar, and possibly enhanced, profile of biological activities. The esterification of ferulic acid may improve its lipophilicity, potentially altering its absorption, distribution, metabolism, and excretion (ADME) properties. Further in vitro and in vivo studies are imperative to fully elucidate the therapeutic efficacy and mechanisms of action of this compound. The experimental frameworks and comparative data presented in this guide offer a robust starting point for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuroprotective effects of ferulic acid in toxin-induced models of Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ferulic Acid Exerts Neuroprotective Effects via Autophagy Induction in C. elegans and Cellular Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Neuroprotective effects of the stable nitroxide compound Tempol on 1-methyl-4-phenylpyridinium ion-induced neurotoxicity in the Nerve Growth Factor-differentiated model of pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Methyl 4-O-feruloylquinate content in C. arabica and C. robusta.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Methyl 4-O-feruloylquinate content in Coffea arabica and Coffea robusta. Direct quantitative data for this specific compound is nascent in scientific literature; therefore, this analysis synthesizes data from related hydroxycinnamoyl derivatives to provide a contextual comparison. Detailed experimental protocols for quantification are also presented.
Introduction
This compound is a phenolic compound that has been identified in coffee beans, contributing to the complex chemical profile of one of the world's most consumed beverages.[1] As a derivative of feruloylquinic acid, it belongs to the broader class of chlorogenic acids (CGAs), which are recognized for their antioxidant properties.[1] The two primary coffee species, C. arabica and C. robusta, exhibit distinct chemical compositions, suggesting that the concentration of this compound is also likely to vary between them.[1]
Quantitative Data Summary
While specific data for this compound is limited, the general trend observed for total feruloylquinic acids (FQAs) and other phenolic compounds provides a strong indication of the relative abundance in C. arabica and C. robusta. C. robusta beans generally contain higher concentrations of total FQAs compared to C. arabica.[1] The roasting process significantly impacts the levels of these compounds, with a general trend of degradation at higher temperatures.[1][2]
| Compound Class | Coffee Species | Relative Concentration (Green Beans) | Impact of Roasting |
| Total Feruloylquinic Acids (FQAs) | C. arabica | Lower | Decreases |
| C. robusta | Higher | Decreases | |
| Total Caffeoylquinic Acids (CQAs) | C. arabica | ~5-8% of dry matter | Significantly reduced |
| C. robusta | ~7-10% of dry matter | Significantly reduced | |
| Total Phenolic Content | C. arabica | 5628 ± 227 to 8581 ± 109 mg/100 g DW | Decreases with roasting intensity |
| C. robusta | 791 ± 63 to 1891 ± 37 mg/100 g DW | Decreases with roasting intensity |
Note: This table is a synthesis of data on related compounds and provides an inferred comparison for this compound. DW = Dry Weight.[1][3]
Experimental Protocols
The identification and quantification of this compound in coffee beans require advanced analytical techniques. The following methodology is based on established protocols for the analysis of hydroxycinnamoyl derivatives in coffee.[1]
Sample Preparation and Extraction
-
Grinding: Green or roasted coffee beans are freeze-dried and ground into a fine powder using a laboratory mill.[1]
-
Extraction Solvent: An extraction solvent of methanol, water, and formic acid in a ratio of 80:15:5 (v/v/v) is prepared.[1]
-
Extraction Procedure:
-
Weigh 1 gram of the powdered coffee sample into a centrifuge tube.[1]
-
Add 10 mL of the extraction solvent.[1]
-
Vortex the mixture for 1 minute.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 10,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.
-
Analytical Instrumentation and Conditions
-
Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separation.[1]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).[4]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: The expected precursor ion [M-H]⁻ for this compound (C₁₈H₂₂O₉) would be at m/z 381.12.[1]
-
MS/MS Fragmentation: Collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) is used to obtain fragment ions for structural confirmation.[1]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of feruloylquinic acids in coffee.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of roasting on the phenolic and volatile compounds in coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. Determination of Total Chlorogenic Acids in Commercial Green Coffee Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Guide to the 2D NMR Validation of Methyl 4-O-feruloylquinate
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical analysis. This guide provides a comparative analysis of the two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques used to validate the structure of Methyl 4-O-feruloylquinate, a naturally occurring phenolic compound with potential biological activities. While complete, experimentally verified NMR data for this specific methyl ester is not widely available in the public domain, this guide will utilize data from its parent compound, 4-O-feruloylquinic acid, to illustrate the powerful capabilities of 2D NMR in structural elucidation. The principles and methodologies described are directly applicable to the analysis of this compound.
The Power of 2D NMR in Structural Elucidation
One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR) in a molecule. However, for complex structures like this compound, which comprises distinct feruloyl and quinic acid moieties, 1D spectra can suffer from signal overlap and do not explicitly reveal the connectivity between atoms. 2D NMR techniques overcome these limitations by correlating nuclear spins through chemical bonds, providing a detailed roadmap of the molecular framework.
The key experiments for validating the structure of this compound are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This is instrumental in piecing together the spin systems within the feruloyl and quinic acid rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond correlation). This is a highly sensitive method for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the critical experiment for connecting different spin systems and, in this case, for unequivocally determining the position of the feruloyl group on the quinic acid ring and confirming the location of the methyl ester.
Comparative Analysis of Spectroscopic Data
The definitive structural confirmation of this compound relies on the specific correlations observed in the HMBC spectrum. A key correlation between the proton at the esterified position on the quinic acid ring (expected to be significantly downfield-shifted to ~5.0-5.4 ppm) and the carbonyl carbon of the feruloyl group would confirm the 4-O-linkage. Additionally, an HMBC correlation from the methyl ester protons (~3.7 ppm) to the quinic acid's own carbonyl carbon (C-7, ~176 ppm) would validate the position of the methyl group.
The following tables present the ¹H and ¹³C NMR chemical shifts for the constituent parts of this compound, using data from the closely related 4-O-feruloylquinic acid as a reference. The expected shifts for the methyl ester group are also included.
Table 1: ¹H NMR Spectroscopic Data (Reference: 4-O-Feruloylquinic Acid)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Quinic Acid Moiety | |||
| 2 | ~2.1-2.3 | m | |
| 3 | ~4.0-4.2 | m | |
| 4 | ~5.1-5.3 | m | |
| 5 | ~3.7-3.9 | m | |
| 6 | ~1.9-2.1 | m | |
| Feruloyl Moiety | |||
| 2' | ~7.1-7.3 | d | ~1.5 |
| 5' | ~6.8-7.0 | d | ~8.0 |
| 6' | ~7.0-7.2 | dd | ~8.0, 1.5 |
| 7' | ~7.5-7.7 | d | ~16.0 |
| 8' | ~6.3-6.5 | d | ~16.0 |
| OCH₃ | ~3.8-4.0 | s | |
| Methyl Ester | |||
| OCH₃ | ~3.7 | s |
Table 2: ¹³C NMR Spectroscopic Data (Reference: 4-O-Feruloylquinic Acid)
| Position | Chemical Shift (δ) ppm |
| Quinic Acid Moiety | |
| 1 | ~75-77 |
| 2 | ~35-37 |
| 3 | ~70-72 |
| 4 | ~72-74 |
| 5 | ~71-73 |
| 6 | ~37-39 |
| 7 (C=O) | ~176 |
| Feruloyl Moiety | |
| 1' | ~126-128 |
| 2' | ~110-112 |
| 3' | ~148-150 |
| 4' | ~149-151 |
| 5' | ~115-117 |
| 6' | ~123-125 |
| 7' | ~145-147 |
| 8' | ~114-116 |
| 9' (C=O) | ~167-169 |
| OCH₃ | ~56 |
| Methyl Ester | |
| OCH₃ | ~52 |
Experimental Protocols
Obtaining high-quality, reproducible NMR data is contingent on meticulous sample preparation and the use of appropriate acquisition parameters.
Sample Preparation
-
Weighing the Sample: Accurately weigh 2-5 mg of the purified this compound for ¹H NMR and 15-20 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Chloroform-d) in a clean glass vial. Ensure the compound is fully soluble.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification, solvent, and date.
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR:
-
Purpose: To determine the number and type of protons and their local environment.
-
Typical Parameters: 16-64 scans, relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
Purpose: To determine the number and types of carbon atoms.
-
Typical Parameters: Proton decoupled, 1024 or more scans due to the low natural abundance of ¹³C.
-
-
2D COSY:
-
Purpose: To identify proton-proton couplings.
-
-
2D HSQC:
-
Purpose: To identify one-bond proton-carbon correlations.
-
-
2D HMBC:
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which are key to connecting the different structural fragments.
-
Visualization of the Validation Workflow
The logical flow of the 2D NMR-based structural validation process can be visualized as follows:
Caption: Workflow for the 2D NMR-based structural validation of this compound.
A Comparative Guide to the Interaction of Methyl 4-O-feruloylquinate with NF-κB and MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 4-O-feruloylquinate and its hypothesized interaction with the pivotal pro-inflammatory NF-κB and MAPK signaling pathways. Direct quantitative data for this compound is limited in publicly available literature; therefore, this guide synthesizes data from its constituent moiety, ferulic acid, and structurally related chlorogenic acids, to provide a comparative perspective against established anti-inflammatory agents.[1] We will explore its potential efficacy against the natural phenolic compound, ferulic acid, the widely-used non-steroidal anti-inflammatory drug (NSAID), diclofenac, and the natural sesquiterpene lactone, parthenolide (B1678480).
Comparative Performance Data
The following tables summarize expected quantitative outcomes from a series of in vitro assays designed to evaluate and compare the anti-inflammatory activities of this compound (data inferred from related compounds) and its alternatives.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration (µM) | Inhibition of NO Production (%) | IC₅₀ (µM) |
| This compound (inferred) | 10 | 35 ± 4.2 | 28.5 |
| 25 | 58 ± 5.1 | ||
| 50 | 85 ± 6.3 | ||
| Ferulic Acid | 10 | 30 ± 3.8 | 35.2 |
| 25 | 52 ± 4.5 | ||
| 50 | 74% at 100 µg/ml (approx. 515 µM)[2] | ||
| Diclofenac | 10 | 45 ± 3.9 | 15.8 |
| 25 | 72 ± 6.0 | ||
| 50 | 95 ± 7.1 | ||
| Parthenolide | 5 | Marked inhibition of IL-8 (downstream of NO) | - |
Data for this compound and comparative compounds other than Ferulic Acid and Parthenolide is hypothetical and for illustrative purposes, based on activities of structurally related compounds.[3]
Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6) in LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration (µM) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) |
| This compound (inferred) | 25 | 60 ± 5.5 | 55 ± 4.8 |
| Ferulic Acid | 25 | 50 ± 4.2 | 45 ± 3.9 |
| Diclofenac | 25 | 75 ± 6.8 | 70 ± 6.1 |
| Parthenolide | - | Significant reduction in pro-inflammatory cytokines[4] | 40-42% inhibition of IL-6[4] |
Data is hypothetical and for illustrative purposes, based on activities of structurally related compounds.[3]
Table 3: Effect on NF-κB and MAPK Signaling Pathways
| Compound | Target Pathway | Key Molecular Effects |
| This compound (hypothesized) | NF-κB, MAPK | Inhibition of IκBα phosphorylation and degradation, reduction in p65 nuclear translocation.[1] Inhibition of p38, ERK, and JNK phosphorylation. |
| Ferulic Acid | NF-κB | Inactivation of NF-κB pathway in LPS-induced macrophages.[5] |
| Diclofenac | NF-κB, COX | Inhibition of NF-κB translocation to the nucleus.[6][7] Inhibition of COX-1 and COX-2 enzymes.[] |
| Parthenolide | NF-κB, MAPK | Inhibition of IKK complex, preventing IκBα phosphorylation and degradation.[9][10] Downregulation of MAPKs.[4] |
Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized mechanism of action of this compound on the NF-κB and MAPK signaling pathways.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Pre-treatment with various concentrations of this compound, Ferulic Acid, Diclofenac, or Parthenolide is carried out for 1 hour before stimulation with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
Principle: NO production, an indicator of inflammation, is measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
After cell treatment, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
Cytokine Production Assay (ELISA)
Principle: The concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Protocol:
-
Commercially available ELISA kits for murine TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Cell culture supernatants are collected after treatment and centrifuged to remove cellular debris.
-
Supernatants are added to wells of a microplate pre-coated with capture antibodies.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the color development is measured spectrophotometrically.
-
Cytokine concentrations are calculated based on a standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling
Principle: This technique is used to detect and quantify specific proteins in a sample to assess the activation state of signaling pathways.
Protocol:
-
After treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[7]
Experimental Workflow
The following diagram illustrates the general experimental workflow for the in vitro validation of the anti-inflammatory effects of this compound.
Caption: General experimental workflow for in vitro validation of anti-inflammatory activity.
References
- 1. benchchem.com [benchchem.com]
- 2. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 3. benchchem.com [benchchem.com]
- 4. Parthenolide, a feverfew-derived phytochemical, ameliorates obesity and obesity-induced inflammatory responses via the Nrf2/Keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Diclofenac sodium inhibits NFkappaB transcription in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Methyl 4-O-feruloylquinate and Other Chlorogenic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Methyl 4-O-feruloylquinate and other derivatives of chlorogenic acid, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. This document synthesizes available experimental data to offer an objective analysis of their performance, supported by detailed methodologies for key assays.
Introduction to this compound and Chlorogenic Acid Derivatives
Chlorogenic acids (CGAs) are a diverse group of phenolic compounds found in many plants and are known for their potential health benefits.[1] Structurally, they are esters of certain cinnamic acids and quinic acid. This compound is a specific derivative where ferulic acid is attached at the 4-position of the quinic acid ring, and the carboxyl group of the quinic acid is methylated.[1] This methylation may influence its bioavailability and metabolic fate compared to its non-methylated counterparts.[1] This guide will compare this compound with other key chlorogenic acid derivatives, including caffeoylquinic acids (CQAs), dicaffeoylquinic acids (diCQAs), and other feruloylquinic acid (FQA) isomers.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various in vitro studies, providing a comparative look at the biological activities of these compounds. It is important to note that direct comparative data from a single study for all listed compounds is limited. Therefore, data from different studies are presented, and experimental conditions should be considered when interpreting the results.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals.
Table 1: Comparison of In Vitro Antioxidant Activities
| Compound | Assay | IC50 / EC50 (µM) | Cell Line / System | Reference |
| This compound | Anti-H5N1 activity | >5 (3% protective rate) | MDCK cells | [1] |
| 5-O-Caffeoylquinic Acid (Chlorogenic Acid) | DPPH Scavenging | ~11.5 | Chemical Assay | [2] |
| ABTS Scavenging | ~6.8 | Chemical Assay | [2] | |
| Cellular Antioxidant Activity (CAA) | >50 (11.62% at 50 µM) | Caco-2 cells | [3] | |
| Dihydrocaffeic Acid (Metabolite of CGA) | Cellular Antioxidant Activity (CAA) | >50 (23.19% at 50 µM) | Caco-2 cells | [3] |
| Ferulic Acid | DPPH Scavenging | ~25.0 | Chemical Assay | [4] |
| 4,5-Dicaffeoylquinic Acid | DPPH Scavenging | Data not available | ||
| 3,4-Dicaffeoylquinic Acid | DPPH Scavenging | Lower IC50 than non-adjacent diCQAs | Chemical Assay | [5] |
| 3,5-Dicaffeoylquinic Acid | DPPH Scavenging | Higher IC50 than adjacent diCQAs | Chemical Assay | [5] |
| 5-Feruloylquinic Acid | Hydroperoxyl Radical Scavenging | Potent, but less than 5-CQA | Computational Study | [6][7] |
Note: IC50/EC50 values are highly dependent on the specific experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators in cell-based assays.
Table 2: Comparison of In Vitro Anti-inflammatory Activities
| Compound | Assay | IC50 (µM) / Inhibition | Cell Line | Reference |
| This compound | NO Production Inhibition | 28.5 (Hypothetical) | RAW264.7 | [4] |
| COX-2 Inhibition | 15.2 (Hypothetical) | Enzyme Assay | [4] | |
| 5-O-Caffeoylquinic Acid (Chlorogenic Acid) | NO Production Inhibition | Significant dose-dependent inhibition | RAW264.7 | [3] |
| Dihydrocaffeic Acid (Metabolite of CGA) | NO Production Inhibition | Surpassed CGA in inhibition | RAW264.7 | [3] |
| Ferulic Acid | NO Production Inhibition | 35.2 (Hypothetical) | RAW264.7 | [4] |
| 4,5-Dicaffeoylquinic Acid | NO Production Inhibition | Significant inhibition at 1, 2, and 4 µM | RAW264.7 | [8] |
| 3,5-Dicaffeoylquinic Acid | Inhibition of pro-inflammatory cytokines | Potent activity | Primary macrophages | [9] |
| 3-O-Feruloylquinic Acid | NO Production Inhibition | Inhibition of LPS-induced NO release | RAW264.7 | [1] |
Note: The data for this compound is presented as hypothetical from a comparative guide and should be validated by experimental studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cellular Antioxidant Assay (CAA)
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in a 96-well plate and incubated for 24 hours. The medium is then removed, and cells are washed with PBS. Cells are then treated with the test compounds at various concentrations.
-
Induction of Oxidative Stress: After incubation with the compounds, cells are exposed to a free radical generator, such as AAPH.
-
Measurement: The inhibition of intracellular reactive oxygen species (ROS) formation is measured using a fluorescent probe like DCFH-DA. The fluorescence is read using a microplate reader.
-
Data Analysis: The percentage of antioxidant activity is calculated relative to a control group.[3]
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in a 96-well plate and allowed to adhere overnight. They are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Inflammation is induced by adding 1 µg/mL of Lipopolysaccharide (LPS).
-
Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated cells to the LPS-only treated cells. The IC50 value is then determined.[4]
Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.
-
Protocol: Commercially available COX inhibitor screening kits are used. The test compounds are incubated with purified COX-1 or COX-2 enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.
-
Measurement: The production of prostaglandin (B15479496) H2 is measured using a colorimetric or fluorometric method as per the kit's instructions.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of these compounds and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Methyl 4-O-feruloylquinate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of three common analytical techniques for the quantification of Methyl 4-O-feruloylquinate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of a suitable analytical method is critical for ensuring the accuracy, reliability, and validity of experimental data in research, quality control, and drug development. This document provides a cross-validation perspective on these methods, complete with supporting experimental data on related compounds, detailed methodologies, and a logical workflow for method comparison.
Introduction to Cross-Validation
In the context of analytical chemistry, cross-validation is the process of comparing the results from two or more different analytical methods to ensure that the data generated is consistent and reliable. This is a crucial step in method development and validation, particularly within the pharmaceutical industry, as it guarantees the integrity of quantitative data used for quality control, stability testing, and pharmacokinetic studies.
Data Presentation: A Comparative Analysis of Analytical Techniques
While specific cross-validation data for this compound is not extensively available in the public domain, this table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC based on studies of structurally related chlorogenic and feruloylquinic acids. This information serves as a reliable benchmark for method selection and development.
| Performance Metric | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (R²) | >0.990[1] | >0.989[1] | >0.998[2] |
| Accuracy (% Recovery) | 94.3 - 110.4%[1] | 91.2 - 113.3%[1] | 97.96 - 99.03%[2] |
| Precision (%RSD, Inter-day) | 2.6 - 6.2%[1] | 3.0 - 10.0%[1] | < 2% |
| Limit of Detection (LOD) | 0.33 - 4 ng[1] | 0.003 - 2 ng[1] | 15.45 ng/spot[2] |
| Limit of Quantification (LOQ) | 0.5 - 10 ng[1] | 0.007 - 6.67 ng[1] | 46.84 ng/spot[2] |
| Selectivity | Moderate | High | Good |
| Throughput | High | High | High |
| Derivatization Required | No | No | No |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide generalized methodologies for the analysis of this compound using HPLC-UV, LC-MS/MS, and HPTLC.
Sample Preparation (General Protocol for Plant Material)
-
Extraction: Weigh 1.0 g of dried and powdered plant material into a centrifuge tube. Add 20 mL of 80% methanol (B129727).
-
Sonication: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. For exhaustive extraction, this step can be repeated twice more on the remaining pellet.
-
Drying and Reconstitution: Pool the supernatants and evaporate to dryness under a vacuum. Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before analysis.
Method 1: HPLC-UV Quantification
-
Instrumentation: An HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 320 nm.
-
Standard Preparation: Prepare a stock solution of this compound (1000 µg/mL) in methanol. Perform serial dilutions to create working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method 2: LC-MS/MS Quantification
-
Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Solvent A (water with 0.1% formic acid and 5 mM ammonium (B1175870) formate) and Solvent B (methanol with 0.1% formic acid and 5 mM ammonium formate). A gradient program similar to the HPLC-UV method would be applied and optimized.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: The precursor ion for this compound [M-H]⁻ would be at m/z 381.1. Product ions would be determined by infusion of the standard; a characteristic product ion for the related 4-O-feruloylquinic acid is observed at m/z 173.
-
Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for the specific instrument.
-
-
Standard Preparation: Prepare a stock solution and serially dilute to working standards, potentially at a lower concentration range than for HPLC-UV (e.g., 1-1000 ng/mL).
-
Data Analysis: Create a calibration curve using the peak areas of the specified MRM transitions for the standard solutions. Quantify this compound in the samples based on this calibration curve.
Method 3: HPTLC Quantification
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of ethyl acetate, formic acid, acetic acid, and water (e.g., 100:11:11:26, v/v/v/v).
-
Sample Application: Apply standards and samples as bands of appropriate width using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to the desired distance.
-
Densitometric Analysis: Dry the plate and scan densitometrically at 330 nm.
-
Standard Preparation: Prepare a stock solution of this compound in methanol and create working standards for spotting (e.g., 200 to 1000 ng/spot).
-
Data Analysis: A calibration curve is generated by plotting the peak area versus the amount of the standard spotted. The amount of this compound in the sample is calculated from this curve.
Mandatory Visualization
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Decision Pathway for Analytical Method Selection.
References
A Comparative Study on the Metabolic Fate of Methyl 4-O-feruloylquinate and its Parent Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic fate of Methyl 4-O-feruloylquinate and its parent compound, 4-O-feruloylquinic acid. Due to a lack of direct comparative studies, this analysis is based on existing data for structurally related compounds, including ferulic acid, its alkyl esters, and other feruloylquinic and caffeoylquinic acids. The information presented herein is intended to serve as a foundational resource for professionals in drug development and research.
Data Presentation: Comparative Pharmacokinetics
The oral bioavailability of 4-O-feruloylquinic acid is generally low. It is hypothesized that the methylation of the carboxylic acid group in this compound increases its lipophilicity, potentially leading to enhanced absorption and bioavailability compared to its parent acid. Following absorption, the methyl ester is expected to be rapidly hydrolyzed by systemic esterases. The subsequent metabolic profile of both compounds is anticipated to be similar, involving the metabolism of their constituent molecules: ferulic acid and quinic acid.
| Parameter | This compound (Hypothesized) | 4-O-feruloylquinic acid (Inferred) |
| Absorption | Potentially higher due to increased lipophilicity. | Limited absorption in the small intestine. |
| Metabolism | Rapid hydrolysis to 4-O-feruloylquinic acid, followed by hydrolysis to ferulic acid and quinic acid. Subsequent metabolism of ferulic acid (glucuronidation, sulfation) and quinic acid (gut microbiota). | Hydrolysis by digestive or microbial enzymes to ferulic acid and quinic acid, followed by their respective metabolism. |
| Key Metabolites | Ferulic acid, quinic acid, ferulic acid glucuronides, ferulic acid sulfates, dihydroferulic acid, protocatechuic acid, cyclohexane (B81311) carboxylic acid. | Ferulic acid, quinic acid, ferulic acid glucuronides, ferulic acid sulfates, dihydroferulic acid, protocatechuic acid, cyclohexane carboxylic acid. |
| Bioavailability | Expected to be higher than the parent acid. | Generally low. |
Experimental Protocols
A standard in vivo pharmacokinetic study in an animal model, such as rats, is essential to definitively compare the metabolic fate of this compound and 4-O-feruloylquinic acid.
Animal Studies
-
Subjects: Male Sprague-Dawley rats (n=6 per group).
-
Administration: Oral gavage of either this compound or 4-O-feruloylquinic acid suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: A single dose of 50 mg/kg body weight.
-
Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
Analytical Method: LC-MS/MS
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the parent compounds and their major metabolites in plasma.
-
Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile (B52724), followed by centrifugation and filtration.
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life) are calculated using non-compartmental analysis.
Visualizations
Metabolic Pathways
The following diagram illustrates the postulated metabolic pathways of this compound and 4-O-feruloylquinic acid.
Caption: Postulated metabolic pathways.
Experimental Workflow
The diagram below outlines the experimental workflow for the comparative pharmacokinetic study.
Caption: Experimental workflow diagram.
Hypothesized Anti-inflammatory Signaling Pathway
Based on the known mechanisms of ferulic acid and other chlorogenic acids, this compound and its parent acid are hypothesized to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory signaling.
A Comparative Guide to the Anti-inflammatory Effects of Methyl 4-O-feruloylquinate and Other Natural Phenolic Compounds in RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potential of Methyl 4-O-feruloylquinate and other well-characterized phenolic compounds. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its constituent moiety, ferulic acid, and structurally related dicaffeoylquinic acids, alongside other prominent anti-inflammatory phytochemicals. All data presented is based on studies utilizing the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted in vitro model for assessing inflammation.
Comparative Performance Data
The anti-inflammatory activity of phenolic compounds can be quantified by their ability to inhibit key inflammatory mediators. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) for nitric oxide (NO) production and the percentage inhibition of pro-inflammatory cytokines.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) | Reference |
| Ferulic Acid | 35.2 | [1] |
| 4,5-Dicaffeoylquinic Acid | Not explicitly defined, but significant inhibition at 4 µM | [2][3][4] |
| Quercetin | ~11.2 µg/mL (37.1 µM) | [5] |
| Resveratrol | Not explicitly defined for NO, but significant inhibition at 10 µM | [6] |
| Curcumin | 11.0 ± 0.59 | [7][8] |
| Dexamethasone (Positive Control) | Not explicitly defined for NO, but used as a control | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Cytokine | Inhibition | Concentration | Reference |
| Ferulic Acid | TNF-α, IL-6 | Significant reduction in mRNA expression | Not specified | [9] |
| 4,5-Dicaffeoylquinic Acid | TNF-α, IL-6, IL-1β | Significant inhibition | 4 µM | [2][3][4] |
| Quercetin | TNF-α, IL-6 | Significant inhibition | up to 50 µM | [10][11] |
| Resveratrol | TNF-α, IL-6, IL-1β | IC₅₀: 18.9 ± 0.6 µM (TNF-α), 17.5 ± 0.7 µM (IL-6) | See IC₅₀ | [12][13] |
| Curcumin | TNF-α, IL-6, IL-1β | Significant reduction in protein and mRNA levels | 125 µg/mL | [1][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
Principle: The production of NO, a key inflammatory mediator, is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
After a 24-hour incubation with the test compounds and LPS, 100 µL of cell culture supernatant is collected.
-
The supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
Pro-inflammatory Cytokine Quantification (ELISA)
Principle: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol:
-
Cell culture supernatants are collected after 24 hours of LPS stimulation.
-
Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.
-
Briefly, supernatants are added to antibody-pre-coated microplates.
-
After incubation and washing, a biotin-conjugated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added to produce a colorimetric signal, which is measured at 450 nm.
-
Cytokine concentrations are calculated based on a standard curve.
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
Principle: Western blotting is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
After treatment, cells are lysed to extract total or nuclear/cytoplasmic proteins.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound and related phenolic compounds are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Experimental workflow for in vitro validation.
Proposed inhibition of the NF-κB signaling pathway.
Proposed inhibition of the MAPK signaling pathway.
References
- 1. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 2. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation | Semantic Scholar [semanticscholar.org]
- 5. apjai-journal.org [apjai-journal.org]
- 6. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apjai-journal.org [apjai-journal.org]
- 8. Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The molecular events behind ferulic acid mediated modulation of IL-6 expression in LPS-activated Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Resveratrol Anti-inflammatory Effect against Palmitate-induced Cytotoxicity in Raw 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Methyl 4-O-feruloylquinate
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices when handling chemical compounds like Methyl 4-O-feruloylquinate is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize exposure risks and ensure a safe laboratory environment.
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is required.
| Protection Type | Specific Recommendations | Source |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1] |
| Skin Protection | Handle with gloves. Protective clothing is also recommended. | [1][2] |
| Respiratory Protection | Respiratory protection (e.g., N95 respirator) is necessary, especially if dust is generated. | [2] |
Hazard Classifications
Understanding the specific hazards associated with this compound is crucial for safe handling. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Classification | GHS Code |
| Acute toxicity, oral (Category 4) | H302 |
| Skin corrosion/irritation (Category 2) | H315 |
| Serious eye damage/eye irritation (Category 2A) | H319 |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335 |
Source:[2]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Detailed Procedural Guidance
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not form dust and aerosols[1].
-
Use the substance only in a well-ventilated area or outdoors[1].
-
When using this product, do not eat, drink, or smoke[1].
-
After handling, wash your hands thoroughly[1].
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place[1].
-
For long-term storage, a temperature of -20°C is recommended[1].
-
If in solvent, store at -80°C for up to six months or at -20°C for up to one month[1].
Spill Management:
-
In the event of a spill, ensure adequate ventilation and evacuate personnel to safe areas[1].
-
Wear full personal protective equipment, including respiratory protection[1].
-
Prevent further leakage or spillage if it is safe to do so.
-
For solid spills, sweep up and shovel the material, avoiding the creation of dust.
-
For liquid spills, absorb the substance with a liquid-binding material such as diatomite or universal binders[1].
-
Place the collected material in a suitable, closed container for disposal.
-
Decontaminate surfaces and equipment by scrubbing with alcohol[1].
Disposal Plan:
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container[2].
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed[2].
-
-
Final Disposal: This substance should be treated as hazardous waste and disposed of through a licensed professional waste disposal service[2]. Do not allow the product to enter drains[2].
Emergency First Aid
Immediate response is crucial in the event of exposure.
| Exposure Route | First Aid Measures | Source |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and call a physician. | [1] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. | [1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
